molecular formula C18H37N3O9 B1192238 Azido-PEG9-Alcohol

Azido-PEG9-Alcohol

货号: B1192238
分子量: 439.5 g/mol
InChI 键: XMVVXXBINVVEME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azido-PEG9-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

属性

分子式

C18H37N3O9

分子量

439.5 g/mol

IUPAC 名称

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C18H37N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-18H2

InChI 键

XMVVXXBINVVEME-UHFFFAOYSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Azido-PEG9-alcohol

产品来源

United States

Foundational & Exploratory

Azido-PEG9-Alcohol: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG9-Alcohol is a high-purity, heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, core applications, and detailed experimental protocols for its use. It serves as a comprehensive resource for researchers employing "click chemistry" and other bioconjugation techniques to create complex molecular architectures.

Introduction

This compound is a versatile chemical tool characterized by three key components: a terminal azide (B81097) (-N₃) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary alcohol (-OH) group. This unique structure allows for orthogonal, sequential, or convergent chemical modifications. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The PEG9 spacer is a hydrophilic chain that enhances the aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic properties of the resulting conjugate.[3][4] The terminal alcohol provides an additional site for further chemical derivatization.

These properties make this compound an ideal linker for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), surface functionalization of nanoparticles, and the creation of PROTACs.[1][3][4] PROTACs, in particular, are a revolutionary class of small molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][5] The linker is a critical component of a PROTAC, connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase, and its composition and length are crucial for the efficacy of the resulting degrader.[1][5]

Physicochemical Properties

The quantitative properties of this compound are summarized below. Data is aggregated from various chemical suppliers.[1][6][7][8]

PropertyValueCitations
Chemical Name 26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol[8]
Synonyms N3-PEG9-OH, Azido-PEG-9-alcohol[8]
CAS Number 1984776-37-5[1][8]
Molecular Formula C₁₈H₃₇N₃O₉[1][6]
Molecular Weight 439.50 g/mol [1][6]
Appearance Colorless to light yellow liquid[1]
Purity ≥95% - 99.95%[1][3][7]
Solubility Soluble in Water, DMSO, DMF, DCM[7][8]
Storage (Pure Form) -20°C for up to 3 years[1][5]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[1]

Core Applications and Reaction Mechanisms

The primary utility of this compound stems from the reactivity of its terminal azide group in "click chemistry" reactions. These reactions are highly efficient, selective, and biocompatible.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[9] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10] The inclusion of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can enhance reaction efficiency and protect sensitive biomolecules.[6][10]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azido_PEG9_Alcohol R₁-PEG₉-N₃ (this compound) Triazole_Product Stable 1,4-Triazole Linkage Azido_PEG9_Alcohol->Triazole_Product Alkyne_Molecule R₂-C≡CH (Alkyne-functionalized Molecule) Alkyne_Molecule->Triazole_Product CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole_Product Catalyzes Cycloaddition SPAAC_Mechanism Azido_PEG9_Alcohol R₁-PEG₉-N₃ (this compound) Triazole_Product Stable Triazole Linkage Azido_PEG9_Alcohol->Triazole_Product Spontaneous Reaction Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Product (No Catalyst) PROTAC_Synthesis_Workflow cluster_components PROTAC Components cluster_modifications Functionalization Warhead Target Protein Ligand (Warhead) Warhead_Alkyne Warhead-Alkyne Warhead->Warhead_Alkyne Add Alkyne Linker This compound E3_Ligand_Linker E3 Ligand-PEG₉-N₃ Linker->E3_Ligand_Linker E3_Ligand E3 Ligase Ligand E3_Ligand->E3_Ligand_Linker Attach Linker via -OH PROTAC Final PROTAC Molecule Warhead_Alkyne->PROTAC E3_Ligand_Linker->PROTAC Click Chemistry (CuAAC or SPAAC)

References

Azido-PEG9-Alcohol structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Azido-PEG9-Alcohol

Introduction

This compound is a heterobifunctional linker molecule widely utilized by researchers, chemists, and drug development professionals in the field of bioconjugation and medicinal chemistry. Its unique structure, featuring a terminal azide (B81097) group and a terminal hydroxyl group connected by a nine-unit polyethylene (B3416737) glycol (PEG) chain, offers significant versatility. The azide group serves as a key handle for "click chemistry" reactions, while the hydroxyl group can be further modified or derivatized.[1][2][3] The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, reduces immunogenicity, and improves pharmacokinetic properties, making it an invaluable tool in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]

Structure and Physicochemical Properties

The core structure of this compound consists of a linear 29-atom chain, providing a flexible and hydrophilic spacer.

graph Structure {
  layout=neato;
  node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="0.7,0.5!"]; N3 [label="N", pos="1.4,0.5!"]; C1 [label="C", pos="2.4,0!"]; C2 [label="C", pos="3.4,0.5!"]; O1 [label="O", pos="4.4,0!"]; C3 [label="C", pos="5.4,0.5!"]; C4 [label="C", pos="6.4,0!"]; O2 [label="O", pos="7.4,0.5!"]; C5 [label="C", pos="8.4,0!"]; C6 [label="C", pos="9.4,0.5!"]; O3 [label="O", pos="10.4,0!"]; C7 [label="C", pos="11.4,0.5!"]; C8 [label="C", pos="12.4,0!"]; O4 [label="O", pos="13.4,0.5!"]; C9 [label="C", pos="14.4,0!"]; C10 [label="C", pos="15.4,0.5!"]; O5 [label="O", pos="16.4,0!"]; C11 [label="C", pos="17.4,0.5!"]; C12 [label="C", pos="18.4,0!"]; O6 [label="O", pos="19.4,0.5!"]; C13 [label="C", pos="20.4,0!"]; C14 [label="C", pos="21.4,0.5!"]; O7 [label="O", pos="22.4,0!"]; C15 [label="C", pos="23.4,0.5!"]; C16 [label="C", pos="24.4,0!"]; O8 [label="O", pos="25.4,0.5!"]; C17 [label="C", pos="26.4,0!"]; C18 [label="C", pos="27.4,0.5!"]; O9 [label="O", pos="28.4,0!"]; H1 [label="H", pos="29.1,0!"];

// Bonds N1 -- N2 [label=""]; N2 -- N3 [label=""]; N3 -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- O1 [label=""]; O1 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- O2 [label=""]; O2 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- O3 [label=""]; O3 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- O4 [label=""]; O4 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- O5 [label=""]; O5 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- O6 [label=""]; O6 -- C13 [label=""]; C13 -- C14 [label=""]; C14 -- O7 [label=""]; O7 -- C15 [label=""]; C15 -- C16 [label=""]; C16 -- O8 [label=""]; O8 -- C17 [label=""]; C17 -- C18 [label=""]; C18 -- O9 [label=""]; O9 -- H1 [label=""];

// Add explicit H atoms for clarity on terminals H_C1_1 [label="H", pos="2.1,-0.7!"]; H_C1_2 [label="H", pos="2.7,-0.7!"]; C1 -- H_C1_1; C1 -- H_C1_2; H_C18_1 [label="H", pos="27.1,1.2!"]; H_C18_2 [label="H", pos="27.7,1.2!"]; C18 -- H_C18_1; C18 -- H_C18_2; }

Caption: Workflow of PROTAC synthesis and action using a PEG linker.
Click Chemistry Reactions

The azide (N3) group is the key functional moiety for click chemistry. [5]It readily participates in cycloaddition reactions with alkynes to form a stable triazole linkage. [1][6]This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules. [7][8] Two primary types of azide-alkyne cycloaddition are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It uses a copper(I) catalyst to specifically yield the 1,4-disubstituted triazole isomer with a greatly accelerated reaction rate (10⁷ to 10⁸ times faster than the uncatalyzed reaction). [9][7]2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). [9][10][11]The ring strain of the alkyne component allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. [12]

Experimental Protocols

The following sections provide generalized methodologies for the key reactions involving this compound. Researchers should optimize concentrations, solvents, and reaction times for their specific substrates.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

Procedure:

  • Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 to 1.5 equivalents) in the chosen solvent or solvent mixture (e.g., t-butanol/water).

  • Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Add sodium ascorbate (0.5 to 1 equivalent) to the reaction mixture. This reduces the Cu(II) to the active Cu(I) catalyst.

  • Add copper(II) sulfate (0.1 to 0.2 equivalents) to initiate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC). Reactions are often complete within 1-4 hours.

  • Upon completion, the product can be purified. If the product precipitates, it may be isolated by simple filtration. Otherwise, purification may involve extraction or chromatography.

CuAAC_Pathway CuAAC Reaction cluster_reactants Reactants Azide R1-N3 (this compound) Product 1,4-Triazole Product Azide->Product Alkyne R2-C≡CH (Alkyne Molecule) Alkyne->Product Cu_I Cu(I) Catalyst Cu_I->Alkyne forms Copper Acetylide

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO-functionalized molecule)

  • Biocompatible solvent (e.g., PBS, DMSO)

Procedure:

  • Dissolve the strained alkyne-containing molecule (1 equivalent) in the chosen solvent.

  • Dissolve this compound (1.1 to 2 equivalents) in the same solvent.

  • Mix the two solutions.

  • Allow the reaction to proceed at room temperature. The reaction time can vary from 1 to 12 hours, depending on the specific strained alkyne and substrates.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Purify the final conjugate using methods suitable for the molecule of interest, such as dialysis, size exclusion chromatography, or HPLC.

SPAAC_Pathway SPAAC Reaction cluster_reactants Reactants (Copper-Free) Azide R1-N3 (this compound) Transition_State [3+2] Dipolar Cycloaddition Azide->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO-R2) Strained_Alkyne->Transition_State Product Triazole Product Transition_State->Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its defined length, hydrophilicity, and dual-functional handles enable the precise and efficient construction of complex biomolecular conjugates. The reliability of click chemistry reactions (both CuAAC and SPAAC) allows for its seamless integration into workflows for developing PROTACs, ADCs, pegylated drugs, and functionalized biomaterials, solidifying its role as a critical component in modern drug discovery and development.

References

An In-depth Technical Guide to Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-Alcohol is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal azide (B81097) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary alcohol, provides a versatile platform for the synthesis of complex biomolecules.[2][3] The azide functionality allows for highly specific and efficient "click chemistry" reactions, while the hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.[1][4] The terminal hydroxyl group offers a further point for chemical modification.[3] This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols related to this compound.

Core Properties and Specifications

Quantitative data for this compound has been compiled from various sources to provide a clear reference for researchers.

PropertyValueReference(s)
CAS Number 1984776-37-5[5]
Molecular Formula C18H37N3O9[5]
Molecular Weight 439.51 g/mol [5]
Purity Typically ≥95% to 98%[5]
Appearance Light yellow to yellow liquid[5]
Solubility Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)[5]
Storage Conditions Recommended storage at -20°C to 2-8°C, sealed and dry[5]

Key Applications

The bifunctional nature of this compound makes it a valuable tool in several advanced scientific applications.

Bioconjugation via Click Chemistry

The azide group of this compound is a key functional handle for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity. This allows for the covalent attachment of the PEG linker to molecules containing a complementary alkyne group, forming a stable triazole linkage.[1][2]

Synthesis of Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can serve as a linker to conjugate a cytotoxic drug to an antibody. The PEG spacer can improve the solubility and stability of the ADC, and the specific nature of the click chemistry reaction allows for controlled conjugation.

Development of PROTACs

This compound is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[6] The PEG linker in this compound can connect the target-binding ligand and the E3 ligase-binding ligand, with the length and flexibility of the PEG chain being critical for the efficacy of the resulting PROTAC.[7][8]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a widely used click chemistry reaction that utilizes a copper(I) catalyst to join the azide group of this compound with a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Prepare stock solutions of all reagents in the chosen solvent.

  • In a reaction vessel, combine the alkyne-functionalized molecule and a slight excess (1.1-1.5 equivalents) of this compound.

  • Add the copper(II) sulfate solution (typically 0.1 equivalents) pre-mixed with the ligand (typically 0.5-1.0 equivalents).

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 1-2 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the product can be purified using standard chromatographic methods.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. This method is particularly useful for in vivo and in vitro applications where the cytotoxicity of copper is a concern.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Biocompatible solvent (e.g., PBS, cell culture media)

Procedure:

  • Dissolve the cyclooctyne-functionalized molecule and this compound in the chosen solvent. Typically, a 1:1 to 1:1.5 molar ratio is used.

  • The reaction is generally performed at room temperature or 37°C.

  • The reaction progress can be monitored over time using appropriate analytical methods.

  • The resulting conjugate can be purified if necessary, depending on the downstream application.

Visualizing Workflows and Applications

Experimental Workflow for CuAAC

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ligand, Ascorbate) B Combine this compound and Alkyne Molecule A->B 1.1-1.5 eq Azide C Add CuSO4/Ligand Complex B->C D Initiate with Sodium Ascorbate C->D E Stir at Room Temperature D->E 1-4 hours F Monitor Reaction Progress (TLC, LC-MS) E->F G Purify Product (Chromatography) F->G

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Role in PROTAC Synthesis

PROTAC_Synthesis POI_Ligand Protein of Interest (POI) Ligand with Alkyne Intermediate POI-PEG9-Azide Intermediate POI_Ligand->Intermediate CuAAC or SPAAC Azido_PEG9_OH This compound Azido_PEG9_OH->Intermediate E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC Hydroxyl Activation & Conjugation

Caption: Logical relationship in PROTAC synthesis using this compound.

Application in Antibody-Drug Conjugate (ADC) Delivery

ADC_Delivery cluster_conjugation ADC Formation cluster_cell Cellular Interaction Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker Azido-PEG9-Drug Linker->ADC Receptor Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Cleavage Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Conceptual pathway of ADC delivery and action.

Expected Analytical Characteristics

1H NMR Spectroscopy
  • -CH2-O- (PEG backbone): A prominent, broad singlet around 3.6 ppm.

  • -CH2-N3 (adjacent to azide): A triplet expected to be slightly downfield from the PEG backbone, around 3.4-3.7 ppm.[10]

  • -CH2-OH (adjacent to hydroxyl): A triplet expected around 3.5-3.8 ppm.[13]

  • -OH (hydroxyl proton): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but often observed around 2-5 ppm in aprotic solvents like DMSO.[13]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for confirming the molecular weight of this compound and its conjugates. The expected monoisotopic mass of this compound is 439.2635 g/mol . When analyzing conjugates, the mass spectrum will show a corresponding increase in mass, confirming successful conjugation.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, coupled with the high efficiency of click chemistry, enables the precise construction of complex biomolecules with enhanced properties. This guide provides the foundational technical information required for the effective utilization of this compound in a research setting.

References

An In-Depth Technical Guide to Azido-PEG9-Alcohol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Introduction

Azido-PEG9-Alcohol is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has emerged as a pivotal tool in modern bioconjugation, particularly in the fields of drug delivery and targeted therapeutics. This heterobifunctional molecule provides a precise nine-unit polyethylene glycol spacer, imparting enhanced hydrophilicity and biocompatibility to conjugated molecules. It features a terminal azide (B81097) group, a bioorthogonal handle for "click chemistry," and a terminal hydroxyl group, which allows for further chemical modification. This guide offers a comprehensive overview of this compound, including its chemical properties, synthesis, and detailed protocols for its application in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is valued for its well-defined structure, which ensures batch-to-batch consistency and reproducibility in bioconjugation processes. The hydrophilic PEG spacer helps to mitigate the aggregation often associated with hydrophobic drug payloads and can improve the pharmacokinetic profile of the final conjugate.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol[2]
Synonyms N3-PEG9-OH, Azido-PEG9-ol[2]
CAS Number 1984776-37-5[2]
Molecular Formula C18H37N3O9[2]
Molecular Weight 439.51 g/mol [2]
Appearance Light yellow to yellow liquid/oil[2]
Purity Typically ≥95%N/A
Solubility Soluble in Water, DMSO, DCM, DMF[2]
Storage Conditions 2-8°C, store in a dry, dark environment[3]

Table 2: Stability Profile of Azido-PEG Compounds

ConditionStability ConsiderationsReference(s)
pH Relatively stable in mild acidic to neutral conditions. The azide group can be protonated in strong acids. The molecule is susceptible to hydrolysis under strong alkaline conditions.[1]
Reducing Agents The azide group can be reduced to an amine by agents like DTT and TCEP. Avoid use of these agents if the azide is to be used for conjugation.[3]
Temperature Stable at recommended storage temperatures. Avoid excessive heat.[1]
Light Organic azides can be light-sensitive. It is recommended to protect from light.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding PEG-diol. A common route involves the selective protection of one hydroxyl group, followed by the conversion of the other to an azide, and finally deprotection. A more direct approach for converting a terminal alcohol to an azide involves a mesylation step followed by nucleophilic substitution with an azide salt.[4][5]

Experimental Protocol: Synthesis from Nonaethylene Glycol

This protocol outlines a representative two-step synthesis of this compound from nonaethylene glycol.

Step 1: Mesylation of Nonaethylene Glycol

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve nonaethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Base: Cool the solution to 0°C and add triethylamine (B128534) (1.3 equivalents).

  • Mesylation: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Azidation of the Mesylated Intermediate

  • Preparation: Dissolve the mesylated nonaethylene glycol (1 equivalent) in ethanol (B145695) or DMF.

  • Azidation: Add sodium azide (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, concentrate the solution under reduced pressure. Dissolve the residue in DCM and wash with water to remove any remaining sodium azide.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to yield this compound.[4]

Applications in Bioconjugation: Click Chemistry

The terminal azide group of this compound is a key functional handle for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[6] The two primary forms of click chemistry utilized with this linker are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule. This reaction is highly efficient but requires a copper(I) catalyst, which can be cytotoxic, making it more suitable for in vitro applications.[7]

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System AzidoPEG This compound Product Triazole-linked Conjugate AzidoPEG->Product Cu(I) catalyst AlkyneMolecule Alkyne-functionalized Molecule (e.g., Drug) AlkyneMolecule->Product Copper Cu(II)SO4 ReducingAgent Sodium Ascorbate (B8700270) Ligand Ligand (e.g., THPTA)

CuAAC reaction of this compound with an alkyne-functionalized molecule.
Experimental Protocol: CuAAC Reaction

This protocol provides a general procedure for conjugating this compound to an alkyne-functionalized molecule.

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO or water.

    • Alkyne-functionalized Molecule: Prepare a 10 mM stock solution in a compatible solvent.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

    • Copper Ligand (e.g., THPTA): Prepare a 10-100 mM stock solution in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule (1 equivalent).

    • Add the this compound stock solution (1.1-1.5 equivalents).

    • Add the reaction buffer (e.g., PBS) to achieve the desired final concentration.

    • Add the copper ligand stock solution (0.01-0.1 equivalents).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation: Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).

  • Incubation: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or HPLC.

  • Purification: Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove unreacted reagents and the catalyst.[7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a cytotoxic catalyst makes SPAAC ideal for applications in living systems and for the conjugation of sensitive biomolecules.[9]

Experimental Protocol: SPAAC Reaction

This protocol describes a general procedure for conjugating this compound to a DBCO-functionalized molecule (e.g., a protein).

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.

    • DBCO-functionalized Molecule: Prepare a solution of the DBCO-functionalized protein or other molecule in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reaction Setup:

    • To the solution of the DBCO-functionalized molecule, add the this compound stock solution. A molar excess of 5-20 fold of the this compound is typically used to ensure efficient conjugation.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to avoid denaturation of proteins.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE (for proteins) or LC-MS.

  • Purification: Remove the excess, unreacted this compound using size-exclusion chromatography or dialysis.[10][11]

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[12] The linker is a critical component of a PROTAC, and PEG linkers like this compound are frequently used to connect the target protein ligand to the E3 ligase ligand, enhancing solubility and optimizing the formation of the ternary complex.[13]

PROTAC_Workflow cluster_synthesis Modular Synthesis cluster_conjugation Conjugation Steps Warhead Target Protein Ligand (with Alkyne) Step2 Step 2: Click Chemistry (CuAAC/SPAAC) with Alkyne-Warhead Warhead->Step2 E3Ligand E3 Ligase Ligand Step1 Step 1: Attach this compound to E3 Ligase Ligand (via Hydroxyl Group) E3Ligand->Step1 AzidoPEG This compound AzidoPEG->Step1 Step1->Step2 FinalPROTAC Final PROTAC Molecule Step2->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Workflow for the synthesis of a PROTAC using this compound.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[14] The linker in an ADC is crucial for its stability and the controlled release of the drug. This compound can be used to attach the drug to the antibody, often through click chemistry, providing a stable linkage and improving the ADC's solubility and pharmacokinetic properties.[15]

ADC_Workflow cluster_components Components cluster_modification Functionalization Antibody Monoclonal Antibody ModAb Modify Antibody with a DBCO group (SPAAC) or Alkyne group (CuAAC) Antibody->ModAb Drug Cytotoxic Drug ModDrug Attach Drug to this compound (via Hydroxyl Group) Drug->ModDrug AzidoPEG This compound AzidoPEG->ModDrug Conjugation Click Chemistry Conjugation (SPAAC or CuAAC) ModAb->Conjugation ModDrug->Conjugation FinalADC Final ADC Conjugation->FinalADC Purification Purification (SEC) FinalADC->Purification Analysis Analysis (DAR, etc.) Purification->Analysis

Workflow for the synthesis of an ADC using this compound.

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and dual functionality enable the precise construction of complex bioconjugates. The ability to participate in both copper-catalyzed and strain-promoted click chemistry reactions provides flexibility in designing synthetic strategies for a wide range of applications, from the development of targeted cancer therapies like ADCs and PROTACs to the surface modification of nanoparticles and the creation of advanced biomaterials. As the demand for precisely engineered therapeutics continues to grow, the importance of discrete PEG linkers such as this compound in enabling these innovations is set to increase.

References

An In-Depth Technical Guide to Azido-PEG9-Alcohol: Principle of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG9-Alcohol is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, provides a versatile platform for the synthesis of complex biomolecules. This guide delves into the core principle of action of this compound, focusing on its role in click chemistry, and provides a comprehensive overview of its applications, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip researchers with the practical knowledge required for the effective utilization of this powerful linker.

Core Principle of Action: Harnessing Click Chemistry

The primary principle of action of this compound lies in the reactivity of its terminal azide (-N₃) group, which readily participates in "click chemistry" reactions.[1] Click chemistry, a concept introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, create only byproducts that can be easily removed, and are stereospecific.[2] The azide group of this compound is a key player in two of the most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] The copper catalyst significantly accelerates the reaction rate, allowing it to proceed under mild conditions, including in aqueous environments, making it suitable for bioconjugation.[3][4]

The terminal hydroxyl group of this compound can be derivatized to introduce other functionalities, or it can be used as a point of attachment for another molecule. The azide group is then available to react with an alkyne-functionalized molecule, such as a drug, a fluorescent dye, or a targeting ligand.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[2] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst.[2] This makes SPAAC particularly well-suited for applications in living systems and for the modification of sensitive biomolecules.[2] In a typical SPAAC reaction involving this compound, the azide group of the linker will readily react with a DBCO or BCN-functionalized molecule.

The Role of the PEG Spacer

The nine-unit polyethylene glycol (PEG) spacer is a crucial component of the this compound linker, imparting several beneficial properties to the resulting bioconjugate:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules, which is often a challenge in drug development.[5]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents. The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation half-life.[]

  • Reduced Immunogenicity: The PEG spacer can shield the conjugated molecule from the host's immune system, reducing its immunogenicity.[5]

  • Increased Stability: The PEG chain can protect the attached molecule from enzymatic degradation, enhancing its stability in biological environments.[5]

Quantitative Data

The following tables summarize the key physicochemical properties of this compound and provide a comparative overview of the impact of PEG linker length on the pharmacokinetic properties of bioconjugates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₃₇N₃O₉[7]
Molecular Weight 439.51 g/mol [7]
Appearance White to off-white solid or liquid[7]
Solubility Soluble in water, DMSO, DMF[7]
Purity ≥95%[7]
Storage -20°C[7]

Table 2: Comparative Pharmacokinetic Data of PEGylated vs. Non-PEGylated Nanoparticles

FormulationBlood Concentration (1 h p.i., % ID/g)Reference
Non-PEGylated Proticles 0.06 ± 0.01[8]
PEGylated Proticles 0.23 ± 0.01[8]

p.i. = post-injection; % ID/g = percentage of injected dose per gram of tissue.

Applications in Drug Development

This compound is a versatile tool for the construction of complex therapeutic modalities, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used to conjugate a cytotoxic payload to an antibody through click chemistry, offering a precise and stable attachment.[9]

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody Alkyne_Modification Alkyne Modification Alkyne_Antibody Alkyne-Modified Antibody Azido_PEG9_Alcohol This compound Drug Drug Azido_PEG_Drug Azido-PEG-Drug Payload CuAAC CuAAC Click Chemistry ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell Internalization Internalization Lysosome Lysosomal Degradation Drug_Release Drug Release Apoptosis Apoptosis

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[10] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound provides a flexible and hydrophilic linker that can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation.[5][11]

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Degradation->E3_Ligase Recycled Degradation->Ubiquitin Recycled Peptides Peptides Degradation->Peptides

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization of reaction conditions may be necessary for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H₂O)

  • Phosphate-buffered saline (PBS), pH 7.4 (for bioconjugation)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of THPTA or TBTA (e.g., 50 mM in DMSO/water).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule.

    • Add this compound in a slight molar excess (e.g., 1.1 to 1.5 equivalents).[3]

    • For bioconjugation, dissolve the alkyne-modified biomolecule in PBS.

    • Add the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA/TBTA stock solutions in a 1:5 molar ratio.[12] Let this stand for 1-2 minutes.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.[12]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.[9] Protect the reaction from light.[4]

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove excess reagents and byproducts.[][14]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for conjugating a DBCO-functionalized molecule to this compound.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic Solvent (optional, e.g., DMSO or DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the reaction buffer or an organic solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.

    • Add the this compound stock solution to the reaction mixture. A molar excess of the azide (e.g., 3 to 5-fold) is often used to ensure efficient conjugation.[15]

    • If an organic solvent is used, ensure the final concentration is compatible with the stability of the biomolecule (typically <10% v/v).

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[15]

  • Purification:

    • Purify the final conjugate using methods such as SEC, dialysis, or affinity chromatography to remove unreacted starting materials.[][14]

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is essential to confirm successful conjugation and to assess its purity and homogeneity. Common analytical techniques include:

  • UV-Vis Spectroscopy: To determine the concentration of proteins and some payloads.

  • Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted starting materials and to assess for aggregation.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For separation and quantification of the conjugate.[16]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and to determine the drug-to-antibody ratio (DAR) for ADCs.[16][17]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight upon conjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a pivotal role in modern bioconjugation and drug development. Its ability to participate in highly efficient and specific click chemistry reactions, coupled with the beneficial properties imparted by the PEG spacer, makes it an invaluable tool for the construction of sophisticated biomolecules such as ADCs and PROTACs. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their endeavors to develop next-generation therapeutics.

References

Unveiling the Chemical Landscape of Azido-PEG9-Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG9-Alcohol is a heterobifunctional molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers a versatile platform for the precise engineering of complex biomolecular architectures. This in-depth technical guide provides a comprehensive overview of the core chemical characteristics of this compound, detailed experimental protocols for its application, and visualizations of its role in key scientific workflows.

Core Chemical Characteristics

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental design.

PropertyValueReference
Chemical Formula C18H37N3O9[1][2][3][4][5][6][7][8]
Molecular Weight 439.50 g/mol [1]
CAS Number 1984776-37-5[1][3][4][6][7]
Appearance Colorless to light yellow liquid[1][7]
Purity Typically ≥95% to 99.95%[1][3][4][6][9]
Solubility Soluble in water, DMSO, DCM, and DMF[3][7]
Storage Conditions Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1][3][5]

Key Applications in Research and Drug Development

This compound is extensively utilized as a linker molecule, primarily leveraging the azide group's ability to participate in "click chemistry" reactions.[10] The PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it highly suitable for biomedical applications.[5]

The terminal azide group readily reacts with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[1][3][4][11] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained cycloalkynes like DBCO or BCN, a reaction that proceeds without the need for a copper catalyst.[1][11] The terminal hydroxyl group offers a further point for derivatization or conjugation to other molecules.[2][3][4]

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][11] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1] The this compound serves as a flexible linker connecting the ligand for the target protein and the ligand for the E3 ligase.

Experimental Protocols

The following are generalized protocols for the application of this compound in common experimental workflows. Optimization may be required for specific applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for conjugating this compound to an alkyne-modified molecule using a copper catalyst.

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., protein, peptide, DNA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA, TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvent (e.g., water, DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate (B8700270), and the copper-chelating ligand in the reaction buffer.

  • Reaction Setup:

    • In a microfuge tube, combine the alkyne-containing molecule and this compound in the desired molar ratio.

    • Add the copper-chelating ligand to the mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the resulting conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes the conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO, BCN) without a copper catalyst.

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO-protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvent (e.g., water, DMSO)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound and the strained alkyne-containing molecule in the reaction buffer.

  • Reaction:

    • Mix the solutions of the two reactants in the desired stoichiometric ratio.

  • Incubation:

    • Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Purification:

    • Purify the conjugate using standard biochemical techniques as described for the CuAAC protocol.

Visualizing Workflows with this compound

The following diagrams, generated using Graphviz, illustrate the central role of this compound in key bioconjugation and drug development workflows.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azido_PEG This compound Reaction CuAAC Reaction (Click Chemistry) Azido_PEG->Reaction Alkyne_Molecule Alkyne-Modified Biomolecule Alkyne_Molecule->Reaction CuSO4 CuSO4 CuSO4->Reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction Ligand Chelating Ligand (e.g., THPTA) Ligand->Reaction Conjugate PEGylated Bioconjugate Reaction->Conjugate

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PROTAC_Synthesis cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Conjugation Target_Ligand Target Protein Ligand (with alkyne) Reaction1 CuAAC or SPAAC Target_Ligand->Reaction1 Azido_PEG This compound Azido_PEG->Reaction1 E3_Ligand E3 Ligase Ligand Reaction2 Hydroxyl Group Derivatization E3_Ligand->Reaction2 Intermediate Ligand-PEG-Alcohol Intermediate Reaction1->Intermediate Intermediate->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC

Caption: Generalized workflow for PROTAC synthesis using this compound.

References

An In-Depth Technical Guide to Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG9-Alcohol, a versatile bifunctional linker crucial in modern biochemical and pharmaceutical research. Below, we delve into its chemical properties, core applications, and a typical experimental workflow, presenting data in a clear, structured format for ease of use by professionals in the field.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative that features a terminal azide (B81097) group (-N₃) and a hydroxyl group (-OH). The presence of the nine-unit PEG chain enhances the molecule's solubility in aqueous solutions, a critical feature for biological applications.[1][2] This hydrophilic spacer also helps to reduce the immunogenicity of conjugated molecules.[3]

The key functionalities of this compound are the azide and hydroxyl groups. The azide group is particularly useful for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[3][4][5] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[4] The terminal hydroxyl group offers an additional site for further chemical modification or conjugation.[1][2][5]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₈H₃₇N₃O₉[1][2][3][5][6]
Molecular Weight 439.51 g/mol [1][2][5]
Alternate Molecular Weight 439.5 g/mol [3][6]
Purity ≥95%[3][5]
CAS Number 1984776-37-5[3][5][6]
Storage Conditions 2-8°C or -20°C, sealed, dry[3][5]

Key Applications in Research and Drug Development

This compound is a cornerstone in bioconjugation and drug delivery research. Its bifunctional nature allows for the linkage of diverse molecular entities.

  • PROTAC Development: It is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate target proteins.[4] The PEG linker connects a ligand for the target protein with a ligand for an E3 ubiquitin ligase.[4]

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer and reactive azide group are ideal for constructing ADCs. The PEG chain improves the solubility and pharmacokinetic profile of the conjugate, while the azide allows for the precise attachment of cytotoxic payloads to antibodies.

  • Biomaterial and Nanoparticle Functionalization: The molecule is employed to modify the surfaces of nanoparticles and other biomaterials. This functionalization can improve biocompatibility, enhance circulation time, and enable the attachment of targeting ligands for site-specific delivery.[3]

Experimental Protocol: A Typical Bioconjugation Workflow

A common application of this compound is the conjugation of a biomolecule (e.g., a protein) to a payload (e.g., a fluorescent dye or a small molecule drug) that has been modified with an alkyne group.

Objective: To conjugate an alkyne-modified payload to a protein using this compound as a linker.

Methodology:

  • Protein Modification: The target protein is first functionalized with this compound. This is typically achieved by activating the hydroxyl group of the linker (e.g., by converting it to an NHS ester) and then reacting it with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

  • Purification: The PEGylated protein is purified from the excess linker and reagents using techniques such as dialysis or size-exclusion chromatography.

  • Click Chemistry Reaction: The azide-functionalized protein is then reacted with the alkyne-modified payload. For a CuAAC reaction, a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent) and a stabilizing ligand are added to the reaction mixture.

  • Final Purification: The final protein-payload conjugate is purified to remove the catalyst, unreacted payload, and any side products.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for a bioconjugation experiment using this compound.

Bioconjugation_Workflow cluster_modification Step 1: Functionalization cluster_conjugation Step 2: Click Chemistry Protein Target Protein AzidoProtein Azide-Functionalized Protein Protein->AzidoProtein Conjugation AzidoPEG9OH This compound ActivatedPEG Activated Azido-PEG9-Linker AzidoPEG9OH->ActivatedPEG Activation of -OH group ActivatedPEG->AzidoProtein Conjugation FinalConjugate Final Bioconjugate AzidoProtein->FinalConjugate CuAAC or SPAAC Reaction Purification1 Purification AzidoProtein->Purification1 AlkynePayload Alkyne-Modified Payload AlkynePayload->FinalConjugate CuAAC or SPAAC Reaction Purification2 Final Purification FinalConjugate->Purification2 Purification1->AlkynePayload

Caption: Generalized workflow for bioconjugation using this compound.

References

An In-depth Technical Guide to the Solubility of Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Solubility Characteristics and Handling of Azido-PEG9-Alcohol

This technical guide provides a comprehensive overview of the solubility of this compound, a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. Due to the absence of publicly available quantitative solubility data, this document focuses on qualitative solubility characteristics derived from the general properties of polyethylene (B3416737) glycol (PEG) derivatives and offers a standardized experimental protocol for determining its solubility in specific solvent systems.

Introduction to this compound

This compound is a valuable tool in bioconjugation, featuring a terminal azide (B81097) group for "click chemistry" reactions and a hydroxyl group for further derivatization. The nine-unit polyethylene glycol (PEG) spacer imparts hydrophilicity to molecules, which can enhance their solubility in aqueous media, reduce immunogenicity, and improve pharmacokinetic profiles. Understanding the solubility of this linker is critical for its effective use in synthesizing complex biomolecules, such as antibody-drug conjugates (ADCs), and for the functionalization of nanoparticles.

Qualitative Solubility Profile

Data Presentation: Qualitative Solubility of this compound

SolventPredicted SolubilityRationale & Remarks
Water & Aqueous Buffers (e.g., PBS) Highly SolubleThe ethylene (B1197577) glycol repeats of the PEG chain form hydrogen bonds with water, leading to high aqueous solubility. This is a key feature of PEGylated molecules.[1][2]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including PEGs.[3]
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is effective at solvating PEG chains.[1][3]
Dichloromethane (DCM) SolublePEG compounds are generally soluble in chlorinated solvents like DCM.[1][3]
Methanol & Ethanol Soluble to Moderately SolublePEGs are generally soluble in lower-chain alcohols, though solubility may be slightly less than in water or polar aprotic solvents.[3]
Toluene Sparingly Soluble / InsolubleToluene is a nonpolar solvent, and while some longer PEG chains may show limited solubility, shorter chains like PEG9 are expected to have poor solubility. Heating may improve dissolution.[3]
Diethyl Ether InsolublePEGs are generally not soluble in diethyl ether.[3]
Hexanes & Heptanes InsolubleThese are nonpolar aliphatic solvents and are not suitable for dissolving polar PEG compounds.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific application, the following "shake-flask" method is a reliable approach to determine the equilibrium solubility of this compound.[4]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution. These will be used to generate a calibration curve.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

    • Carefully centrifuge the vials to pellet any remaining suspended solid.

  • Sampling and Analysis:

    • Withdraw a clear aliquot of the supernatant. Be careful not to disturb the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the concentration of the diluted sample using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted aliquot.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the test solvent at the specified temperature.

Visualization of Logical Workflows

Diagram 1: Experimental Workflow for Determining Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial to prevent evaporation A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Centrifuge to pellet remaining solid D->E F Withdraw clear supernatant E->F G Dilute aliquot F->G H Analyze concentration (e.g., HPLC, LC-MS) G->H I Calculate solubility from calibration curve H->I G A Define Reaction Components: - this compound - Substrate (e.g., protein, nanoparticle) - Other reagents (e.g., catalyst) B Assess Solubility of All Components A->B C Are all components soluble in a common solvent? B->C D Select the common solvent. Prioritize aqueous buffers for biomolecules. C->D Yes E Consider a mixed solvent system (e.g., aqueous buffer + organic co-solvent). C->E No F Test small-scale reactions to ensure compatibility and no precipitation. D->F E->F G Does the reaction proceed without precipitation? F->G H Proceed with the selected solvent system. G->H Yes I Optimize co-solvent ratio or explore alternative solvents. G->I No I->F

References

An In-Depth Technical Guide to the Reactivity of the Azido-PEG9-Alcohol Azide Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the azide (B81097) functional group in Azido-PEG9-Alcohol, a versatile heterobifunctional linker. This molecule is of significant interest in bioconjugation, drug delivery, and materials science due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a terminal hydroxyl group for further functionalization, and a reactive azide moiety. The guide details the primary reaction pathways for the azide group, provides quantitative data for analogous systems, outlines detailed experimental protocols, and discusses the stability and physicochemical properties of azido-PEG linkers.

Core Reactivity of the Azide Group

The azide group (-N₃) of this compound is a cornerstone of its utility, primarily engaging in bioorthogonal "click chemistry" reactions and the Staudinger ligation. These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for the covalent modification of a wide range of molecules under mild conditions.[1][2]

The principal reactions involving the azide group of this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN), ideal for applications in living systems where copper toxicity is a concern.

  • Staudinger Ligation: A reaction between an azide and a phosphine (B1218219) to form an aza-ylide intermediate, which can then be trapped to form a stable amide bond.[4]

The hydrophilic PEG9 spacer enhances the aqueous solubility of this compound and its conjugates, a crucial feature for biological applications.[5][6]

Quantitative Data on Azide Reactivity

While specific kinetic and yield data for this compound are not extensively published, the following tables summarize representative quantitative data for similar azido-PEG compounds in CuAAC and SPAAC reactions, providing a reasonable expectation of performance.

Table 1: Representative Reaction Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterRecommended RangeNotes
Alkyne Substrate 1 equivalentThe limiting reagent.
Azido-PEG Derivative 1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 0.01 - 0.1 equivalents (1-10 mol%)Precursor for the Cu(I) catalyst.
Sodium Ascorbate (B8700270) 0.1 - 1.0 equivalentsReducing agent to maintain copper in the Cu(I) state.
Copper Ligand (e.g., THPTA, TBTA) 0.05 - 0.5 equivalents (5 mol% relative to copper)Stabilizes the Cu(I) catalyst and enhances reaction rate.
Solvent Water, tBuOH/H₂O, DMF, DMSOThe reaction is compatible with a wide range of solvents.
Temperature Room Temperature to 70°CGenerally proceeds efficiently at room temperature.
Reaction Time 1 - 12 hoursTypically complete within a few hours.
Yield >90%High to quantitative yields are common.[3]
Table 2: Representative Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
CyclooctyneAzide PartnerSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
BCN 2-AzidoethanolHuman Blood Plasma20~0.2
BCN Benzyl AzideDMSO370.15
DBCO Azido-PEG-BiotinPBS25~0.1
DBCO-PEG5 1-Azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)251.22
DBCO-PEG5 3-Azido-L-alanineHEPES (pH 7)250.55

Note: The presence of a PEG linker on the cyclooctyne has been shown to enhance SPAAC reaction rates by approximately 31 ± 16%.[7]

Experimental Protocols

The following are detailed methodologies for the key reactions involving the azide group of this compound. These protocols are generalized and may require optimization based on the specific substrates and application.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for the conjugation of this compound to a molecule containing a terminal alkyne in solution.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or other non-coordinating buffers)

  • Degassing equipment (e.g., nitrogen or argon gas line)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in the reaction buffer to the desired final concentrations.

  • Degassing:

    • Thoroughly degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

  • Reaction Initiation:

    • To the degassed reaction mixture, add the catalyst premix to a final copper concentration of 0.01-0.1 equivalents.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 0.1-1.0 equivalents.

  • Incubation:

    • Incubate the reaction at room temperature with gentle mixing for 1-12 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, or TLC).

    • Once the reaction is complete, the product can be purified using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Reaction Buffer (e.g., PBS pH 7.4, HEPES, or cell culture media)

Procedure:

  • Preparation of Reactants:

    • Dissolve the cyclooctyne-functionalized molecule (1-1.5 equivalents) in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then dilute into the reaction buffer.

    • Dissolve this compound (1 equivalent) in the reaction buffer.

  • Reaction Initiation:

    • Combine the solutions of the cyclooctyne-functionalized molecule and this compound.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C). Reaction times can vary from minutes to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Monitoring and Purification:

    • Monitor the reaction progress by observing the disappearance of the reactants or the appearance of the product using a suitable analytical technique (e.g., LC-MS, HPLC, or by monitoring the change in absorbance of the DBCO group around 309 nm).

    • Purify the conjugate as described for the CuAAC protocol.

General Protocol for Staudinger Ligation

This protocol outlines the traceless Staudinger ligation of this compound with a phosphinothioester-functionalized molecule in an aqueous environment.

Materials:

  • This compound

  • Phosphinothioester-functionalized molecule

  • Water-soluble phosphine reagent (e.g., bis(p-dimethylaminoethyl)phosphinomethanethiol)[8]

  • Aqueous Buffer (e.g., PBS pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the phosphinothioester-functionalized molecule (1 equivalent) and this compound (1-1.2 equivalents) in the aqueous buffer.

  • Reaction Initiation:

    • Add the water-soluble phosphine reagent to the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature. The reaction progress can be monitored over several hours. A second-order rate constant for a similar Ala + Gly coupling in water was reported to be 7.4 × 10⁻³ M⁻¹s⁻¹.[1]

  • Monitoring and Purification:

    • Monitor the formation of the amide bond by LC-MS or HPLC.

    • Purify the final peptide conjugate using methods such as HPLC or size-exclusion chromatography.

Stability and Physicochemical Properties

The stability of this compound is crucial for its successful application. The azide group is generally stable under physiological conditions but can be sensitive to certain chemical environments.

Table 3: Stability Profile of Azido-PEG Linkers
ConditionEffect on Azide GroupRecommendation
pH Generally stable in the range of 4-12. Avoid strong acids.Use buffers within a pH range of 5.0-10.0.
Reducing Agents Can be reduced to an amine by agents like DTT and TCEP.Avoid the use of these reducing agents in the presence of the azide.
Light and Heat Prolonged exposure can lead to degradation.Protect from light and store at low temperatures.
Copper Ions (in CuAAC) Generally stable, but prolonged exposure in the presence of other reactive species could lead to side reactions.Use appropriate ligands to stabilize the copper(I) and minimize reaction time.

Storage: For long-term stability, this compound should be stored as a solid at -20°C or below, protected from moisture and light. Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C. Aqueous solutions should be prepared fresh for each experiment to minimize degradation.

Physicochemical Properties of this compound:

  • Molecular Formula: C₁₈H₃₇N₃O₉

  • Molecular Weight: 439.5 g/mol

  • Appearance: Typically a colorless to pale yellow oil or liquid.

  • Solubility: Soluble in water and most polar organic solvents.

Mandatory Visualizations

Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azido_PEG This compound Reaction Reaction Mixture (Aqueous Buffer, RT) Azido_PEG->Reaction Alkyne Alkyne-Molecule Alkyne->Reaction CuSO4 CuSO4 (CuII) CuI Cu(I)-Ligand Complex CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization CuI->Reaction Catalysis Product 1,4-Disubstituted Triazole Product Reaction->Product Cycloaddition Purification Purification (e.g., SEC, HPLC) Product->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: General experimental workflow for the CuAAC reaction.

Diagram 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

SPAAC_Reaction cluster_info Reaction Conditions Azido_PEG This compound (R-N3) Transition_State [3+2] Cycloaddition Transition State Azido_PEG->Transition_State Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Transition_State + Triazole_Product Stable Triazole Linkage Transition_State->Triazole_Product Ring Strain Release info • Catalyst-Free • Physiological Conditions • Bioorthogonal

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition.

Diagram 3: Staudinger Ligation Logical Pathway

Staudinger_Ligation_Pathway Azide This compound Aza_ylide Aza-ylide Intermediate Azide->Aza_ylide + Phosphine Phosphine Phosphinothioester Phosphine->Aza_ylide Intramolecular_Cyclization Intramolecular Cyclization Aza_ylide->Intramolecular_Cyclization - N2 Hydrolysis Hydrolysis Intramolecular_Cyclization->Hydrolysis Amide_Bond Stable Amide Bond Hydrolysis->Amide_Bond Phosphine_Oxide Phosphine Oxide Byproduct Hydrolysis->Phosphine_Oxide

Caption: Logical pathway of the traceless Staudinger Ligation.

References

The Pivotal Role of the Terminal Alcohol Group in Azido-PEG9-Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-Alcohol is a heterobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its architecture, featuring a terminal azide (B81097) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary alcohol group, provides a versatile platform for the synthesis of complex biomolecular conjugates. While the azide moiety is well-known for its utility in "click chemistry" reactions, the terminal alcohol group serves as a crucial, albeit less conspicuous, anchor for a diverse array of chemical modifications. This technical guide provides an in-depth exploration of the role and chemical manipulation of the terminal alcohol group of this compound, offering researchers a comprehensive resource for designing and executing advanced bioconjugation strategies.

The polyethylene glycol spacer endows the molecule with favorable properties such as enhanced aqueous solubility, biocompatibility, and reduced immunogenicity for the conjugated biomolecules.[1][2] The azide group provides a bioorthogonal handle for efficient and specific ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3][4] The terminal alcohol (hydroxyl) group, while relatively unreactive in its native state, can be chemically activated to participate in a wide range of conjugation reactions, making it a versatile attachment point for various molecules of interest.[][6]

The Chemistry of the Terminal Alcohol Group

The primary hydroxyl group at one end of the this compound molecule is a versatile functional group that can be chemically modified to introduce a variety of other functionalities. Its strategic importance lies in its ability to be selectively activated and reacted, providing an orthogonal conjugation handle to the azide group. This allows for a stepwise and controlled construction of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][7]

Activation of the Terminal Alcohol Group

The terminal hydroxyl group of PEG is known to have low reactivity and therefore requires activation for efficient conjugation.[8] Several methods have been established for the activation of this group, transforming it into a more reactive species capable of undergoing nucleophilic substitution or other coupling reactions.

dot

Caption: Activation pathways for the terminal alcohol group of this compound.

Common activation strategies include:

  • Tosylation and Mesylation: Conversion of the hydroxyl group to a tosylate (-OTs) or mesylate (-OMs) ester transforms it into a good leaving group for subsequent nucleophilic substitution reactions.[9]

  • Tresylation: Activation with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) is another effective method to generate a highly reactive intermediate for conjugation with primary amines.[1]

  • Conversion to Carboxylic Acid and NHS Ester: The terminal alcohol can be oxidized to a carboxylic acid, which can then be activated as an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used for their reactivity towards primary amines under mild conditions, forming stable amide bonds.[10]

Key Reactions of the Activated Terminal Alcohol Group

Once activated, the terminal end of the this compound can participate in a variety of conjugation reactions.

dot

Caption: Common conjugation reactions of the activated terminal group.

Quantitative Data on Functionalization Reactions

The efficiency of the activation and subsequent conjugation reactions is critical for the synthesis of well-defined bioconjugates. The following table summarizes typical yields and conversion rates for common modifications of the terminal alcohol group of PEG linkers.

Reaction TypeStarting MaterialReagentsProductYield/ConversionReference
Mesylation HO-PEG-N3Methanesulfonyl chloride, TriethylamineMsO-PEG-N3>95% conversion[9]
Tosylation HO-PEG-OHp-Toluenesulfonyl chloride, Pyridine (B92270)TsO-PEG-OTsHigh yield[11]
Conversion to Amine HO-PEG-OH1. Mesylation 2. NaN3 3. Reduction (e.g., Zn/NH4Cl)H2N-PEG-NH282-99% isolated yield[12]
Conversion to Amine HO-PEG-OH1. Tosylation 2. NaN3 3. Catalytic HydrogenationH2N-PEG-NH2High conversion[11]
NHS Ester Formation HO-PEG-COOHNHS, EDCNHS-O-C(O)-PEG-COOHHigh yield[10]
Tresylation HO-PEG-OHTresyl chloride, PyridineTres-O-PEG-O-TresHigh conversion[1]

Experimental Protocols

Protocol 1: Activation of this compound by Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Diethyl ether (cold)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (2-3 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate using a rotary evaporator.

  • Precipitate the tosylated product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Confirm the structure and purity of the Azido-PEG9-OTs by ¹H NMR spectroscopy.

Protocol 2: Conversion of this compound to Azido-PEG9-Amine

This protocol details a two-step process for converting the terminal alcohol to a primary amine.

Step 1: Mesylation

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound (1 equivalent) and TEA (4 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Add methanesulfonyl chloride (4 equivalents) dropwise.

  • Stir the mixture at room temperature for 16 hours.[13]

  • The resulting Azido-PEG9-OMs can be used in the next step with or without purification.

Step 2: Azidation and Reduction

Materials:

  • Azido-PEG9-OMs (from Step 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Zinc dust (Zn)

  • Ammonium chloride (NH₄Cl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To the crude Azido-PEG9-OMs, add NaN₃ (10 equivalents) and DMF.

  • Heat the mixture at 80°C for 48 hours with stirring.[13]

  • Cool the reaction to room temperature.

  • Add water, NH₄Cl, and Zn powder.

  • Heat the mixture to 80°C for 72 hours with stirring.[12]

  • After cooling, add 1 M NaOH and extract the product with DCM.

  • Dry the combined organic extracts with MgSO₄, filter, and concentrate under vacuum to obtain Azido-PEG9-Amine.

  • Analyze the product by ¹H NMR and Mass Spectrometry to confirm conversion.

Conclusion

The terminal alcohol group of this compound is a critical functional handle that provides a gateway to a vast array of bioconjugation possibilities. Its ability to be activated and transformed into other reactive groups, orthogonal to the azide moiety, allows for the precise and modular construction of complex biomolecular architectures. A thorough understanding of the chemistry of this functional group, including activation methods, reaction conditions, and analytical characterization, is paramount for researchers aiming to leverage the full potential of this versatile linker in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in advanced scientific research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azido-PEG9-Alcohol as a Heterobifunctional Linker

This compound is a high-purity, monodispersed polyethylene (B3416737) glycol (PEG) derivative that functions as a versatile, heterobifunctional linker. It is extensively utilized in bioconjugation, chemical biology, and drug development to connect two distinct molecular entities. Its structure incorporates two key functional groups at opposite ends of a hydrophilic 9-unit PEG spacer: a terminal azide (B81097) group (-N₃) and a primary hydroxyl group (-OH). This unique architecture allows for sequential, orthogonal conjugation strategies, making it an invaluable tool in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized nanoparticles.[1][2][3][4]

The central PEG chain enhances the aqueous solubility and biocompatibility of the resulting conjugate, often improving its pharmacokinetic properties and reducing immunogenicity.[1][3][5][6] The azide group serves as a stable and highly selective handle for "click chemistry," while the hydroxyl group can be activated for reaction with various nucleophiles or derivatized into other functional groups.[7][8][9][10]

Core Features and Physicochemical Properties

The defining characteristic of this compound is its dual reactivity, conferred by the azide and hydroxyl moieties, separated by a flexible, hydrophilic PEG spacer. This discrete PEG linker ensures a precise and defined distance between the conjugated molecules.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[8][10]
Molecular Formula C₁₈H₃₇N₃O₉[8][11]
Molecular Weight (MW) 439.51 g/mol [8][12][13]
Purity Typically ≥95%[12]
Appearance Solid or viscous oil
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF)[9][11]

Reaction Mechanisms and Signaling Pathways

This compound is not directly involved in cell signaling but is a critical component in constructing molecules that are. For instance, in a PROTAC, the linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome pathway.[7]

Logical Workflow for Bioconjugate Synthesis

The synthesis of a bioconjugate using this compound typically follows a two-step orthogonal strategy. First, the azide group is reacted, followed by the activation and conjugation of the hydroxyl group.

G cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Hydroxyl Conjugation molA Alkyne-Modified Molecule 1 (e.g., Payload Drug) intermediate Molecule 1-PEG9-Alcohol Intermediate molA->intermediate CuAAC or SPAAC linker This compound linker->intermediate final Final Bioconjugate (e.g., ADC) intermediate->final Hydroxyl Activation & Amine Coupling molB Molecule 2 (e.g., Antibody with -NH₂) molB->final

Caption: Sequential conjugation workflow using this compound.

Experimental Protocols

Below are detailed methodologies for the two primary reaction steps involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of the linker to an alkyne-containing molecule. CuAAC is highly efficient and specific, forming a stable triazole linkage.[14][15][16]

Materials:

  • This compound

  • Alkyne-modified molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended for biomolecules)

  • Solvent: Degassed DMSO/Water or other suitable buffer system (e.g., PBS)

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 10-50 mM stock solution of the alkyne-modified molecule in a compatible solvent (e.g., DMSO).

    • Dissolve this compound in the reaction solvent to a desired concentration (e.g., 10-20 mM).

  • Reaction Assembly:

    • In a reaction vial, combine the this compound solution and the alkyne-modified molecule solution. A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to drive the reaction to completion.

    • Add the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Add the CuSO₄ solution to a final concentration of 1-2 mM. If using a ligand like TBTA, pre-mix the CuSO₄ and ligand before adding to the reaction.[16]

  • Incubation:

    • Seal the reaction vial and mix gently.

    • Incubate at room temperature for 1-12 hours. Reaction progress can be monitored using analytical techniques such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, the resulting conjugate can be purified. For small molecules, purification may involve silica (B1680970) gel chromatography. For larger bioconjugates (e.g., proteins), size-exclusion chromatography (SEC) or dialysis is typically used to remove excess reagents and copper catalyst.

Protocol 2: Hydroxyl Group Activation and Amine Coupling

This protocol details the conjugation of the hydroxyl terminus to an amine-containing molecule (e.g., lysine (B10760008) residues on a protein). This is a two-step process involving the activation of the hydroxyl group to create a better leaving group, followed by nucleophilic attack by the amine.

Materials:

  • Molecule-PEG9-Alcohol intermediate (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activating agent: p-nitrophenyl chloroformate (p-NPC) or N,N'-Disuccinimidyl carbonate (DSC).

  • Base: Pyridine (B92270) or Triethylamine (TEA)

  • Solvent: Anhydrous DMF or Dichloromethane (DCM) for activation; aqueous buffer (e.g., PBS, pH 7.4-8.5) for coupling.

Methodology:

Part A: Activation of the Hydroxyl Group (to form an activated carbonate)

  • Setup:

    • Dissolve the Molecule-PEG9-Alcohol intermediate in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add 1.5 equivalents of the activating agent (p-NPC or DSC) to the solution.

    • Slowly add 2.0 equivalents of a non-nucleophilic base like pyridine or TEA.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor by TLC or LC-MS for the formation of the activated intermediate.

  • Isolation of Activated Linker (Optional):

    • The activated linker can be purified via silica gel chromatography or used directly in the next step after solvent removal under vacuum.

Part B: Coupling to Amine-Containing Molecule

  • Conjugation:

    • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS at pH 8.0).

    • Dissolve the activated Molecule-PEG9-carbonate intermediate in a minimal amount of a water-miscible organic solvent (like DMSO or DMF).

    • Add the activated linker solution dropwise to the protein solution with gentle stirring. A 10-20 fold molar excess of the linker relative to the protein is common but should be optimized.

  • Incubation:

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching & Purification:

    • Quench any unreacted activated linker by adding a small molecule amine, such as Tris or glycine (B1666218) buffer.

    • Purify the final bioconjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted linker and byproducts. The final product should be characterized by techniques like SDS-PAGE, SEC-HPLC, and mass spectrometry.

References

An In-Depth Technical Guide to the Bifunctional Nature of Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG9-Alcohol, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) group and a hydroxyl group separated by a nine-unit polyethylene (B3416737) glycol (PEG) spacer, offers versatile applications in creating complex biomolecular architectures.

Core Concepts: The Bifunctional Advantage

This compound's utility stems from its two distinct reactive functional groups:

  • The Azide Group (-N₃): This moiety is a key player in "click chemistry," a set of biocompatible, highly efficient, and specific reactions.[1] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][3] These reactions form a stable triazole linkage, ideal for conjugating molecules in complex biological environments.[4]

  • The Hydroxyl Group (-OH): The terminal alcohol provides a secondary site for modification. It can be further derivatized or replaced by other reactive functional groups, allowing for sequential or orthogonal conjugation strategies.[5][6] This versatility is crucial for the synthesis of multi-component systems like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The PEG spacer, composed of nine ethylene (B1197577) glycol units, imparts favorable physicochemical properties to the conjugates, including increased hydrophilicity, reduced immunogenicity, and improved in vivo stability.[7]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and safety data sheets.

PropertyValueReferences
Molecular Weight 439.51 g/mol [8]
Molecular Formula C₁₈H₃₇N₃O₉[8]
CAS Number 1984776-37-5[5]
Purity Typically ≥95%[5]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and DCM[5]
Storage Conditions -20°C, sealed, dry[5]

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 500 mM in water).

    • If using a ligand, prepare a stock solution of TBTA (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (a slight excess of one reagent may be used to drive the reaction to completion).

    • Add the reaction buffer to achieve the desired final concentration.

    • If using a ligand, add it to the reaction mixture (a typical final concentration is 1 mM).

    • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[9]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the CuSO₄ solution (a typical final concentration is 1 mM) followed by the sodium ascorbate solution (a typical final concentration is 5 mM).[10]

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification:

    • Once the reaction is complete, the conjugate can be purified using standard techniques such as size exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in the chosen solvent).

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the DBCO-functionalized molecule and this compound. A 1.5 to 2-fold molar excess of the azide component is often used.

    • Add the reaction buffer or solvent to achieve the desired final concentration.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 4-12 hours.[1] The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic techniques to remove any unreacted starting materials.

Derivatization of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound can be functionalized using standard organic chemistry techniques. A common modification is the conversion to an N-hydroxysuccinimidyl (NHS) ester for reaction with primary amines.

A two-step example for creating an NHS ester:

  • Activation of the Hydroxyl Group (e.g., Tosylation):

    • Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

    • Cool the solution to 0°C and add triethylamine (B128534) followed by p-toluenesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • The resulting tosylated PEG can be purified by extraction and precipitation.

  • Conversion to a Carboxylic Acid and then NHS Ester:

    • The tosylated PEG can be reacted with a carboxylate-containing nucleophile.

    • The resulting carboxylic acid-terminated PEG is then reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the NHS ester.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate common applications of this compound.

Synthesis of a PROTAC Molecule

PROTAC_Synthesis TargetLigand Target Protein Ligand (with Alkyne) Intermediate Ligand-PEG-Azide Intermediate TargetLigand->Intermediate CuAAC AzidoPEG This compound AzidoPEG->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC SPAAC E3Ligand E3 Ligase Ligand (with DBCO) E3Ligand->PROTAC

PROTAC Synthesis Workflow
Antibody-Drug Conjugate (ADC) Formation

ADC_Formation Antibody Antibody with Engineered Alkyne Site ADC Antibody-Drug Conjugate (ADC) Antibody->ADC CuAAC AzidoPEG This compound ActivatedPEG Activated PEG-Azide (e.g., NHS ester) AzidoPEG->ActivatedPEG Hydroxyl Derivatization DrugPEG Drug-PEG-Azide ActivatedPEG->DrugPEG Amine Coupling Drug Cytotoxic Drug with Primary Amine Drug->DrugPEG DrugPEG->ADC

References

Azido-PEG9-Alcohol: A Technical Guide for Advanced Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-Alcohol is a high-purity, heterobifunctional linker molecule integral to modern biochemical research and drug development. This in-depth guide provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this versatile tool.

At its core, this compound is comprised of a nine-unit polyethylene (B3416737) glycol (PEG) chain, providing a hydrophilic and flexible spacer. One terminus of the PEG chain is functionalized with an azide (B81097) group (N₃), a key component for "click chemistry" reactions. The other terminus features a hydroxyl group (-OH), which can be further modified for conjugation to various substrates.[1][] This dual functionality allows for the precise and efficient linking of diverse molecular entities.[3][4]

The PEG spacer enhances the solubility and bioavailability of conjugated molecules while potentially reducing immunogenicity.[5][6] The azide group's reactivity is central to its utility, enabling highly specific and efficient covalent bond formation with alkyne-containing molecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[6][7] These "click" reactions are renowned for their high yields, mild reaction conditions, and biocompatibility.[8][9]

This guide will delve into the technical specifications of this compound, its primary applications in bioconjugation, drug delivery, and surface modification, and provide detailed protocols and visual aids to facilitate its integration into your research endeavors.

Core Properties and Specifications

This compound is a colorless to light yellow liquid with well-defined chemical and physical properties crucial for its application in sensitive biochemical systems.

PropertyValueReference
Chemical Formula C₁₈H₃₇N₃O₉[1]
Molecular Weight 439.51 g/mol [1]
CAS Number 1984776-37-5[5]
Purity Typically ≥95%[]
Storage Conditions -20°C, sealed and dry[3]
Solubility Water, DMSO, DCM, DMF[3]

Key Applications in Biochemical Research

The unique properties of this compound make it a valuable tool in several advanced research areas.

Bioconjugation via Click Chemistry

The primary application of this compound is in bioconjugation, where it serves as a linker to covalently attach molecules of interest.[4] This is predominantly achieved through the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry."[9]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage between the azide group of this compound and a terminal alkyne.[10][11] It is widely used for labeling proteins, nucleic acids, and other biomolecules.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative.[7][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with the azide group.[8]

Quantitative Comparison of CuAAC and SPAAC

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[8]
Typical Reaction Time 30 minutes to a few hours1 to 12 hours (can be longer for less reactive alkynes)[8]
Yields Near-quantitativeGenerally high, but can be lower than CuAAC[8]
Biocompatibility Limited by copper toxicityExcellent, widely used for in vivo applications[8]
Drug Delivery Systems

This compound is increasingly utilized in the design of sophisticated drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

  • PROTACs: These bifunctional molecules induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][13] this compound can serve as the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[6] The length and flexibility of the PEG linker are critical for the efficacy of the PROTAC.[5][7]

  • ADCs: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. This compound can be used to attach the drug to the antibody, with the PEG chain enhancing the ADC's solubility and pharmacokinetic profile.[4] The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs that can be precisely controlled using click chemistry.[13]

Impact of PEG Linker Length on PROTAC Efficacy for ERα Degradation

Linker Length (atoms)Relative ERα DegradationReference
9Moderate[5][14]
12High[5][14]
16Very High (Optimal)[5][14]
19Moderate[5][14]
21Low[5][14]
Surface Modification of Biomaterials and Nanoparticles

The hydrophilic and biocompatible nature of the PEG chain makes this compound ideal for modifying the surfaces of biomaterials and nanoparticles.[15][16] This process, known as PEGylation, can:

  • Enhance colloidal stability and prevent aggregation.[15]

  • Reduce non-specific protein adsorption (opsonization), leading to a longer circulation half-life in vivo.[15]

  • Provide a reactive handle (the azide group) for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules.[15]

Quantitative Parameters for PEGylated Nanoparticles

ParameterDescriptionMethod of DeterminationReference
PEG Density The number of PEG chains per unit surface area of the nanoparticle.Fluorescence measurements, NMR, or enzymatic reactions.[3][17]
PEG Conformation Can be in a "mushroom" or "brush" conformation depending on the grafting density.Calculated based on the Flory radius of the PEG chain and the distance between grafting points.[17]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Objective: To conjugate an alkyne-containing fluorescent dye to a protein functionalized with this compound.

Materials:

  • This compound

  • Protein of interest with a reactive group (e.g., amine)

  • NHS-ester activation agent (if starting with an amine-reactive protein)

  • Alkyne-fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography column for purification

Methodology:

  • Protein Modification with this compound:

    • If the protein has a free amine, it can be reacted with an NHS-ester activated derivative of this compound (prepared by reacting the hydroxyl group of this compound with an NHS-ester activating agent).

    • Dissolve the protein in PBS at a concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of the NHS-activated this compound (dissolved in DMSO) to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess linker by dialysis or size-exclusion chromatography.

  • CuAAC Reaction:

    • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (freshly prepared).

    • In a reaction tube, combine the azide-modified protein with a 5-10 fold molar excess of the alkyne-fluorescent dye (dissolved in DMSO).

    • Prepare the Cu(I)-ligand complex by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio and letting it stand for 3-5 minutes.[13]

    • Add the Cu(I)-ligand complex to the protein-dye mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[18]

  • Purification:

    • Purify the fluorescently labeled protein using size-exclusion chromatography to remove unreacted dye and catalyst components.

  • Characterization:

    • Confirm conjugation and determine the labeling efficiency using UV-Vis spectroscopy and SDS-PAGE.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

Objective: To label cell surface glycans with a fluorescent probe using this compound.

Materials:

  • Metabolically incorporated azide sugar (e.g., Ac₄ManNAz)

  • This compound

  • DBCO-functionalized fluorescent dye

  • Cell culture medium

  • PBS

Methodology:

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-containing sugar analog (e.g., Ac₄ManNAz) for 24-48 hours to incorporate azide groups into cell surface glycans.

  • Preparation of Azido-PEG9-DBCO-Dye Conjugate:

    • React this compound with a DBCO-NHS ester to functionalize the hydroxyl group with the strained alkyne. Purify the product.

    • Alternatively, react an azide-functionalized dye with a DBCO-PEG-NHS ester.

  • SPAAC Reaction on Live Cells:

    • Wash the metabolically labeled cells with PBS.

    • Incubate the cells with the DBCO-functionalized fluorescent dye (conjugated to this compound if desired for spacing) in cell culture medium for 30-60 minutes at 37°C.[8] A typical concentration is 10-50 µM.

    • Wash the cells with PBS to remove the unreacted probe.

  • Analysis:

    • Visualize the labeled cells using fluorescence microscopy or quantify the labeling by flow cytometry.

Protocol 3: Surface Modification of Nanoparticles

Objective: To PEGylate iron oxide nanoparticles (IONPs) with this compound.

Materials:

  • Iron oxide nanoparticles (IONPs)

  • APTES (3-Aminopropyl)triethoxysilane) for amine functionalization

  • Azido-PEG9-NHS ester (prepared from this compound)

  • Anhydrous DMF

  • DIPEA (Diisopropylethylamine)

Methodology:

  • Amine Functionalization of IONPs:

    • Disperse IONPs in ethanol.

    • Add APTES and a small amount of water and triethylamine.

    • Sonicate the mixture for several hours.

    • Precipitate, wash, and dry the amine-functionalized IONPs.[15]

  • Conjugation of Azido-PEG9-NHS Ester:

    • Disperse the amine-functionalized IONPs in anhydrous DMF.

    • Add a 5-10 fold molar excess of Azido-PEG9-NHS ester.

    • Add DIPEA as a proton scavenger.

    • Stir the reaction for 24-48 hours at room temperature.[15]

  • Purification:

    • Precipitate the PEGylated IONPs with a non-solvent (e.g., diethyl ether).

    • Wash the nanoparticles extensively to remove unreacted reagents.

  • Characterization:

    • Confirm PEGylation using techniques such as FTIR, TGA, or DLS (to measure the increase in hydrodynamic diameter). The surface azide groups are now available for subsequent click chemistry reactions.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Experimental Workflow: Bioconjugation via CuAAC

CuAAC_Workflow cluster_reaction CuAAC Reaction Setup cluster_analysis Analysis Start Start: Azide-Modified Biomolecule & Alkyne Probe Mix_Reactants 1. Mix Azide-Biomolecule and Alkyne Probe in Buffer Start->Mix_Reactants Prepare_Catalyst 2. Prepare Cu(I)-Ligand Complex (CuSO4 + THPTA) Add_Catalyst 3. Add Cu(I)-Ligand Complex to Reactant Mixture Prepare_Catalyst->Add_Catalyst Initiate 4. Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate 5. Incubate (e.g., 30-60 min, RT) Initiate->Incubate Purification Purification (e.g., Size-Exclusion Chromatography) Incubate->Purification UV_Vis UV-Vis Spectroscopy (Confirm Conjugation) Purification->UV_Vis SDS_PAGE SDS-PAGE (Verify Labeling) Purification->SDS_PAGE End End: Purified & Characterized Bioconjugate SDS_PAGE->End

Caption: General experimental workflow for bioconjugation using CuAAC.

Logical Relationship: PROTAC Linker Length and Degradation Efficacy

PROTAC_Linker_Logic Linker_Length PROTAC Linker Length Too_Short Too Short Linker_Length->Too_Short Optimal Optimal Length Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Productive_Complex Productive Ternary Complex Formation Optimal->Productive_Complex Unproductive_Complex Unproductive Ternary Complex Formation Too_Long->Unproductive_Complex Inefficient_Ub Inefficient Ubiquitination Steric_Hindrance->Inefficient_Ub Efficient_Ub Efficient Ubiquitination Productive_Complex->Efficient_Ub Unproductive_Complex->Inefficient_Ub Low_Degradation Low Degradation Efficacy Inefficient_Ub->Low_Degradation High_Degradation High Degradation Efficacy Efficient_Ub->High_Degradation

Caption: Logical relationship between PROTAC linker length and degradation efficacy.

Conclusion

This compound is a powerful and versatile tool for researchers in biochemistry, drug development, and materials science. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the precise construction of complex molecular architectures. By understanding its core properties and leveraging the detailed protocols provided in this guide, scientists can effectively integrate this compound into their research to advance the fields of bioconjugation, targeted drug delivery, and the surface modification of biomaterials. The continued exploration of such advanced linkers will undoubtedly pave the way for new therapeutic and diagnostic innovations.

References

The Versatility of Azido-PEG9-Alcohol: A Technical Guide to Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the strategic linkage of molecules is paramount to enhancing therapeutic efficacy, specificity, and pharmacokinetic profiles. Azido-PEG9-Alcohol has emerged as a critical and versatile heterobifunctional linker, providing researchers and drug development professionals with a powerful tool for advanced bioconjugation. This technical guide offers an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support its practical implementation.

Core Attributes of this compound

This compound is a chemical linker characterized by three key components: an azide (B81097) (-N3) group, a terminal hydroxyl (-OH) group, and a nine-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3] This unique structure underpins its broad utility in biomedical research.

  • The Azide Group: This functional group is the cornerstone of its application in "click chemistry," a suite of reactions known for their high efficiency, specificity, and mild reaction conditions.[4][5][6][7][8] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[2][4][5][9]

  • The Polyethylene Glycol (PEG) Spacer: The nine-unit PEG chain is a hydrophilic spacer that confers several advantageous properties to the molecules it modifies.[1][6] PEGylation, the process of attaching PEG chains, is a well-established strategy to increase the aqueous solubility of molecules, a critical factor for in vivo applications.[6][8] Furthermore, the PEG linker can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity and extending its plasma half-life.

  • The Hydroxyl Group: The terminal alcohol provides an additional site for chemical modification, allowing for the attachment of other functional groups or molecules, further expanding its versatility.[2][3]

Key Applications in Drug Development and Research

The unique trifecta of an azide, a PEG spacer, and a hydroxyl group makes this compound a go-to linker in several cutting-edge areas of pharmaceutical research.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are revolutionary therapeutic molecules designed to hijack the body's own protein degradation machinery to eliminate disease-causing proteins.[4] These heterobifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[4] this compound is extensively used as a linker in PROTAC synthesis.[4][5] The PEG chain's length and flexibility are critical for the proper orientation of the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, which is a prerequisite for protein degradation.[9] The azide group allows for the efficient assembly of the PROTAC molecule using click chemistry.

Quantitative Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following table presents illustrative data on how linker length can impact the degradation potency (DC50) and efficacy (Dmax) of a PROTAC targeting the Bruton's tyrosine kinase (BTK) protein.

PROTAC Linker CompositionDC50 (nM)Dmax (%)
Short PEG Linker (e.g., 2-4 units)~50-100<80
Medium PEG Linker (e.g., 8-10 units) ~1-10 >90
Long PEG Linker (e.g., 12+ units)~10-50>85

Note: This data is illustrative and compiled from general trends observed in PROTAC development literature.[1][4] Optimal linker length is highly dependent on the specific biological system.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[6][8] this compound serves as a hydrophilic linker in the synthesis of ADCs.[6][8] The PEG spacer enhances the solubility and stability of the ADC, while the azide group provides a reliable handle for conjugating the drug payload to the antibody.[6][8]

Bioconjugation and Surface Functionalization

Beyond PROTACs and ADCs, this compound is a workhorse in general bioconjugation.[6][8] It is used to link therapeutic agents to various targeting moieties, to functionalize the surface of nanoparticles for improved drug delivery, and in the development of biomaterials such as hydrogels.[6][8]

Experimental Protocols

General Protocol for PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-functionalized warhead (targeting the protein of interest) to an azide-containing E3 ligase ligand, using this compound as a component of the linker.

Materials:

  • Alkyne-functionalized warhead

  • Azido-PEG9-functionalized E3 ligase ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or a mixture with water)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reactants: In a reaction vessel, dissolve the alkyne-functionalized warhead and a slight molar excess (e.g., 1.1 equivalents) of the Azido-PEG9-functionalized E3 ligase ligand in the chosen solvent.

  • Degassing: To prevent the oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Catalyst Preparation: In separate vials, prepare stock solutions of CuSO4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).

  • Initiation of Reaction: Add the copper catalyst to the reaction mixture. This is typically achieved by adding the CuSO4 solution (e.g., 0.1 equivalents) followed by the sodium ascorbate solution (e.g., 0.5 equivalents). The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ. The addition of a copper-chelating ligand like TBTA can enhance the stability and efficiency of the catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the crude product is purified using an appropriate method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to yield the final PROTAC molecule.

Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blotting

This protocol provides a method to quantify the reduction of a target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Workflow and Logic

To further clarify the processes and relationships described, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction CuAAC Click Chemistry cluster_product Product cluster_purification Purification Warhead Alkyne-Functionalized Warhead CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Warhead->CuAAC Ligand Azido-PEG9-Functionalized E3 Ligase Ligand Ligand->CuAAC PROTAC PROTAC Molecule CuAAC->PROTAC Crude Product Purify HPLC Purification PROTAC->Purify PROTAC_Mechanism_of_Action PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Degradation Proteasome->Degradation results in Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Immunoblotting (Antibodies) E->F G Signal Detection (ECL) F->G H Data Analysis (DC50/Dmax) G->H

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-alcohol is a heterobifunctional linker molecule widely employed in the field of bioconjugation.[1][2] This reagent features a terminal azide (B81097) group and a terminal hydroxyl group, separated by a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The azide functionality allows for covalent ligation to alkyne-containing molecules via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the hydroxyl group can be further modified for subsequent reactions.[1]

This document provides detailed protocols for the two primary click chemistry methods utilized with this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods are foundational for a variety of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the labeling of proteins and cells for imaging and diagnostic purposes.[1][2]

Data Presentation

The efficiency of bioconjugation reactions can vary depending on the specific substrates and reaction conditions. Below are tables summarizing representative quantitative data for CuAAC and SPAAC reactions involving PEG linkers. Note that these values are illustrative and optimization is recommended for specific applications.

Table 1: Representative Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a PEGylated Azide

ParameterValueReference
Reactants Azide-PEG linker, Alkyne-modified protein[4]
Catalyst Copper(II) Sulfate (B86663)[5]
Reducing Agent Sodium Ascorbate (B8700270)[5]
Ligand Tris(benzyltriazolylmethyl)amine (TBTA)[6]
Solvent Phosphate-buffered saline (PBS)[7]
Reaction Time 1 - 4 hours[8]
Temperature Room Temperature[7]
Typical Yield >70%[5]

Table 2: Representative Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a PEGylated Azide

ParameterValueReference
Reactants Azide-PEG linker, DBCO-modified biomolecule[2][3]
Solvent Phosphate-buffered saline (PBS)[7]
Reaction Time 4 - 12 hours[7]
Temperature Room Temperature or 4°C[7]
Typical Yield >90%[9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein PEGylation

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (50 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 100 mM Tris-HCl)

  • Purification system (e.g., dialysis, spin desalting column)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in DMSO or water.

  • Catalyst Preparation (prepare immediately before use):

    • In a microcentrifuge tube, combine the required volumes of the CuSO4 and TBTA stock solutions.

  • Reaction Setup:

    • To the alkyne-modified protein solution, add the this compound to achieve a 2-10 fold molar excess.

    • Add the premixed catalyst solution to the protein-azide mixture. The final concentration of CuSO4 is typically 1 mM and TBTA is 0.1 mM.[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.[8]

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[8]

  • Quenching (Optional):

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[8]

    • Incubate for 30 minutes at room temperature.[8]

  • Purification:

    • Remove excess reagents and byproducts by dialysis against PBS or by using a spin desalting column.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol outlines the labeling of a biomolecule on the surface of live cells that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Cells with surface-expressed DBCO-modified biomolecules

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells expressing the DBCO-modified biomolecule to the desired density.

    • Gently wash the cells with PBS to remove any residual media components.

  • Labeling Reaction:

    • Prepare a solution of this compound in cell culture medium or PBS. The final concentration may range from 25 to 100 µM, but should be optimized for the specific cell line and application.

    • Add the this compound solution to the cells.

  • Incubation:

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized.

  • Washing:

    • After incubation, gently wash the cells two to three times with PBS to remove any unreacted this compound.

  • Analysis:

    • The successful labeling of the cell surface can be confirmed through secondary detection methods. For example, if the this compound was further functionalized with a fluorophore on its hydroxyl end, the cells can be directly analyzed by flow cytometry or fluorescence microscopy.[10][11]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne_Protein Alkyne-modified Protein Reaction_Vessel Reaction Mixture Alkyne_Protein->Reaction_Vessel Azido_PEG This compound Azido_PEG->Reaction_Vessel Catalyst_Premix Catalyst Premix (CuSO4 + Ligand) Catalyst_Premix->Reaction_Vessel Reducer Reducing Agent (Sodium Ascorbate) Reducer->Reaction_Vessel Initiates Reaction Purification Purification (e.g., Dialysis) Reaction_Vessel->Purification 1-4 hours Room Temp Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis DBCO_Molecule DBCO-modified Biomolecule Reaction_Vessel Reaction Mixture DBCO_Molecule->Reaction_Vessel Azido_PEG This compound Azido_PEG->Reaction_Vessel Purification Purification (e.g., Size Exclusion) Reaction_Vessel->Purification 4-12 hours Room Temp Characterization Characterization (HPLC, MS) Purification->Characterization

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reaction_Schemes cluster_cunc CuAAC Reaction cluster_spaac SPAAC Reaction CuAAC_Reaction R1-Alkyne + N3-PEG9-R2 CuAAC_Product R1-Triazole-PEG9-R2 CuAAC_Reaction->CuAAC_Product  Cu(I) catalyst Sodium Ascorbate SPAAC_Reaction R1-DBCO + N3-PEG9-R2 SPAAC_Product R1-Triazole-PEG9-R2 SPAAC_Reaction->SPAAC_Product  (Copper-free)

Caption: General reaction schemes for CuAAC and SPAAC.

References

Application Notes and Protocols for the Use of Azido-PEG9-Alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own cellular machinery for targeted protein degradation.[1] These heterobifunctional molecules consist of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[2] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. It influences the formation of a stable and productive ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles.[][5] The length and flexibility of the PEG linker are critical parameters that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficiency.[]

Azido-PEG9-Alcohol is a versatile, high-purity PEG-based linker ideal for PROTAC synthesis. It features a terminal azide (B81097) group, which is amenable to "click chemistry," specifically the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7] The terminal alcohol provides a functional handle for further chemical modification or conjugation.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC18H37N3O9
Molecular Weight439.50 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and other organic solvents
StorageStore at -20°C for long-term stability

PROTAC Synthesis Strategies Using this compound

The synthesis of a PROTAC using this compound typically involves a modular approach, where the target protein ligand and the E3 ligase ligand are synthesized or obtained separately and then coupled to the PEG linker. The two primary strategies for incorporating this compound into a PROTAC are detailed below.

Strategy 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common and efficient method for utilizing this compound. It involves the reaction of the azide group on the PEG linker with a terminal alkyne on one of the binding ligands.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a hypothetical PROTAC, "PROTAC-X," by coupling an alkyne-functionalized Protein of Interest (POI) ligand with an E3 ligase ligand that has been pre-functionalized with this compound.

Step 1: Functionalization of E3 Ligase Ligand with this compound (if necessary)

If the E3 ligase ligand does not already possess an appropriate functional group for direct attachment of the PEG linker, it must first be modified. For an E3 ligase ligand with a carboxylic acid, an amide bond can be formed with an amino-PEG-azide linker. In this example, we will assume the use of a commercially available E3 ligase ligand already equipped with a suitable functional group.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step joins the alkyne-functionalized POI ligand with the azide-functionalized E3 ligase ligand-PEG9 conjugate.

Materials:

  • Alkyne-functionalized POI Ligand (1.0 equivalent)

  • Azido-PEG9-E3 Ligase Ligand Conjugate (1.1 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.2 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Solvent: 1:1 mixture of t-BuOH and H₂O or DMF

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve the Alkyne-functionalized POI Ligand (1.0 eq) and the Azido-PEG9-E3 Ligase Ligand Conjugate (1.1 eq) in the chosen solvent system under an inert atmosphere.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. If using THPTA, pre-mix the CuSO₄ solution with a solution of THPTA.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC-X by flash column chromatography or preparative HPLC to yield the final product.

Protocol 2: Synthesis via Activation of the Terminal Alcohol

This alternative strategy involves activating the terminal hydroxyl group of this compound for reaction with a nucleophilic site on either the POI or E3 ligase ligand.

Step 1: Activation of this compound

The terminal alcohol can be converted to a better leaving group, such as a mesylate or tosylate, or oxidized to an aldehyde for reductive amination. Here, we describe the mesylation.

Materials:

  • This compound (1.0 equivalent)

  • Methanesulfonyl chloride (MsCl) (1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0°C.

  • Add TEA or DIPEA (1.5 eq) to the solution.

  • Slowly add MsCl (1.2 eq) dropwise.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Azido-PEG9-OMs.

Step 2: Nucleophilic Substitution

The resulting Azido-PEG9-OMs can then be reacted with a nucleophile (e.g., an amine or phenol) on the POI or E3 ligase ligand.

Materials:

  • Azido-PEG9-OMs (1.2 equivalents)

  • POI or E3 Ligase Ligand with a nucleophilic group (e.g., -NH₂) (1.0 equivalent)

  • DIPEA (2-3 equivalents)

  • Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • Dissolve the nucleophilic ligand (1.0 eq) and Azido-PEG9-OMs (1.2 eq) in anhydrous DMF or ACN under an inert atmosphere.

  • Add DIPEA (2-3 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50°C to drive the reaction to completion. Monitor by LC-MS.

  • Once complete, concentrate the reaction mixture and purify the azide-functionalized intermediate by chromatography. This intermediate can then be used in a CuAAC reaction as described in Protocol 1.

Data Presentation

The following table presents illustrative data for PROTACs containing PEG linkers of similar length to PEG9. This data is intended to provide a general understanding of the expected physicochemical and biological properties. Actual values will vary depending on the specific POI and E3 ligase ligands used.

PROTAC ExampleLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)DC50 (nM)Dmax (%)
PROTAC A PEG8~9502.5~20025>90
PROTAC B PEG10~10002.2~22015>95
PROTAC C PEG12~10501.9~24030>90

Data is compiled for illustrative purposes from various sources in the literature.[8][9][10] DC50 and Dmax values are highly cell-line and target-dependent.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

PROTAC Synthesis Workflow using this compound

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products & Purification POI_Ligand Alkyne-functionalized POI Ligand CuAAC CuAAC 'Click' Reaction POI_Ligand->CuAAC E3_Ligand E3 Ligase Ligand Functionalization Functionalization (e.g., Amidation) E3_Ligand->Functionalization Azido_PEG9_OH This compound Azido_PEG9_OH->Functionalization Azido_PEG9_E3 Azido-PEG9-E3 Ligand Functionalization->Azido_PEG9_E3 Crude_PROTAC Crude PROTAC CuAAC->Crude_PROTAC Azido_PEG9_E3->CuAAC Purified_PROTAC Purified PROTAC Crude_PROTAC->Purified_PROTAC Purification (HPLC)

Caption: Modular synthesis workflow for a PROTAC using this compound.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined length, hydrophilicity, and amenability to "click chemistry" make it an excellent choice for researchers developing novel protein degraders. The protocols and data provided in these application notes serve as a guide for the rational design and synthesis of effective PROTACs. Optimization of the linker length and attachment points remains a critical aspect of PROTAC development to achieve desired potency and selectivity.

References

Application Notes and Protocols for Antibody-Drug Conjugation with Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of antibodies with drugs using a bifunctional Azido-PEG9-Alcohol linker. This methodology leverages the principles of bioorthogonal click chemistry to create stable and effective antibody-drug conjugates (ADCs). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the final ADC construct.[1][2][3][4][5]

The protocols outlined below describe two primary forms of click chemistry for attaching an azide-modified antibody to a drug molecule containing a compatible reactive group: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8] Both methods result in the formation of a stable triazole linkage.[6][9]

Introduction to the this compound Linker

The this compound linker is a heterobifunctional molecule featuring a terminal azide (B81097) group and a terminal hydroxyl group, separated by a 9-unit polyethylene glycol chain. The azide group serves as a handle for bioorthogonal "click" chemistry reactions.[10] The PEG chain improves the hydrophilicity of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic drug payloads.[1][2][4][11] This enhanced solubility can lead to improved pharmacokinetics and a wider therapeutic window.[2][3][11] The terminal hydroxyl group can be functionalized to react with a drug molecule, or the linker can be incorporated into the drug synthesis process. This document assumes the drug is already functionalized with a reactive group for click chemistry (e.g., an alkyne).

Key Experimental Workflows

The overall process of generating an antibody-drug conjugate using an this compound linker can be broken down into several key stages, from initial antibody and drug preparation to the final purification and characterization of the ADC.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis A Antibody Preparation (Buffer Exchange, Concentration) C Azide Modification of Antibody (using Azido-PEG9-NHS ester or similar) A->C B Drug-Alkyne Synthesis D Click Chemistry Reaction (CuAAC or SPAAC) B->D C->D E Purification of ADC (SEC, Affinity Chromatography) D->E F Characterization of ADC (DAR, Purity, Stability) E->F

Caption: A generalized experimental workflow for antibody-drug conjugation using click chemistry.

Experimental Protocols

Two primary protocols for the click chemistry conjugation step are provided below. The choice between CuAAC and SPAAC will depend on the specific antibody, drug, and the presence of copper-sensitive functional groups. SPAAC is often preferred for biological systems as it avoids the use of a potentially cytotoxic copper catalyst.[12][]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating an azide-modified antibody to a drug containing a terminal alkyne.[14]

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized drug in a compatible solvent (e.g., DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)[14]

  • Ligand stock solution (e.g., THPTA, 200 mM in water)[14]

  • Reducing agent stock solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared)[14]

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents: Prepare fresh stock solutions of the copper catalyst, ligand, and reducing agent.[14]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with the alkyne-functionalized drug. The molar ratio of drug to antibody may need to be optimized, but a starting point of 4 to 10-fold molar excess of the drug is common.[14]

  • Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA ligand in a 1:2 molar ratio to form the copper(I) complex.[14]

  • Initiation of Conjugation: Add the copper/ligand complex to the antibody-drug mixture. Then, add the sodium ascorbate solution to initiate the reaction.[14]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[14]

  • Purification: Purify the resulting ADC using size-exclusion chromatography or other suitable methods to remove unreacted drug, catalyst, and other reagents.[14]

ParameterRecommended Range
Molar Ratio (Drug:Ab)4:1 to 10:1
Copper(I) Equivalents~25 eq (relative to azide)
Sodium Ascorbate Eq.~40 eq (relative to azide)
Reaction Time30 - 60 minutes
TemperatureRoom Temperature

Caption: Recommended reaction conditions for CuAAC conjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for systems where copper toxicity is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), on the drug molecule.[9][]

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized drug in a compatible solvent (e.g., DMSO)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with the DBCO-functionalized drug. A 2-4 fold molar excess of the drug is a typical starting point.[9]

  • Incubation: Incubate the reaction mixture overnight at 4°C.[9] For some antibodies and drugs, incubation for 2 hours at 37°C may also be effective.[15]

  • Purification: Purify the ADC using size-exclusion chromatography or another appropriate method to remove the unreacted drug.[9]

ParameterRecommended Range
Molar Ratio (Drug:Ab)2:1 to 4:1
Reaction Time4 - 16 hours
Temperature4°C to 37°C

Caption: Recommended reaction conditions for SPAAC conjugation.

Characterization of the Antibody-Drug Conjugate

After purification, it is crucial to characterize the ADC to determine its critical quality attributes.

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a key parameter that affects the ADC's efficacy and toxicity.[16][17] DAR can be determined by several methods:

  • UV-Vis Spectroscopy: This is a relatively simple method that relies on the distinct absorbance properties of the antibody and the drug.[]

  • Mass Spectrometry (MS): High-resolution mass spectrometry of the intact ADC provides a detailed distribution of drug-loaded species.[][19]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs.[20]

DAR ValuePotential Implication
Low (e.g., <2)Reduced potency
Optimal (e.g., 2-4)Balanced potency and pharmacokinetics[2]
High (e.g., >4)Potential for aggregation and rapid clearance[2][16]

Caption: General implications of different Drug-to-Antibody Ratios (DAR).

Purity and Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and to confirm the removal of unconjugated drug.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can confirm the covalent attachment of the drug to the antibody.

Mechanism of Action of Antibody-Drug Conjugates

The efficacy of an ADC relies on a multi-step process that begins with specific binding to the target cancer cell and culminates in the targeted delivery of the cytotoxic payload.

G A 1. ADC binds to target antigen on cancer cell B 2. Internalization via receptor-mediated endocytosis A->B C 3. Trafficking to lysosome B->C D 4. Linker cleavage and payload release C->D E 5. Payload induces cell death (e.g., DNA damage, microtubule disruption) D->E

Caption: The general mechanism of action for an antibody-drug conjugate.[21][22]

Conclusion

The use of an this compound linker in conjunction with click chemistry provides a robust and versatile platform for the development of antibody-drug conjugates.[7][8] The protocols and characterization methods described herein offer a foundation for researchers to produce and evaluate novel ADCs with potentially enhanced therapeutic properties. The hydrophilic PEG spacer is a key feature that can improve the overall stability and pharmacokinetic profile of the ADC, contributing to a better therapeutic index.[2][3][4] Careful optimization of the conjugation reaction and thorough characterization of the final product are essential for the successful development of safe and effective ADC therapeutics.[1]

References

Application Notes and Protocols for Azido-PEG9-Alcohol Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of various substrates using Azido-PEG9-Alcohol. This versatile heterobifunctional linker is instrumental in the fields of bioconjugation, drug delivery, and biomaterial development. The protocols detailed below, along with characterization data and an overview of affected signaling pathways, will enable researchers to effectively utilize this compound in their work.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) (-N3) group and a terminal hydroxyl (-OH) group. This structure provides a powerful tool for surface functionalization. The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation of alkyne-containing molecules.[1] The hydroxyl group can be further modified or used to attach the linker to surfaces that have a high affinity for alcohol moieties. The nine-unit PEG spacer enhances water solubility, reduces non-specific protein adsorption, and improves the biocompatibility of the modified surface.[1]

Key Applications

  • Drug Delivery: Functionalization of nanoparticles for targeted drug delivery.[1]

  • Biomaterials: Creation of biocompatible and bio-inert surfaces on implants and cell culture substrates.[1]

  • Diagnostics: Immobilization of antibodies, proteins, or DNA probes for biosensor development.

  • PROTACs: Used as a linker in the synthesis of proteolysis-targeting chimeras.

Quantitative Data Summary

The following tables summarize key quantitative data related to the surface modification with azido-PEG derivatives.

ParameterSubstrateValueAnalytical Method
Immobilized Azido-PEG-Silane Magnetic Nanoparticles~0.196 mmol/gThermogravimetric Analysis (TGA)
Click Reaction Efficiency Azido-PEG-Silane on MNPs>85%UV-Vis Spectrophotometry
Surface PVA Density PLG Microparticles0.8 - 2.2 mg/m²Gel Permeation Chromatography (GPC)

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with a Thiolated Analog of this compound

This protocol describes the functionalization of gold nanoparticles using a thiolated version of an azido-PEG linker, leveraging the strong gold-thiol interaction. This creates an azide-functionalized surface ready for click chemistry.

Materials:

  • Citrate-stabilized gold nanoparticles (10-20 nm)

  • Thiol-PEG9-Azide

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Microcentrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of Thiol-PEG9-Azide in nuclease-free water.

    • Determine the concentration of the AuNP stock solution via UV-Vis spectroscopy.

  • PEGylation of AuNPs:

    • To the AuNP solution, add the Thiol-PEG9-Azide solution to achieve a molar ratio of approximately 10,000 PEG molecules per nanoparticle.

    • Gently mix and allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the reaction mixture to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant containing unbound linker.

    • Resuspend the pellet in PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of excess linker.

  • Characterization:

    • Confirm successful PEGylation by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS) and the change in surface charge using zeta potential measurement.

    • Verify the presence of the azide group using Fourier-Transform Infrared Spectroscopy (FTIR), looking for a characteristic peak around 2100 cm⁻¹.[2]

Protocol 2: Surface Modification of Glass Slides with Azido-PEG9-Silane

This protocol details the creation of a self-assembled monolayer (SAM) of an azide-terminated silane (B1218182) on a glass or silicon surface.

Materials:

  • Glass slides or silicon wafers

  • (3-Azidopropyl)triethoxysilane (APTES analog)

  • Anhydrous toluene (B28343)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Activation:

    • Clean the substrates by sonicating in acetone, ethanol, and deionized water for 15 minutes each.

    • Activate the surface by immersing the cleaned, dry substrates in piranha solution for 30-45 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.)

    • Rinse the substrates extensively with deionized water and dry with a stream of nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of the azido-silane in anhydrous toluene.

    • Immerse the activated substrates in the silane solution and incubate for 2-4 hours at room temperature in a moisture-free environment.

    • Rinse the substrates thoroughly with fresh anhydrous toluene to remove unbound silane.

    • Cure the silanized substrates in an oven at 110°C for 30-60 minutes.

  • Characterization:

    • Assess the change in surface hydrophobicity using water contact angle measurements.

    • Confirm the presence of the azide group and the siloxane linkage using X-ray Photoelectron Spectroscopy (XPS) and FTIR. The N1s spectrum in XPS should show peaks characteristic of the azide group, and the Si2p and O1s spectra will confirm the siloxane network.[3][4] The FTIR spectrum should display the characteristic azide peak around 2100 cm⁻¹.[2]

Protocol 3: Surface Modification of Magnetic Beads with this compound

This protocol describes the functionalization of carboxyl-terminated magnetic beads with this compound via carbodiimide (B86325) chemistry.

Materials:

  • Carboxyl-terminated magnetic beads

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the magnetic beads in Activation Buffer.

    • Place the tube on a magnetic rack and remove the supernatant.

    • Repeat the wash step twice.

  • Activation of Carboxyl Groups:

    • Resuspend the washed beads in Activation Buffer.

    • Add EDC and NHS to a final concentration of 10 mg/mL each.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling of this compound:

    • Place the tube on the magnetic rack and remove the supernatant.

    • Immediately wash the beads twice with Coupling Buffer.

    • Resuspend the activated beads in a solution of this compound in Coupling Buffer (a 5-10 fold molar excess of the linker is recommended).

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Place the tube on the magnetic rack and remove the supernatant.

    • Resuspend the beads in Quenching Buffer and incubate for 30 minutes to block any unreacted NHS-esters.

    • Wash the beads three times with Coupling Buffer.

    • Resuspend the functionalized beads in a suitable storage buffer.

  • Characterization:

    • Confirm successful conjugation using FTIR, looking for the appearance of the azide peak around 2100 cm⁻¹ and changes in the carbonyl region.[2]

    • XPS can be used to quantify the nitrogen content on the surface, confirming the presence of the azide group.[3]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Surface Modification

G General Workflow for Surface Modification cluster_0 Substrate Preparation cluster_1 Surface Modification cluster_2 Characterization Substrate Substrate Cleaning Cleaning Substrate->Cleaning Activation Activation Cleaning->Activation Modification Addition of This compound Activation->Modification Incubation Incubation Modification->Incubation Washing Washing Incubation->Washing Characterization FTIR, XPS, Contact Angle, DLS Washing->Characterization

Caption: A generalized workflow for surface modification with this compound.

Signaling Pathways Modulated by PEGylated Surfaces

PEGylated surfaces can influence cellular behavior by modulating various signaling pathways. Below are diagrams of key pathways that have been reported to be affected.

PEGylated nanomaterials have been shown to stimulate macrophages through the integrin αvβ8-mediated signaling pathway, leading to cytokine secretion.

G Integrin αvβ8 Signaling Pathway PEG_Surface PEGylated Surface Integrin Integrin αvβ8 PEG_Surface->Integrin Activation FAK FAK Integrin->FAK Phosphorylation Downstream Downstream Signaling FAK->Downstream Cytokine Cytokine Secretion Downstream->Cytokine

Caption: Activation of the Integrin αvβ8 pathway by a PEGylated surface.

The Transforming Growth Factor-β (TGF-β) pathway, which regulates cell growth, differentiation, and apoptosis, can be influenced by PEGylated materials.

G TGF-β Signaling Pathway TGFB TGF-β ReceptorII TGF-β Receptor II TGFB->ReceptorII ReceptorI TGF-β Receptor I ReceptorII->ReceptorI Recruitment & Phosphorylation SMAD SMAD 2/3 ReceptorI->SMAD Phosphorylation Complex SMAD Complex SMAD->Complex SMAD4 SMAD 4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: Overview of the canonical TGF-β signaling pathway.[5][6][7]

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling and can be attenuated by the pegylation of signaling molecules.[8]

G JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation Dimer STAT Dimer STAT->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling cascade.[9][10]

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation and immunity. PEGylated curcumin (B1669340) derivatives have been shown to inhibit its activity.[11]

G NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Activation IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Complex IκB-NF-κB Complex Complex->IkB Complex->NFkB Gene Gene Transcription Nucleus->Gene

Caption: The canonical NF-κB activation pathway.[12][13][14][15]

References

Application Notes and Protocols: A Step-by-Step Guide for Azido-PEG9-Alcohol Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Click chemistry describes a class of reactions that are rapid, high-yielding, and specific, making them ideal for conjugating molecules in complex environments.[1][2] The most prominent example is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[1] Azido-PEG9-Alcohol is a versatile, hydrophilic linker used extensively in bioconjugation and drug delivery.[3][4] It features a terminal azide (B81097) group for click chemistry, a nine-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alcohol group for further functionalization.[3][5]

This reagent can be utilized in two primary forms of click chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide on the PEG linker with a terminal alkyne on a target molecule.[1][6] It is known for its high efficiency and reaction speed.[1] The Cu(I) catalyst is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is highly suitable for biological applications where copper toxicity is a concern.[5][7][] The reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[7][9]

The unique properties of this compound make it a valuable tool in several advanced applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the linker connecting a target protein ligand to an E3 ubiquitin ligase ligand.[10]

Experimental Protocols

The following sections provide detailed protocols for performing both CuAAC and SPAAC reactions using this compound.

This protocol details the conjugation of this compound to a molecule containing a terminal alkyne using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)[11]

  • Sodium Ascorbate[11]

  • Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions or TBTA)[6]

  • Solvents: Anhydrous, degassed Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of water and t-butanol.[11]

  • Buffers (if applicable): Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen or Argon gas for creating an inert atmosphere

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen reaction solvent.

    • Prepare a stock solution of the alkyne-functionalized molecule in the same solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[12]

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).[12]

    • Prepare a stock solution of the copper-stabilizing ligand (e.g., 50 mM THPTA in water).[13]

  • Reaction Setup: The order of addition is critical to prevent catalyst precipitation and deactivation.[14]

    • In a suitable reaction vessel, add the alkyne-functionalized molecule.

    • Add the this compound. A slight molar excess (1.1 to 1.5 equivalents) of one reactant can be used to drive the reaction to completion.

    • Add the solvent to achieve the desired final concentration.

    • In a separate tube, premix the CuSO₄ solution and the ligand solution.[12] Add this premixed catalyst solution to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11] The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.[11]

    • If using organic solvents, degas the final mixture by bubbling with nitrogen or argon for 5-10 minutes.

  • Incubation:

    • Stir or agitate the reaction mixture at room temperature.

    • Reaction times can vary from 1 to 16 hours, depending on the reactivity of the substrates.[11]

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the triazole product.

  • Purification:

    • Upon completion, remove the copper catalyst by passing the solution through a copper-chelating resin or by washing/dialysis with a buffer containing EDTA.[12]

    • Purify the final conjugate product using an appropriate chromatographic method, such as reversed-phase High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.

  • Characterization:

    • Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS).

This protocol describes the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN). This method is ideal for modifying sensitive biomolecules like proteins.[5][7]

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-Protein)

  • Reaction Buffer: Amine-free buffer such as Phosphate-buffered saline (PBS), pH 7.4.[5][7]

  • Organic Solvent (optional): Anhydrous DMSO or DMF for dissolving this compound.[7]

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

    • Ensure the strained alkyne-functionalized molecule (e.g., protein) is purified and dissolved in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).[7]

  • Reaction Setup:

    • In a suitable reaction vessel, add the solution of the strained alkyne-functionalized molecule.

    • Add the this compound stock solution to the vessel. A molar excess of the azide linker (typically 5-20 fold for protein conjugation) is used to ensure efficient conjugation.[7]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (<10%) to avoid denaturation of biomolecules.[7]

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[7] For sensitive molecules, the reaction can also be performed at 4°C for 12-24 hours.[5]

  • Reaction Monitoring:

    • For protein conjugations, the reaction can be monitored by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), where a band shift will indicate the formation of the conjugate.[5]

    • LC-MS can also be used to confirm the mass increase corresponding to the addition of the this compound.[5]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration, depending on the nature of the conjugate.

  • Characterization:

    • Confirm the final conjugate's identity and purity using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The efficiency of click reactions depends on several factors. The tables below summarize typical starting conditions.

Table 1: Typical Reaction Parameters for CuAAC

Parameter Condition/Value Reference(s)
Reactant Ratio (Azide:Alkyne) 1:1 to 1:1.5 (or vice versa) [11]
Catalyst System CuSO₄ / Sodium Ascorbate [11]
Copper (CuSO₄) Concentration 0.1 - 0.5 equivalents [11]
Reducing Agent (Ascorbate) 1 - 5 equivalents [11][13]
Ligand THPTA (aqueous) or TBTA (organic) [6]
Ligand:Copper Ratio 5:1 [13]
Solvent DMF, THF, t-BuOH/H₂O, DMSO/H₂O [11]
Temperature Room Temperature [11]

| Reaction Time | 1 - 16 hours |[11] |

Table 2: Typical Reaction Parameters for SPAAC with Proteins

Parameter Condition/Value Reference(s)
Reactant Ratio (Azide:Alkyne) 5-20 fold molar excess of this compound [7]
Strained Alkyne DBCO, BCN [5][7]
Solvent/Buffer PBS or other amine-free buffer, pH 7.4 [5][7]
Co-solvent (max %) <10% DMSO or DMF [7]
Temperature 4°C, Room Temperature, or 37°C [5][7]

| Reaction Time | 1 - 24 hours |[5][7] |

Visualization

The following diagrams illustrate the experimental workflow and a key application of the this compound linker.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_run 3. Incubation & Monitoring cluster_purify 4. Purification & Characterization prep_azide Prepare this compound Stock Solution mix Mix Reactants in Appropriate Buffer/Solvent prep_azide->mix prep_alkyne Prepare Alkyne/DBCO Stock Solution prep_alkyne->mix add_cat Add Catalyst (CuAAC only) mix->add_cat If CuAAC incubate Incubate (e.g., RT, 1-16h) mix->incubate If SPAAC add_cat->incubate monitor Monitor Reaction (LC-MS, TLC, SDS-PAGE) incubate->monitor purify Purify Product (HPLC, SEC) monitor->purify char Characterize Final Conjugate (MS, NMR) purify->char G E3_Ligand E3 Ligase Ligand (e.g., with Alkyne) PEG_Linker This compound E3_Ligand->PEG_Linker Click Reaction (Forms Triazole) Target_Ligand Target Protein Ligand (e.g., with Alcohol) Target_Ligand->PEG_Linker Esterification, etc. (Uses -OH group) PROTAC PROTAC Molecule center_node->PROTAC Forms

References

Synthesizing PROTACs with a PEG9 Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate a nine-unit polyethylene (B3416737) glycol (PEG9) linker. PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4][] The linker component of a PROTAC is a critical determinant of its efficacy, and PEG linkers are widely utilized to enhance solubility, cell permeability, and overall pharmacological properties.[1][6][7][8] This guide will cover the synthetic strategies, experimental procedures, and characterization methods for developing potent and effective PROTACs with a PEG9 linker.

Introduction to PROTACs and the Role of PEG Linkers

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3][4][]

The linker is not merely a spacer; its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][3][9] PEG linkers, in particular, offer several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules.[2][6][7]

  • Improved Cell Permeability: While seemingly counterintuitive, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across cell membranes.[6]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker can be fine-tuned to achieve the optimal orientation and distance between the POI and the E3 ligase for productive ternary complex formation.[9]

  • Reduced Non-specific Interactions: The hydrophilicity of PEG can minimize non-specific binding to other proteins and cellular components.[10]

A PEG9 linker provides a specific length and degree of flexibility that has been shown to be effective in various PROTAC designs. For instance, in the degradation of Bruton's tyrosine kinase (BTK), a PROTAC with a PEG9 linker induced the most potent degradation.[9]

Quantitative Data Summary

The selection of an appropriate linker length is a critical step in PROTAC design. The following tables summarize representative data from the literature, illustrating the impact of PEG linker length on PROTAC activity.

Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC-LinkerLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-PEG312>1000<20
PROTAC-PEG51810080
PROTAC-PEG72425>95
PROTAC-PEG9 30 10 >95
PROTAC-PEG11365090

Data adapted from literature reports on ERα-targeting PROTACs.[11]

Table 2: Impact of Linker Length on TBK1 Degradation

PROTAC-LinkerLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-Alkyl (7 atoms)7No Degradation-
PROTAC-Alkyl/Ether (12 atoms)12<1000~50
PROTAC-PEG9 (21 atoms) 21 3 96
PROTAC-Alkyl/Ether (29 atoms)2929276

Data compiled from studies on TBK1-targeting PROTACs.[12]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of PROTACs containing a PEG9 linker. The synthesis typically involves a modular approach, where the POI ligand, E3 ligase ligand, and the PEG9 linker are synthesized or acquired separately and then coupled together.[1]

General PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC with a PEG9 linker can be visualized as follows:

G General PROTAC Synthesis Workflow cluster_0 Component Preparation cluster_1 Coupling Reactions cluster_2 Purification & Characterization A POI Ligand (with reactive handle) D Step 1: Couple POI Ligand to PEG9 Linker A->D B E3 Ligase Ligand (with reactive handle) E Step 2: Couple E3 Ligase Ligand to POI-Linker Intermediate B->E C Bifunctional PEG9 Linker C->D D->E F Purification (e.g., HPLC) E->F G Characterization (e.g., LC-MS, NMR) F->G

Caption: A typical workflow for the synthesis of a PROTAC molecule.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG9 linker.

Materials:

  • Component A-COOH (POI or E3 Ligase Ligand with a carboxylic acid) (1.0 eq)

  • Amine-PEG9-Boc (1.1 eq)

  • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.[1]

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[1]

  • Add Amine-PEG9-Boc to the reaction mixture.[1]

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography to obtain Component A-PEG9-Boc.[1]

  • For deprotection of the Boc group, dissolve the purified product in DCM (Dichloromethane).[1]

  • Add TFA (Trifluoroacetic acid) (20-50% v/v) at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the resulting amine intermediate, which can then be coupled to the second ligand.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol is ideal for the final ligation step, offering high efficiency and functional group tolerance.[1]

Materials:

  • Component A-Alkyne (POI or E3 Ligase Ligand with an alkyne) (1.0 eq)

  • Component B-PEG9-Azide (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve Component A-Alkyne and Component B-PEG9-Azide in the chosen solvent system.[1]

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.[1]

  • In another vial, prepare a solution of CuSO4·5H2O in water.[1]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[1]

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.[1]

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.[1]

Characterization of PROTACs

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[6]

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH).

  • Detection and Quantification: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[11]

G Western Blot Workflow for PROTAC Evaluation A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western Blot analysis.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[6]

Procedure:

  • Assay Setup: In a microplate, add the labeled POI (e.g., with a donor fluorophore), labeled E3 ligase (e.g., with an acceptor fluorophore), and a serial dilution of the PROTAC compound in an appropriate assay buffer.[6]

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.[6]

  • Measurement: Read the plate on a microplate reader capable of TR-FRET measurements.

  • Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the potency of ternary complex formation.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.

G PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG9 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The rational design of PROTACs, with careful consideration of the linker, is paramount for achieving potent and selective protein degradation. PEG9 linkers offer a favorable balance of hydrophilicity, flexibility, and length for the development of effective PROTACs against a variety of targets. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the synthesis and evaluation of PROTACs incorporating a PEG9 linker. Systematic optimization of the linker, in conjunction with the POI and E3 ligase ligands, will continue to be a key strategy in advancing the field of targeted protein degradation.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent via a chemical linker.[] The linker is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.[][2]

This document provides detailed application notes and protocols for the use of Azido-PEG9-Alcohol, a heterobifunctional linker, in the development of ADCs. This linker incorporates a discrete nine-unit PEG chain to impart favorable pharmacokinetic properties and a terminal azide (B81097) group for highly efficient and bioorthogonal "click chemistry" conjugation.[3][4] The terminal alcohol provides a versatile handle for conjugation to a variety of payloads, typically after an activation step.

These protocols will guide researchers through the process of activating the this compound, conjugating it to a cytotoxic payload, attaching the resulting drug-linker to an antibody, and performing essential characterization and in vitro evaluation of the final ADC.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG chain is a critical parameter in ADC design. While specific data for a PEG9 linker is not always available in comparative studies, the following tables summarize quantitative data for ADCs with varying PEG linker lengths to illustrate the general trends and the expected performance of a PEG9-based ADC. It is often observed that a threshold effect occurs around PEG8, where further increases in PEG length provide diminishing returns on pharmacokinetic improvements.[5][6][7]

Table 1: Comparative Pharmacokinetics of ADCs with Different PEG Linker Lengths in Rats

LinkerClearance (mL/day/kg)Half-life (t½, hours)Area Under the Curve (AUC, µg·h/mL)
No PEG~15~100~3,500
PEG4~7~160~5,600
PEG8 ~5 ~280 ~9,800
PEG12~5~280~10,000
PEG24~5~290~10,000
(Data synthesized from studies on PEGylated glucuronide-MMAE linkers)[5][6]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

LinkerTarget Cell LineIC50 (ng/mL)Fold Change vs. No PEG
No PEGNCI-N871.01.0
4 kDa PEG NCI-N87 4.5 4.5
10 kDa PEGNCI-N8722.022.0
(Data from a study on affibody-based drug conjugates, demonstrating a potential trade-off between linker length and in vitro potency)[8][9]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Carboxylic Acid-Containing Payload

This protocol describes a two-step process to conjugate this compound to a payload containing a carboxylic acid functional group via an ester linkage. The first step involves the activation of the alcohol group to create a more reactive intermediate.

Materials:

  • This compound

  • Payload with a carboxylic acid group (e.g., a derivative of a cytotoxic drug)

  • 4-Nitrophenyl chloroformate (p-NPC)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Step 1: Activation of this compound with 4-Nitrophenyl Chloroformate

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Payload A Dissolve this compound in anhydrous DCM B Add Pyridine/TEA A->B C Add p-Nitrophenyl Chloroformate (p-NPC) B->C D Stir at room temperature C->D E Monitor reaction by TLC/LC-MS D->E F Purify activated linker E->F G Dissolve activated linker and carboxylic acid payload in DMF F->G Proceed to conjugation H Add DMAP G->H I Stir at room temperature H->I J Monitor reaction by LC-MS I->J K Purify Azido-PEG9-Payload J->K

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add pyridine or TEA (1.5 equivalents) to the solution and stir under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of 4-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the resulting activated Azido-PEG9-p-nitrophenyl carbonate by flash column chromatography.

Step 2: Conjugation of Activated Linker to Carboxylic Acid-Containing Payload

  • Dissolve the purified Azido-PEG9-p-nitrophenyl carbonate (1 equivalent) and the carboxylic acid-containing payload (1.2 equivalents) in anhydrous DMF.

  • Add DMAP (0.1 equivalents) as a catalyst to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the formation of the Azido-PEG9-Payload conjugate by LC-MS.

  • Upon completion, purify the final drug-linker construct using reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry to confirm its identity and purity.

Protocol 2: Antibody Modification and Click Chemistry Conjugation

This protocol outlines the conjugation of the Azido-PEG9-Payload to an antibody that has been engineered to contain an alkyne group (e.g., via an unnatural amino acid or chemical modification). The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is described here.

Materials:

  • Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG9-Payload (from Protocol 1) dissolved in DMSO

  • Copper(II) sulfate (CuSO4) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Size-Exclusion Chromatography (SEC) column

  • Phosphate-Buffered Saline (PBS)

G cluster_0 Reagent Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Characterization A Prepare Alkyne-modified Antibody in PBS D Combine Antibody and Azido-PEG9-Payload A->D B Prepare Azido-PEG9-Payload stock in DMSO B->D C Prepare CuSO4/THPTA and Sodium Ascorbate solutions E Add CuSO4/THPTA solution C->E F Initiate reaction with Sodium Ascorbate C->F D->E E->F G Incubate at room temperature F->G H Purify ADC using Size-Exclusion Chromatography (SEC) G->H I Characterize DAR by HIC-HPLC or Mass Spectrometry H->I J Assess purity and aggregation by SEC I->J

  • Preparation of Reagents:

    • Prepare the alkyne-modified antibody at a concentration of 5-10 mg/mL in PBS.

    • Prepare a 10 mM stock solution of the Azido-PEG9-Payload in anhydrous DMSO.

    • Prepare a stock solution of CuSO4 and THPTA ligand in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • In a reaction vessel, add the alkyne-modified antibody solution.

    • Add the Azido-PEG9-Payload stock solution to the antibody solution to achieve a 5-10 fold molar excess of the drug-linker.

    • Add the CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and catalyst components using a SEC column equilibrated with PBS.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:

  • Use a HIC column suitable for antibody analysis.

  • Establish a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate to low or no salt).

  • Inject the purified ADC onto the column.

  • The different drug-loaded species will elute at different retention times based on their hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of the different species.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Use an SEC column appropriate for monoclonal antibodies.

  • Elute the ADC with a suitable mobile phase (e.g., PBS).

  • The main peak should correspond to the monomeric ADC.

  • Quantify the percentage of high molecular weight species (aggregates) and low molecular weight fragments.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[10]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Signaling Pathway and Logical Relationships

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC in Circulation Ag Tumor Cell Antigen ADC->Ag Binding Endosome Endosome Ag->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Antibody Degradation Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Disruption of Cellular Function

References

Application Notes and Protocols for Labeling Proteins with Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern chemical biology and drug development. It enables the visualization, tracking, and functional characterization of proteins in complex biological systems. Azido-PEG9-Alcohol is a versatile hydrophilic linker that provides a bioorthogonal azide (B81097) handle for downstream applications. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces immunogenicity, and provides a flexible linkage.

This document provides detailed application notes and protocols for a two-step strategy to label proteins using this compound. The terminal alcohol group is first activated to an amine-reactive N-hydroxysuccinimidyl (NHS) ester. This activated linker is then conjugated to primary amines on the protein surface (e.g., lysine (B10760008) residues). The incorporated azide group can then be used for subsequent bioorthogonal reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2] This allows for the attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug payloads.

Chemical Properties and Reaction Scheme

This compound is a heterobifunctional linker containing a terminal azide group and a primary alcohol, connected by a 9-unit polyethylene glycol spacer. The alcohol group is not directly reactive towards functional groups on proteins and requires chemical activation for conjugation.

Step 1: Activation of this compound

The terminal hydroxyl group is activated using N,N'-Disuccinimidyl carbonate (DSC) to form a highly reactive Azido-PEG9-NHS ester. This reaction is typically performed in an anhydrous organic solvent with a mild base catalyst.

Step 2: Protein Conjugation

The Azido-PEG9-NHS ester readily reacts with primary amines (e.g., ε-amino group of lysine residues and the N-terminus) on the protein surface under physiological or slightly basic pH conditions to form a stable amide bond.

Step 3: Bioorthogonal Click Chemistry

The azide-functionalized protein can be subsequently labeled with an alkyne-containing molecule (e.g., a fluorophore) through either a copper-catalyzed or a strain-promoted click reaction.

Experimental Protocols

Protocol 1: Activation of this compound to Azido-PEG9-NHS Ester

This protocol describes the activation of the terminal hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC).

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Anhydrous Diethyl Ether (ice-cold)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound in anhydrous DCM.

  • Under an inert atmosphere (e.g., argon or nitrogen), add 1.5 equivalents of DSC and 1.5 equivalents of anhydrous pyridine to the solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated Azido-PEG9-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether while stirring vigorously.

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting white powder under vacuum.

  • Store the activated Azido-PEG9-NHS ester at -20°C under desiccated conditions. It is crucial to minimize exposure to moisture to prevent hydrolysis of the NHS ester.

Protocol 2: Conjugation of Azido-PEG9-NHS Ester to a Protein

This protocol details the labeling of a protein with the prepared Azido-PEG9-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG9-NHS ester (from Protocol 1)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.

  • Immediately before use, prepare a 10 mM stock solution of Azido-PEG9-NHS ester in anhydrous DMSO.

  • Add a 10- to 50-fold molar excess of the Azido-PEG9-NHS ester stock solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Remove excess, unreacted Azido-PEG9-NHS ester and byproducts by dialysis against PBS or by using a desalting column.

  • The resulting azide-functionalized protein is now ready for the click chemistry reaction.

Protocol 3A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of the azide-functionalized protein with an alkyne-containing fluorophore using a copper-catalyzed click reaction.

Materials:

  • Azide-labeled protein (from Protocol 2)

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270) (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

  • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and freshly prepared sodium ascorbate (final concentration 5 mM).

  • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from excess reagents using a desalting column or dialysis.

Protocol 3B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction for labeling the azide-functionalized protein with a strained alkyne-fluorophore.

Materials:

  • Azide-labeled protein (from Protocol 2)

  • DBCO-fluorophore (e.g., DBCO-Cy5)

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the DBCO-fluorophore in DMSO.

  • Add the DBCO-fluorophore to the azide-labeled protein solution at a 1.5- to 10-fold molar excess.

  • Incubate the reaction for 4-12 hours at 4°C or 1-2 hours at room temperature.

  • Purify the labeled protein from unreacted fluorophore using a desalting column or dialysis.

Quantitative Data Presentation

The efficiency of the two-step labeling process can be assessed at two stages: the incorporation of the azide-PEG linker and the final click chemistry reaction. The Degree of Labeling (DOL), which is the average number of linker or fluorophore molecules per protein, is a key quantitative metric.[3][4]

Table 1: Representative Quantitative Data for Protein Labeling with Azido-PEG9-NHS Ester

ParameterValueNotes
ProteinBovine Serum Albumin (BSA)
Protein Concentration5 mg/mLIn 0.1 M PBS, pH 7.4
Molar Ratio (Azido-PEG9-NHS:Protein)20:1
Reaction Time2 hoursAt room temperature
Purification MethodDesalting Column
Resulting Degree of Labeling (Azide/Protein) ~3-5 Determined by Mass Spectrometry

Table 2: Representative Quantitative Data for Click Chemistry Labeling of Azide-Functionalized BSA

ParameterValue (CuAAC)Value (SPAAC)Notes
Azide-BSA Concentration2 mg/mL2 mg/mLIn 0.1 M PBS, pH 7.4
Molar Ratio (Alkyne-Fluorophore:Protein)5:110:1Alkyne-TAMRA for CuAAC, DBCO-Cy5 for SPAAC
Reaction Time1 hour4 hoursAt room temperature
Purification MethodDialysisDialysis
Resulting Degree of Labeling (Fluorophore/Protein) ~2-4 ~2-4 Determined by UV-Vis Spectrophotometry

Note: The Degree of Labeling can be determined by various methods, including UV-Vis spectroscopy (if the label has a distinct absorbance), and mass spectrometry for more precise measurements.[5][6]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Click Chemistry cluster_3 Options A This compound B DSC, Pyridine in Anhydrous DCM A->B Reaction C Azido-PEG9-NHS Ester B->C Activation E Azido-PEG9-NHS Ester D Protein-NH2 D->E Conjugation (pH 7.2-8.0) F Azide-Labeled Protein E->F G Purification (Desalting/Dialysis) F->G H Azide-Labeled Protein I Alkyne-Reporter (e.g., Fluorophore) H->I Reaction L CuAAC (CuSO4, Ascorbate) I->L M SPAAC (DBCO, etc.) I->M J Labeled Protein K Purification (Desalting/Dialysis) J->K L->J M->J

Caption: Experimental workflow for the two-step labeling of proteins using this compound.

Application in Studying EGFR Signaling Pathway

Proteins labeled using the Azido-PEG9-linker can be powerful tools for investigating cellular signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[7] By labeling EGFR with a fluorophore using the described method, its dynamics, localization, and interactions can be studied in living cells using advanced imaging techniques like single-particle tracking.[8]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (Labeled with Azido-PEG9-Fluorophore) EGF->EGFR Binding EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruitment STAT STAT EGFR_dimer->STAT Recruitment & Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation STAT_nuc STAT STAT->STAT_nuc Translocation Transcription Gene Transcription (Proliferation, Survival) ERK_nuc->Transcription STAT_nuc->Transcription

Caption: Simplified EGFR signaling pathway, which can be studied using fluorescently labeled EGFR.

References

Application Notes and Protocols for Functionalizing Nanoparticles with Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the development of sophisticated drug delivery systems, advanced diagnostics, and targeted therapeutics. Azido-PEG9-Alcohol is a heterobifunctional linker that offers a powerful toolset for nanoparticle surface engineering. This molecule incorporates a nine-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal azide (B81097) (N₃) group, and a primary alcohol (-OH) group.

The PEG spacer imparts a hydrophilic shield to the nanoparticle surface, a process known as PEGylation. This modification is crucial for enhancing colloidal stability, minimizing non-specific protein adsorption (opsonization), and prolonging the circulation half-life of the nanoparticles in vivo. The terminal azide group serves as a versatile chemical handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[] These reactions allow for the covalent attachment of a wide array of molecules, such as targeting ligands, imaging agents, or therapeutic payloads that possess a corresponding alkyne group.[2] The primary alcohol group provides a reactive site for covalent attachment to nanoparticle surfaces that have been functionalized with complementary reactive groups, such as carboxylic acids or isocyanates.

These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, with detailed protocols for the functionalization of gold and iron oxide nanoparticles as representative examples.

Key Features and Applications

  • Enhanced Biocompatibility and Stability: The PEG spacer significantly reduces nanoparticle aggregation and minimizes recognition by the immune system, leading to improved biocompatibility and longer circulation times.[]

  • Versatile Bioconjugation: The azide group facilitates highly specific and efficient "click" chemistry reactions, enabling the straightforward attachment of a diverse range of biomolecules.[3][4]

  • Controlled Surface Chemistry: The alcohol group allows for covalent attachment to appropriately functionalized nanoparticle surfaces, providing control over the density and presentation of the PEG linker.

  • Applications in Drug Delivery: Functionalized nanoparticles can be used to encapsulate or conjugate therapeutic agents, enabling targeted delivery to disease sites and controlled release of the payload.[5][6]

  • Applications in Diagnostics and Imaging: The attachment of imaging agents or biosensors allows for the development of advanced diagnostic tools and contrast agents for various imaging modalities.[7]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes a two-step process for the functionalization of gold nanoparticles. First, the surface of the AuNPs is modified with a carboxyl-terminated thiol linker. Second, the this compound is conjugated to the carboxyl groups via an esterification reaction.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • 11-Mercaptoundecanoic acid (MUA)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Surface Modification with MUA:

    • Add a 100-fold molar excess of 11-Mercaptoundecanoic acid (MUA) in ethanol to a solution of citrate-stabilized AuNPs.

    • Stir the mixture at room temperature for 24 hours to allow for ligand exchange.

    • Centrifuge the solution to pellet the MUA-functionalized AuNPs.

    • Remove the supernatant and wash the nanoparticles three times with ethanol and then three times with DI water to remove unbound MUA.

  • Esterification with this compound:

    • Resuspend the MUA-functionalized AuNPs in anhydrous DCM.

    • In a separate flask, dissolve a 10-fold molar excess of this compound, a 12-fold molar excess of DCC, and a catalytic amount of DMAP in anhydrous DCM.

    • Add the activated this compound solution to the AuNP suspension.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 48 hours.

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Wash the nanoparticles three times with DCM and three times with DI water to remove unreacted reagents and byproducts.

    • Resuspend the final Azido-PEG9-functionalized AuNPs in PBS or a suitable buffer for storage at 4°C.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol details the functionalization of iron oxide nanoparticles by first modifying their surface with isocyanate groups, which then readily react with the hydroxyl group of this compound.

Materials:

  • Iron oxide nanoparticles (IONPs)

  • (3-Isocyanatopropyl)triethoxysilane (ICPTES)

  • This compound

  • Anhydrous Toluene (B28343)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Surface Functionalization with Isocyanate Groups:

    • Disperse the IONPs in anhydrous toluene.

    • Add a 10-fold molar excess of (3-Isocyanatopropyl)triethoxysilane (ICPTES) to the nanoparticle dispersion.

    • Reflux the mixture for 12 hours under an inert atmosphere.

    • Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.

    • Wash the isocyanate-functionalized IONPs three times with anhydrous toluene to remove excess silane.

  • Conjugation of this compound:

    • Resuspend the isocyanate-functionalized IONPs in anhydrous DMF.

    • Add a 10-fold molar excess of this compound to the IONP dispersion.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the functionalized IONPs with a strong magnet.

    • Wash the nanoparticles three times with DMF and then three times with DI water.

    • Resuspend the final product in DI water or a suitable buffer for storage at 4°C.

Protocol 3: "Click" Reaction for Bioconjugation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-containing molecule of interest to the azide-functionalized nanoparticles.

Materials:

  • Azido-PEG9-functionalized nanoparticles (from Protocol 1 or 2)

  • Alkyne-containing molecule (e.g., a targeting peptide, a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-buffered saline (TBS) or PBS

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in TBS or PBS.

    • Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization, but a 5 to 10-fold molar excess of the alkyne molecule is a good starting point.

    • In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).

    • In another tube, prepare a solution of CuSO₄ in water (e.g., 10 mM).

  • Click Reaction:

    • Add the sodium ascorbate solution to the nanoparticle/alkyne mixture to a final concentration of 1 mM.

    • Add the CuSO₄ solution to the mixture to a final concentration of 0.1 mM.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the functionalized nanoparticles by centrifugation (for AuNPs) or magnetic separation (for IONPs) to remove the copper catalyst, excess ascorbate, and unreacted alkyne-containing molecules.

    • Wash the nanoparticles three times with PBS or a suitable buffer.

    • Resuspend the final conjugated nanoparticles in the desired buffer for your application.

Data Presentation

The successful functionalization of nanoparticles with this compound should be confirmed by a suite of characterization techniques. The following table summarizes the expected outcomes and provides representative quantitative data ranges.

Characterization TechniqueParameter MeasuredUnfunctionalized Nanoparticles (Typical Values)Azido-PEG9-Functionalized Nanoparticles (Expected Changes & Values)Reference
Dynamic Light Scattering (DLS) Hydrodynamic DiameterVaries with core size (e.g., 10-50 nm)Increase of 10-20 nm due to PEG layer[8]
Polydispersity Index (PDI)< 0.2Should remain low (< 0.3), indicating good colloidal stability[8]
Zeta Potential Surface ChargeHighly negative (citrate-stabilized AuNPs) or near neutralShift towards neutral as the charged surface is shielded by the PEG layer[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsCharacteristic peaks of the core material and stabilizing agentAppearance of a sharp azide peak at ~2100 cm⁻¹ and C-O-C ether stretches from the PEG backbone (~1100 cm⁻¹)[10][11]
Thermogravimetric Analysis (TGA) Weight LossMinimal weight loss corresponding to surface-bound water and stabilizersSignificant weight loss at higher temperatures corresponding to the decomposition of the organic PEG layer[9]
Quantitative NMR (qNMR) Ligand DensityN/ACan be used to quantify the number of PEG chains per nanoparticle after dissolution of the nanoparticle core[12]
Transmission Electron Microscopy (TEM) Core Size and MorphologySpherical, monodisperseCore size and morphology should remain unchanged. A faint halo may be visible around the core, representing the PEG layer.[8][10]

Mandatory Visualizations

G cluster_0 Nanoparticle Functionalization Workflow cluster_1 Bioconjugation via Click Chemistry cluster_2 Application NP Bare Nanoparticle (e.g., AuNP, IONP) Surface_Mod Surface Modification (e.g., with -COOH or -NCO) NP->Surface_Mod PEG_Conj Conjugation with This compound Surface_Mod->PEG_Conj Azide_NP Azide-Functionalized Nanoparticle PEG_Conj->Azide_NP Click_Rxn CuAAC or SPAAC 'Click' Reaction Azide_NP->Click_Rxn Alkyne_Mol Alkyne-Modified Molecule (Drug, Ligand, Dye) Alkyne_Mol->Click_Rxn Final_Conj Bioconjugated Nanoparticle Click_Rxn->Final_Conj Application Targeted Drug Delivery, Imaging, or Diagnostics Final_Conj->Application

Caption: Experimental workflow for nanoparticle functionalization and bioconjugation.

Caption: Chemical strategy for functionalizing gold nanoparticles.

References

Application Notes and Protocols for CuAAC Reaction of Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and selective method for the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][3] This reaction is widely employed in bioconjugation, drug development, and materials science due to its reliability, mild reaction conditions, and high yields.[2] Azido-PEG9-Alcohol is a hydrophilic linker containing a terminal azide (B81097) group for CuAAC reactions and a hydroxyl group for further functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of resulting conjugates.[1][4]

This document provides detailed protocols for performing CuAAC reactions with this compound and a generic alkyne-containing molecule.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The copper(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270).[5][6] The use of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the Cu(I) oxidation state and increase reaction efficiency.[7][8][9]

Experimental Protocols

This protocol describes a general method for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMF, DMSO, t-BuOH/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas

  • EDTA (for quenching)

Stock Solutions:

  • This compound: Prepare a 100 mM stock solution in the chosen reaction solvent.

  • Alkyne Substrate: Prepare a 100 mM stock solution in the same solvent.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[10]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[10]

  • Ligand (TBTA or THPTA): Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.[10] For THPTA, water can be used as the solvent.[9]

Reaction Procedure:

  • To a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

  • Add the this compound stock solution (1.1-1.5 equivalents).[10]

  • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

  • If using a ligand, add the TBTA or THPTA stock solution (0.01-0.1 equivalents).[10] A 1:5 molar ratio of copper to ligand is often used.[1]

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[10]

  • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[10] The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[1] For less reactive substrates, heating to 50°C may be beneficial.[4]

  • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, TLC).

  • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.[1]

Data Presentation

The following tables summarize typical reaction conditions and component concentrations for the CuAAC reaction of this compound.

Table 1: Typical Reagent Molar Equivalents

ReagentMolar Equivalents (relative to limiting reagent)Purpose
Alkyne Substrate1.0Reactant
This compound1.1 - 1.5Reactant (slight excess to ensure full conversion of the alkyne)
Copper(II) Sulfate0.01 - 0.1 (1-10 mol%)Catalyst precursor
Ligand (e.g., TBTA, THPTA)0.01 - 0.1 (1-10 mol%)Stabilizes the Cu(I) catalyst and prevents side reactions.[7][10]
Sodium Ascorbate0.1 - 1.0 (10-100 mol%)Reducing agent to generate Cu(I) from Cu(II).

Table 2: Recommended Final Concentrations

ComponentFinal Concentration RangeNotes
Alkyne/Azide1 - 10 mMHigher concentrations can increase reaction rates.
Copper(II) Sulfate50 - 250 µMOptimal catalytic activity is often observed in this range.[1][5]
Ligand (e.g., THPTA)250 µM - 1.25 mMA 5:1 ligand to copper ratio is commonly used.[5]
Sodium Ascorbate2.5 - 5 mMA 5-10 fold excess relative to copper is recommended.[1]

Purification of the PEGylated Product

The purification strategy for the resulting PEGylated alcohol will depend on the properties of the conjugated molecule. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted starting materials and reagents.[11][]

  • Ion-Exchange Chromatography (IEX): Can be used if the conjugated molecule imparts a significant charge to the product, allowing for separation based on electrostatic interactions.[11][13]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying a wide range of molecules, including PEGylated compounds.

  • Dialysis: Useful for removing small molecule impurities, though it may not fully separate unreacted starting materials.[11]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions: - this compound - Alkyne Substrate - CuSO4 - Ligand (THPTA/TBTA) - Sodium Ascorbate mix Mix Reactants: - Alkyne - this compound - Solvent - Ligand reagents->mix degas Degas with N2/Ar mix->degas initiate Initiate Reaction: Add CuSO4 then Sodium Ascorbate degas->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor Progress (LC-MS, TLC) incubate->monitor quench Quench with EDTA monitor->quench purify Purify Product (SEC, HPLC, etc.) quench->purify product Final PEGylated Product purify->product

Caption: Experimental workflow for the CuAAC reaction of this compound.

CuAAC_Components cluster_reactants Core Reactants cluster_catalyst Catalytic System azide This compound product 1,2,3-Triazole Product azide->product CuAAC Reaction alkyne Alkyne-containing Molecule alkyne->product CuAAC Reaction cu2 CuSO4 (Cu²⁺ Source) cu1 Cu¹⁺ (Active Catalyst) cu2->cu1 Reduction na_asc Sodium Ascorbate (Reducing Agent) na_asc->cu1 ligand Ligand (THPTA/TBTA) (Cu¹⁺ Stabilizer) ligand->cu1 Stabilization cu1->product CuAAC Reaction

Caption: Logical relationship of components in the CuAAC reaction.

References

Application Notes and Protocols for the Derivatization of Azido-PEG9-Alcohol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG9-Alcohol is a versatile heterobifunctional linker widely employed in bioconjugation and drug delivery.[1][2] The presence of a terminal azide (B81097) group allows for the attachment of molecules via "click chemistry," a highly efficient and bioorthogonal reaction.[2][3] The terminal hydroxyl group, however, offers a valuable site for further derivatization, enabling the conjugation of a diverse range of molecules such as proteins, peptides, and small molecule drugs. This document provides detailed protocols for the common derivatization reactions of the hydroxyl group of this compound, including conversion to tosylates, mesylates, amines, and esters, thereby expanding its utility in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4][][6]

Key Derivatization Reactions

The hydroxyl group of this compound can be readily converted into other functional groups to facilitate various conjugation strategies. The primary reactions covered in these application notes are:

  • Tosylation/Mesylation: Activation of the hydroxyl group by conversion to a tosylate or mesylate, creating a good leaving group for subsequent nucleophilic substitution reactions.

  • Amination: Conversion of the hydroxyl group to a primary amine, enabling amide bond formation with carboxylic acids or NHS esters.

  • Esterification: Reaction of the hydroxyl group with carboxylic acids to form ester linkages, a common strategy for attaching small molecule drugs.

  • NHS Ester Formation: Conversion of a terminal carboxyl group (after modification of the alcohol) to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines.

These derivatization pathways provide a powerful toolkit for researchers to tailor the functionality of Azido-PEG9-linkers to their specific needs.

Data Presentation: Quantitative Summary of Derivatization Reactions

The following table summarizes typical quantitative data for the derivatization of PEG-alcohols. Please note that yields and purity can vary depending on the specific reaction conditions, scale, and purification methods.

Derivatization ReactionStarting MaterialProductTypical Yield (%)Purity (%)Key Reagents
Mesylation This compoundAzido-PEG9-Mesylate>90>95Methanesulfonyl chloride (MsCl), Triethylamine (TEA)
Tosylation This compoundAzido-PEG9-Tosylate~99>95p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) or TEA
Conversion to Amine Azido-PEG9-Tosylate/MesylateAzido-PEG9-Amine>90>96Sodium Azide (NaN3) followed by reduction (e.g., PPh3 or H2/Pd) or direct amination with ammonia.
Esterification This compoundAzido-PEG9-Ester85-95>95Carboxylic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
NHS Ester Synthesis Azido-PEG9-Carboxylic AcidAzido-PEG9-NHS Ester>90>90N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Note: Data is compiled from various sources on PEG derivatization and may not be specific to this compound in all cases. Optimization is recommended.

Experimental Protocols

Protocol 1: Synthesis of Azido-PEG9-Tosylate

This protocol describes the tosylation of the hydroxyl group of this compound to create a reactive intermediate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 equivalents) to the solution with stirring.

  • Add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Azido-PEG9-Tosylate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Characterization:

  • ¹H NMR: Expect to see characteristic peaks for the tosyl group (aromatic protons around 7.4-7.8 ppm and a methyl singlet around 2.4 ppm) and the disappearance of the hydroxyl proton signal.[7][8]

  • LC-MS: Confirm the mass of the product.

Protocol 2: Synthesis of Azido-PEG9-Amine from Azido-PEG9-Tosylate

This protocol outlines the conversion of the tosylated PEG linker to a primary amine via a two-step process involving an azide intermediate.

Materials:

  • Azido-PEG9-Tosylate

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF, anhydrous)

  • Triphenylphosphine (B44618) (PPh3)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

Step A: Synthesis of Azido-PEG9-Azide

  • Dissolve Azido-PEG9-Tosylate (1 equivalent) in anhydrous DMF.

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Azido-PEG9-Azide.

Step B: Reduction to Azido-PEG9-Amine

  • Dissolve the Azido-PEG9-Azide from Step A in THF.

  • Add triphenylphosphine (1.5 equivalents) to the solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Add a small amount of water to the reaction mixture and continue stirring for another 2-4 hours to hydrolyze the phosphine (B1218219) imine intermediate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or precipitation, to obtain pure Azido-PEG9-Amine.

Characterization:

  • ¹H NMR: Observe the disappearance of the tosyl group signals and the appearance of new signals corresponding to the protons adjacent to the amine group.

  • Purity: Can be assessed by HPLC or NMR. A purity of >96% is often achievable.[9]

Protocol 3: Esterification of this compound

This protocol details the formation of an ester linkage between this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents), this compound (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Characterization:

  • ¹H NMR: Confirm the formation of the ester by the appearance of characteristic signals for the ester linkage.

  • LC-MS: Verify the molecular weight of the desired ester product.

Protocol 4: Synthesis of Azido-PEG9-NHS Ester

This protocol describes the activation of a carboxylic acid-terminated Azido-PEG9 linker to an NHS ester for subsequent reaction with primary amines. This requires a prior modification of this compound to Azido-PEG9-Carboxylic Acid (e.g., by oxidation of the alcohol).

Materials:

  • Azido-PEG9-Carboxylic Acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF, anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Azido-PEG9-Carboxylic Acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Filter off the precipitated DCU byproduct.

  • Concentrate the filtrate under reduced pressure.

  • The crude Azido-PEG9-NHS ester can often be used directly in the next step or purified by recrystallization or chromatography if necessary. Note that NHS esters are moisture-sensitive.[10]

Characterization:

  • ¹H NMR: Confirm the presence of the succinimidyl group protons (a singlet around 2.9 ppm).

  • Purity: Can be assessed by HPLC. Purity of >90% is typically desired for bioconjugation reactions.[11]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the logical workflows for the derivatization of this compound and its application in the synthesis of PROTACs and ADCs.

Derivatization_Workflow A This compound B Azido-PEG9-Tosylate/ Mesylate A->B  TsCl or MsCl / Base D Azido-PEG9-Ester A->D  R-COOH / DCC, DMAP E Azido-PEG9-Carboxylic Acid A->E  Oxidation C Azido-PEG9-Amine B->C  1. NaN3  2. Reduction F Azido-PEG9-NHS Ester E->F  NHS / DCC

Caption: Derivatization workflow of this compound's hydroxyl group.

PROTAC_Formation cluster_0 PROTAC Synthesis cluster_1 Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand with Alkyne PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand with Carboxylic Acid PROTAC_Intermediate E3 Ligand-PEG9-Azide E3_Ligand->PROTAC_Intermediate  Amide Coupling PEG_Linker Azido-PEG9-Amine PEG_Linker->PROTAC_Intermediate PROTAC_Intermediate->PROTAC  Click Chemistry  (CuAAC) PROTAC_Action PROTAC forms Ternary Complex (POI-PROTAC-E3) Ubiquitination POI is Ubiquitinated PROTAC_Action->Ubiquitination Degradation POI Degradation by Proteasome Ubiquitination->Degradation

Caption: PROTAC synthesis and mechanism using an Azido-PEG9-Amine linker.

ADC_Conjugation Antibody Antibody (mAb) with Lysine Residues ADC_Intermediate mAb-PEG9-Azide Antibody->ADC_Intermediate  Amine-NHS Ester  Coupling Linker Azido-PEG9-NHS Ester Linker->ADC_Intermediate Payload_Alkyne Cytotoxic Payload with Alkyne ADC Antibody-Drug Conjugate (ADC) Payload_Alkyne->ADC ADC_Intermediate->ADC  Click Chemistry  (CuAAC)

Caption: Antibody-Drug Conjugate (ADC) synthesis using an Azido-PEG9-NHS Ester.

Conclusion

The derivatization of the hydroxyl group of this compound significantly broadens its applicability in the fields of bioconjugation and drug development. The protocols provided herein offer a foundation for the synthesis of a variety of functionalized PEG linkers. Researchers and drug development professionals can utilize these methods to create custom conjugates for advanced therapeutic applications, such as targeted drug delivery and protein degradation. Careful optimization and characterization are crucial for ensuring the quality and efficacy of the final bioconjugates.

References

Application Notes and Protocols for the Experimental Use of Azido-PEG9-Alcohol in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG9-Alcohol as a heterobifunctional linker in the development of targeted drug delivery systems. This document outlines the core principles, presents relevant quantitative data, details experimental protocols for conjugation, and visualizes key workflows and biological pathways.

Introduction to this compound in Drug Delivery

This compound is a versatile chemical tool widely employed in bioconjugation and drug delivery. Its structure comprises three key functional components:

  • Azide Group (-N₃): A bio-orthogonal functional group that readily participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the precise and stable ligation of the linker to a molecule containing an alkyne group.[1][2]

  • Polyethylene Glycol (PEG) Spacer (-PEG9-): A nine-unit PEG chain imparts hydrophilicity to the drug-conjugate, which can enhance solubility, reduce aggregation of hydrophobic drugs, and improve pharmacokinetic properties by providing a steric shield that can reduce immunogenicity and enzymatic degradation.[3][4][5]

  • Alcohol Group (-OH): A terminal hydroxyl group that can be further functionalized, for example, by esterification to attach it to a drug molecule or another component of the delivery system.

This unique combination of features makes this compound an ideal linker for constructing a variety of drug delivery systems, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles.[6]

Data Presentation: The Impact of PEG Linkers on Drug Conjugate Performance

The inclusion of a PEG linker, such as the one in this compound, can significantly impact the therapeutic efficacy and safety profile of a drug conjugate. The following tables summarize quantitative data from a study on affibody-drug conjugates (a type of targeted protein therapeutic) with and without PEG linkers of varying lengths. While this study does not use this compound specifically, it provides a strong illustration of the expected effects of PEGylation in a drug delivery context.

Table 1: In Vitro Cytotoxicity of HER2-Targeted Affibody-MMAE Conjugates

ConjugatePEG Linker Molecular WeightIC₅₀ on NCI-N87 cells (nM)IC₅₀ on BT-474 cells (nM)
HMNone4.95.3
HP4KM4 kDa31.926.2
HP10KM10 kDa111.383.5

Data adapted from a study on affibody-drug conjugates. The IC₅₀ values represent the concentration of the conjugate required to inhibit the growth of HER2-positive cancer cell lines by 50%.[1][3]

Table 2: Pharmacokinetics and In Vivo Toxicity of Affibody-MMAE Conjugates

ConjugatePEG Linker Molecular WeightCirculation Half-Life Extension (fold increase vs. no PEG)Maximum Tolerated Dose (MTD) in mice (mg/kg)
HMNone1.05.0
HP4KM4 kDa2.510.0
HP10KM10 kDa11.2>20.0

Data adapted from a study on affibody-drug conjugates. The results demonstrate that longer PEG chains significantly prolong circulation time and reduce toxicity.[3][7]

Experimental Protocols

The following are detailed protocols for the conjugation of a targeting protein (e.g., an antibody) to a drug payload using an Azido-PEG-linker.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified drug to an azide-functionalized antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-modified drug payload

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified drug in anhydrous DMSO to prepare a stock solution.

    • Prepare fresh sodium ascorbate solution.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Allow this mixture to stand for 1-2 minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add the alkyne-modified drug stock solution to achieve a 3- to 10-fold molar excess of the drug. Ensure the final DMSO concentration is below 10% to prevent antibody denaturation.

    • Add the pre-mixed Cu(I)-THPTA catalyst to the antibody-drug mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using a desalting column to remove excess unreacted drug, catalyst, and other small molecules.

  • Characterization:

    • Determine the protein concentration of the purified ADC.

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state of the ADC by Size Exclusion Chromatography (SEC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry approach, which is particularly useful for applications where copper toxicity is a concern.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-modified drug payload (e.g., DBCO, BCN)

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Dissolve the cyclooctyne-modified drug in anhydrous DMSO to create a stock solution.

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add the cyclooctyne-modified drug stock solution to achieve a 3- to 10-fold molar excess. Keep the final DMSO concentration below 10%.

    • Gently mix the reaction and incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific cyclooctyne (B158145) used.

  • Purification:

    • Purify the ADC using a desalting column to remove the unreacted drug-linker.

  • Characterization:

    • Perform characterization of the ADC as described in the CuAAC protocol (protein concentration, DAR, purity, and aggregation).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the use of this compound for drug delivery.

experimental_workflow antibody Targeting Antibody (e.g., Trastuzumab) linker This compound Activation antibody->linker 1. Modification azide_ab Azide-Modified Antibody linker->azide_ab adc Antibody-Drug Conjugate (ADC) azide_ab->adc 2. Click Chemistry (CuAAC or SPAAC) drug Alkyne-Modified Drug Payload (e.g., MMAE) drug->adc purification Purification (SEC/HIC) adc->purification 3. Purification characterization Characterization (DAR, Purity) purification->characterization 4. Analysis

Caption: Experimental workflow for the synthesis of an antibody-drug conjugate.

signaling_pathway cluster_cell Cancer Cell receptor HER2 Receptor endosome Endosome receptor->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking released_drug Released MMAE lysosome->released_drug 4. Drug Release tubulin Tubulin Dimers released_drug->tubulin 5. Inhibition microtubules Microtubules tubulin->microtubules Polymerization g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest 6. Disruption apoptosis Apoptosis g2m_arrest->apoptosis 7. Cell Death adc Antibody-Drug Conjugate (ADC) adc->receptor 1. Binding

Caption: Mechanism of action for an ADC targeting HER2-positive cancer cells.

logical_relationship main This compound azide Azide Group main->azide peg PEG Spacer main->peg alcohol Alcohol Group main->alcohol click Click Chemistry (Bio-orthogonal ligation) azide->click solubility Increased Solubility Reduced Aggregation peg->solubility pk Improved Pharmacokinetics (Longer half-life) peg->pk functionalization Further Derivatization alcohol->functionalization

References

Application Notes and Protocols for Incorporating Azido-PEG9-Alcohol into Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating Azido-PEG9-Alcohol into hydrogels for various biomedical applications, including drug delivery and tissue engineering. This document details the underlying principles, experimental protocols, and characterization methods, supported by quantitative data and visual diagrams.

Introduction to this compound in Hydrogel Formation

This compound is a versatile hydrophilic linker that plays a crucial role in the formation of biocompatible hydrogels through "click chemistry." The terminal azide (B81097) (–N3) group allows for highly efficient and specific covalent bond formation with alkyne-functionalized molecules, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity. The terminal alcohol (-OH) group can be further functionalized if needed.

The primary method for incorporating this compound into hydrogels is through azide-alkyne cycloaddition reactions. Two main types of this reaction are widely used:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper catalyst, which can have cytotoxic effects, limiting its use in cell-encapsulation applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with the azide group. SPAAC is bio-orthogonal, meaning it does not interfere with biological processes, making it ideal for in situ hydrogel formation and cell encapsulation.[1][2]

The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for applications involving living cells.

Quantitative Data on Hydrogel Properties

The physical and chemical properties of hydrogels incorporating Azido-PEG linkers can be precisely tuned by varying the polymer backbone, crosslinker density, and reactant concentrations. The following tables summarize key quantitative data from studies on similar PEG-based hydrogels formed via click chemistry.

Table 1: Gelation Time and Mechanical Properties of PEG-based Hydrogels

Hydrogel CompositionCrosslinking ChemistryPolymer Concentration (wt%)Gelation TimeStorage Modulus (G')Reference
Azide-PEG + Cyclooctyne-HASPAAC2%< 5 minutes~1000 Pa[3]
4-arm PEG-Azide + DBCO-PEGSPAAC5%~15 minutes~44 kPa[3]
Azide-PVA + Alkyne-PVACuAAC10%2 - 30 minutes2 - 20 kPa
Azide-PEG + Alkyne-PeptideCuAACNot SpecifiedNot SpecifiedNot Specified[4]

Table 2: Swelling and Degradation Characteristics of PEG-based Hydrogels

Hydrogel CompositionDegradation MechanismSwelling Ratio (Qm)Degradation TimeReference
PEG-dithiol + PEG-maleimideHydrolytic (ester bonds)3.17 (for 5% PEG-MAL)~48 hours[5]
PEGDA NanoparticlesHydrolytic (ester bonds)2.5 - 3.51-2 months (pH dependent)[6]
Azide-PEG + Cyclooctyne-HAEnzymatic (Hyaluronidase)Not SpecifiedSlow degradation[1]
PEG-MAL with Gelatin-NPsEnzymatic (Collagenase)~2-fold weight increase in 24hDependent on enzyme concentration[5]

Table 3: Drug Release Kinetics of Doxorubicin from PEG-based Hydrogels

Hydrogel SystemDrug Loading Content (DLC)Cumulative Release (72 hours)Release ModelReference
Peptide-based hydrogel0.44016 - 28%Not Specified[7]
pH-responsive polymer-Dox prodrugNot Specified~60% at pH 5.0Higuchi & Korsmeyer-Peppas[8]
PEG-Dox conjugate micelles2.7 - 8.0 wt%Linker dependent (~57% for GLFG linker at 5h)Not Specified[9]

Experimental Protocols

Protocol for Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of an injectable hydrogel using this compound and a dibenzocyclooctyne (DBCO)-functionalized hyaluronic acid (HA).

Materials:

  • This compound

  • DBCO-functionalized Hyaluronic Acid (DBCO-HA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Syringes and mixing connector

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in PBS to a final concentration of 10 mM.

    • Dissolve DBCO-HA in PBS to a final concentration of 5 mM.

    • Sterilize both solutions by passing them through a 0.22 µm filter.

  • Hydrogel Formation:

    • Draw the this compound solution into one syringe and the DBCO-HA solution into another.

    • Connect the two syringes to a mixing connector.

    • Inject the solutions simultaneously through the connector into a mold or directly into the desired location for in situ gelation.

    • The gel should form within minutes at room temperature.[1]

  • Cell Encapsulation (Optional):

    • Resuspend cells in the DBCO-HA solution before mixing.

    • Proceed with the mixing step as described above. Ensure rapid and gentle mixing to maintain cell viability.

Protocol for Hydrogel Characterization

A. Rheological Analysis:

Rheology is used to determine the gelation kinetics and mechanical properties (storage modulus G' and loss modulus G'') of the hydrogel.[10][11]

  • Time Sweep: To determine the gelation time, perform a time sweep immediately after mixing the precursor solutions. Monitor the evolution of G' and G'' over time. The gel point is typically identified as the time when G' surpasses G''.

  • Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep on the fully formed hydrogel. This determines the range of strain over which the hydrogel's structure is not disrupted.

  • Frequency Sweep: To determine the equilibrium modulus, perform a frequency sweep within the LVER. The storage modulus in the plateau region represents the stiffness of the hydrogel.

B. Swelling Ratio Measurement:

The swelling ratio provides information about the crosslinking density of the hydrogel.

  • Prepare a hydrogel sample of a known initial weight (Wi).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Lyophilize the swollen hydrogel to obtain the dry weight (Wd).

  • Calculate the swelling ratio (Q) as: Q = Ws / Wd.[5][12]

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to confirm the formation of the triazole ring resulting from the click reaction.

  • Acquire FTIR spectra of the individual precursor solutions (this compound and the alkyne-functionalized polymer) and the lyophilized hydrogel.

  • The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the appearance of new peaks corresponding to the triazole ring confirm the successful crosslinking reaction.[13][14]

Visualizations

Experimental Workflow

G cluster_0 Preparation of Precursor Solutions cluster_1 Hydrogel Formation cluster_2 Characterization A Dissolve this compound in PBS C Sterilize solutions (0.22 µm filter) A->C B Dissolve Alkyne-functionalized Polymer in PBS B->C D Mix precursor solutions C->D Initiate Click Reaction E In situ gelation D->E F Rheology (Gelation kinetics, Mechanical properties) E->F G Swelling Ratio Measurement E->G H FTIR Spectroscopy E->H

Caption: Workflow for hydrogel synthesis and characterization.

Signaling Pathway: Mechanotransduction via Focal Adhesion Kinase (FAK)

Hydrogel stiffness is a critical physical cue that influences cell behavior through mechanotransduction. The Focal Adhesion Kinase (FAK) signaling pathway is a key player in this process.

G cluster_0 Extracellular Matrix (Hydrogel) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade ECM Hydrogel Stiffness Integrin Integrin ECM->Integrin Mechanical Cue FAK FAK Integrin->FAK Activation RhoA RhoA Integrin->RhoA Src Src FAK->Src Paxillin Paxillin FAK->Paxillin ERK ERK FAK->ERK Src->FAK ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton ROCK->Actin Stress Fiber Formation Nucleus Nucleus (Gene Expression) Actin->Nucleus Mechanical Linkage ERK->Nucleus Transcription Factor Activation

Caption: FAK signaling in response to hydrogel stiffness.[15][16][17][18][19]

This pathway illustrates how cells sense the mechanical properties of the hydrogel through integrins, leading to the activation of FAK and downstream signaling cascades that regulate cell adhesion, proliferation, and differentiation by altering gene expression.[20][21][22][23] The ability to tune hydrogel stiffness by incorporating this compound and selecting appropriate crosslinkers provides a powerful tool for directing cell fate in tissue engineering applications.

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG9-Alcohol Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG9-Alcohol click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format.

Q1: Why is my click reaction failing or showing very low yield?

A1: Low or no product yield is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). It is notoriously unstable and can readily oxidize to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3]

    • Solution: Ensure your reaction is protected from oxygen. This can be achieved by using degassed solvents, purging the reaction vessel with an inert gas (like argon or nitrogen), and keeping the reaction tube capped.[4][5] The use of a reducing agent, most commonly sodium ascorbate (B8700270), is crucial for regenerating Cu(I) from any Cu(II) that forms.[6][7]

  • Poor Reagent Quality: The purity and integrity of your this compound, alkyne substrate, and other reagents are critical. Azides can degrade over time.

    • Solution: Verify the purity of your starting materials using analytical methods like NMR or mass spectrometry.[3][8] Use fresh, high-quality reagents whenever possible.

  • Suboptimal Reagent Concentrations: The concentration of reactants and the ratios of catalyst components can significantly impact efficiency.

    • Solution: Optimize the concentrations. For many bioconjugation reactions, starting with a final copper concentration of 50-100 µM is recommended.[9] Ensure the reducing agent (sodium ascorbate) is in excess.[7]

  • Steric Hindrance: If the azide (B81097) or alkyne group is located near a bulky substituent, it may be sterically inaccessible.[9][10]

    • Solution: Consider increasing the reaction temperature or prolonging the reaction time.[3] If designing the molecule is an option, introducing a longer, more flexible linker could alleviate steric hindrance.

Q2: My TLC/LC-MS analysis shows multiple unexpected spots. What are the likely side reactions?

A2: The appearance of multiple products often points to specific side reactions.

  • Alkyne Homocoupling (Glaser Coupling): This is a primary side reaction where two terminal alkyne molecules couple to form a diyne byproduct.[9] This reaction is promoted by Cu(II) and oxygen.[4][6]

    • Solution: Minimize oxygen exposure by degassing solvents and working under an inert atmosphere.[4][9] Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain a high ratio of Cu(I) to Cu(II).[6]

  • Oxidative Damage to Biomolecules: When working with proteins or peptides, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle can oxidize sensitive amino acid residues like cysteine, methionine, and histidine.[7][9][11][12]

    • Solution: Use a copper-stabilizing ligand such as THPTA or BTTAA. These ligands not only accelerate the reaction but also protect biomolecules from oxidative damage.[1][7][9] Performing the reaction under anaerobic conditions is also highly effective.[5]

  • Reaction with Ascorbate Byproducts: Dehydroascorbate, an oxidation product of sodium ascorbate, can react with amine groups (e.g., lysine) on proteins.[9][12]

Q3: How do I choose the correct catalyst system (copper source and ligand)?

A3: The choice of catalyst system is critical for reaction success, especially in biological applications.

  • Copper Source: The most convenient method is the in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (sodium ascorbate).[2][13] Direct use of Cu(I) salts like CuI or CuBr is also possible but requires stricter exclusion of oxygen as they are less stable.[1][4][14]

  • Ligands: Ligands are essential for stabilizing the Cu(I) catalyst, accelerating the reaction rate, and protecting sensitive substrates.[9][15]

    • For Bioconjugations (Aqueous Media): Water-soluble ligands are required. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended due to its excellent water solubility and ability to protect biomolecules from oxidative damage.[1][9][16] BTTAA is another ligand that can promote higher reaction efficiency under certain conditions.[17][18]

    • For Organic Synthesis: A broader range of ligands, such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), can be used, though it has limited water solubility.[1][18]

Q4: I'm struggling with purifying the final PEGylated product and removing the copper catalyst.

A4: PEG linkers can make purification challenging due to their solubility characteristics. Efficient removal of the toxic copper catalyst is also crucial for biological applications.

  • Purification of PEGylated Products: Standard reverse-phase chromatography can be complicated by the properties of the PEG chain.

    • Solution: Consider alternative purification methods such as size exclusion chromatography (SEC) or dialysis for macromolecular products.[9] For smaller molecules, careful optimization of reverse-phase HPLC conditions (e.g., gradient, column choice) may be necessary.

  • Copper Removal:

    • Solution: The most effective methods involve using copper-chelating agents. Passing the reaction mixture through a column containing a copper-chelating resin is a common strategy.[9] For proteins and other large molecules, dialysis against a buffer containing a chelating agent like EDTA is effective.[9]

Data Presentation: Reaction Condition Parameters

The following tables summarize typical quantitative parameters for setting up a CuAAC reaction. These should be used as a starting point for optimization.

Table 1: Typical Reagent Concentrations for Bioconjugation

ComponentStock ConcentrationFinal ConcentrationNotes
Alkyne-Biomolecule1-10 mM10-100 µMFinal concentration depends on the specific application.
This compound10-50 mM1-5 equivalents (vs. Alkyne)An excess of the smaller PEG reagent is often used.
CuSO₄20-100 mM50-200 µMA 1:5 ratio of CuSO₄ to ligand is a good starting point.[17]
Ligand (THPTA/BTTAA)100-200 mM250 µM - 1 mMUse 5 equivalents relative to copper.[9][17]
Sodium Ascorbate100-300 mM2.5-5 mMShould be freshly prepared and added last to initiate the reaction.[1][10]
Aminoguanidine (Optional)100 mM - 1 M1-5 mMRecommended when working with proteins to prevent side reactions.[1]

Table 2: Recommended Catalyst System Ratios

Component RatioRecommended ValueRationale
Ligand : Copper5 : 1Protects the catalyst and biomolecules, accelerates the reaction.[17]
Sodium Ascorbate : Copper20-50 : 1Ensures a sufficient reducing environment to maintain Cu(I) state.[19]
Azide : Alkyne1:1 to 50:1Depends on which component is more precious. An excess of one reagent can drive the reaction to completion.[19]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol is a starting point for conjugating this compound to an alkyne-modified biomolecule (e.g., a protein) in an aqueous buffer.

  • Reagent Preparation:

    • Prepare stock solutions of all components as outlined in Table 1. The sodium ascorbate solution should be made fresh immediately before use.

    • Use a suitable aqueous buffer, such as phosphate (B84403) buffer (pH 7.0-7.4).[4] Note that buffers like Tris can inhibit the reaction.[20]

  • Catalyst Premixing:

    • In a microcentrifuge tube, combine the required volumes of the CuSO₄ and ligand (e.g., THPTA) stock solutions.

    • Allow this mixture to incubate for 2-3 minutes at room temperature. This premix is often stable for extended periods when frozen.[1][19]

  • Reaction Setup:

    • In a separate reaction tube, combine the alkyne-modified biomolecule solution, the this compound solution, and the optional aminoguanidine solution. Add buffer to reach the desired final volume (minus the catalyst and ascorbate volumes).

    • Add the premixed CuSO₄/ligand solution to the reaction tube and mix gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1] Mix gently by pipetting or inverting the tube.

    • Cap the tube to minimize oxygen exposure.[4]

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction time may need optimization (from 30 minutes to overnight).[10][19]

  • Monitoring and Workup:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

    • Once complete, proceed with purification to remove the copper catalyst and excess reagents (see FAQ Q4).

Visualizations

Diagram 1: General CuAAC Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) prep_premix Premix CuSO4 & Ligand prep_reagents->prep_premix add_catalyst Add CuSO4/Ligand Premix prep_premix->add_catalyst setup Combine Alkyne, Azide, & Buffer setup->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate monitor Monitor Progress (TLC, LC-MS, etc.) initiate->monitor purify Purify Product (Remove Copper) monitor->purify

Caption: General experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low or No Product Yield cat_check Is the Catalyst System Active? start->cat_check reagent_check Are Reagents High Quality? start->reagent_check cond_check Are Conditions Optimal? start->cond_check cat_sol_o2 Degas Solvents Work Under Inert Gas cat_check->cat_sol_o2 No cat_sol_asc Use Fresh Sodium Ascorbate cat_check->cat_sol_asc No cat_sol_ligand Add/Optimize Ligand (e.g., THPTA) cat_check->cat_sol_ligand No reagent_sol Verify Purity (NMR/MS) Use Fresh Reagents reagent_check->reagent_sol No cond_sol_temp Increase Temperature or Reaction Time cond_check->cond_sol_temp No cond_sol_conc Optimize Reagent Concentrations cond_check->cond_sol_conc No

Caption: Decision tree for troubleshooting low-yield CuAAC reactions.

References

Technical Support Center: Optimizing ADC Conjugation with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). It provides troubleshooting guidance and answers to frequently asked questions related to the use of Azido-PEG linkers in ADC development.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Azido-PEG linkers in ADC development?

A1: Azido-PEG linkers offer several key advantages in the development of ADCs. The azide (B81097) group allows for highly specific and efficient "click chemistry" reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which can be performed under mild, bio-orthogonal conditions that do not harm the antibody.[1][2] The Polyethylene Glycol (PEG) component enhances the hydrophilicity of the ADC, which can improve its solubility and stability, particularly when working with hydrophobic drug payloads.[3][4][5] This increased solubility helps to prevent aggregation, a common issue that can lead to reduced efficacy and manufacturing difficulties.[5][6] Furthermore, PEGylation can improve the pharmacokinetic (PK) profile of the ADC by increasing its hydrodynamic size, leading to a longer circulation half-life and reduced renal clearance.[4][5]

Q2: How does the length of the Azido-PEG linker affect the properties of the ADC?

A2: The length of the PEG chain in the linker is a critical design parameter that can significantly impact the ADC's therapeutic index.[3] Longer PEG linkers generally lead to increased hydrophilicity, which can help to overcome issues of aggregation associated with hydrophobic drugs and enable higher drug-to-antibody ratios (DAR).[3][7] Studies have shown that increasing PEG chain length can lead to increased plasma and tumor exposure of the ADC.[8] For example, ADCs with 8, 12, and 24 PEG units have demonstrated significantly higher tumor exposures compared to those with 2 and 4 PEG units.[8] However, there can be a trade-off, as very long PEG chains might sometimes lead to decreased in vitro potency.[4][9] The optimal PEG linker length is often specific to the antibody, payload, and target, requiring empirical testing to find the right balance between pharmacokinetics and cytotoxicity.[3][4]

Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC and how can it be controlled with Azido-PEG linkers?

A3: The ideal DAR for an ADC is typically between 2 and 4.[] A low DAR may result in insufficient potency, while a high DAR can negatively affect the ADC's stability, pharmacokinetics, and antigen-binding capabilities, potentially leading to aggregation and faster clearance.[11][12] Azido-PEG linkers, used in conjunction with site-specific conjugation techniques, allow for precise control over the DAR.[2] By introducing a specific number of azide groups onto the antibody, a more homogeneous ADC population with a defined DAR can be produced, in contrast to the heterogeneous mixtures often resulting from stochastic conjugation to lysine (B10760008) or cysteine residues.[13]

Q4: What are the most common analytical techniques used to characterize ADCs prepared with Azido-PEG linkers?

A4: A variety of analytical methods are used to characterize ADCs. To determine the average DAR, techniques like UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS) are commonly employed.[14][][16] HIC is particularly useful as it can separate ADC species with different numbers of conjugated drugs, providing information on both the average DAR and the distribution of drug-linked forms.[14][16] Size Exclusion Chromatography (SEC) is used to assess purity and detect aggregation.[3] Techniques like ELISA or Surface Plasmon Resonance (SPR) are used to evaluate in vitro antigen binding to ensure that the conjugation process has not compromised the antibody's affinity for its target.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Inefficient click chemistry reaction: Suboptimal reaction conditions (temperature, pH, time).[] Antibody or linker instability: Degradation of the antibody or the Azido-PEG-drug construct. Presence of interfering substances: Buffer components like sodium azide can inhibit the conjugation reaction.[17]Optimize reaction conditions: Ensure the pH of the buffer is appropriate (typically around neutral for SPAAC). Extend the reaction time or slightly increase the temperature.[18] Ensure reagent quality: Use fresh, high-quality reagents. Buffer exchange: Perform dialysis or use desalting columns to remove any interfering substances from the antibody solution prior to conjugation.[17]
ADC Aggregation Hydrophobic payload: The cytotoxic drug is highly hydrophobic, leading to aggregation, especially at high DARs.[3][6] Incorrect PEG linker length: The chosen PEG linker may not be long enough to sufficiently shield the hydrophobic drug.[19] Suboptimal buffer conditions: The pH or ionic strength of the buffer may promote aggregation.Increase PEG linker length: Use a longer Azido-PEG linker to enhance the hydrophilicity of the ADC.[5][20] Optimize the formulation: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation. Characterize by SEC: Use Size Exclusion Chromatography to monitor aggregation levels throughout the process.[3]
Inconsistent Drug-to-Antibody Ratio (DAR) Heterogeneous antibody modification: Inconsistent introduction of azide groups onto the antibody. Incomplete conjugation reaction: The click chemistry reaction does not go to completion. Inaccurate DAR measurement: The analytical method used for DAR determination is not sufficiently accurate or precise.Use site-specific modification techniques: Employ methods that allow for precise control over the number and location of azide groups on the antibody.[21] Optimize conjugation reaction: Ensure sufficient molar excess of the DBCO-functionalized drug-linker and optimize reaction conditions to drive the reaction to completion.[17] Use orthogonal analytical methods: Confirm DAR values using at least two different techniques (e.g., HIC and MS).[11]
Loss of Antibody Binding Affinity Conjugation at or near the antigen-binding site: Modification of amino acid residues critical for antigen recognition.[22] Conformational changes in the antibody: The conjugation process may induce structural changes that affect the binding site.Employ site-specific conjugation: Use techniques that direct conjugation away from the antigen-binding sites. Perform functional assays: After conjugation, always verify the antigen-binding affinity using methods like ELISA or SPR to ensure the ADC retains its targeting capability.[3]
Premature Drug Release (Linker Instability) Instability of the linker chemistry: The linkage between the drug and the PEG linker, or the PEG linker and the antibody, is not stable in circulation.Select a stable linker: While the azide-alkyne cycloaddition forms a very stable triazole ring, ensure that any other chemical bonds within the linker-drug construct are stable under physiological conditions.[1] Perform stability studies: Incubate the ADC in plasma and monitor for drug de-conjugation over time.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

PEG Linker LengthPlasma ClearanceTumor ExposureTumor Growth InhibitionReference
Non-PEGylatedHighLow11%[8]
PEG2ModerateModerate35-45%[8]
PEG4ModerateModerate35-45%[8]
PEG8LowHigh75-85%[8]
PEG12LowHigh75-85%[8]
PEG24LowHigh75-85%[8]

Table 2: Comparison of Analytical Techniques for DAR Determination

Analytical TechniquePrincipleAdvantagesDisadvantagesReference(s)
UV/Vis Spectroscopy Measures absorbance at different wavelengths to determine the concentration of antibody and drug.Simple, fast, and convenient.Provides only the average DAR, not the distribution. Requires distinct absorbance peaks for the antibody and the drug. Less accurate than other methods.[11][][16]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug.Provides both average DAR and the distribution of different drug-loaded species. Analysis is performed under non-denaturing conditions.May not be suitable for all types of ADCs.[11][14][16]
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.Highly accurate and provides detailed information on drug distribution. Can be coupled with liquid chromatography (LC-MS).Can be complex and may require sample denaturation, which can be an issue for some ADCs.[11][]

Key Experimental Protocols

Protocol 1: Antibody Modification with an Azide-PEG-NHS Ester

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 1-2 mg/mL in a phosphate-buffered saline (PBS) solution, pH 8.0-8.5.[]

    • If the antibody buffer contains amines (like Tris or glycine) or sodium azide, perform a buffer exchange into PBS using dialysis or a desalting column.[17]

  • NHS-Ester-PEG-Azide Preparation:

    • Dissolve the NHS-ester-PEG-azide linker in an anhydrous solvent like DMSO to prepare a 10 mM stock solution.[]

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the dissolved NHS-ester-PEG-azide linker to the antibody solution.[]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[]

  • Purification of Azide-Modified Antibody:

    • Remove the unreacted linker and byproducts by performing extensive dialysis against PBS or by using a size-exclusion chromatography column.[]

  • Characterization:

    • Determine the concentration of the modified antibody using a protein assay (e.g., BCA).

    • The degree of azide incorporation can be quantified using various methods, though this is often controlled by the reaction stoichiometry and confirmed by the subsequent conjugation step.

Protocol 2: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reactant Preparation:

    • Prepare the azide-modified antibody in PBS at a concentration of 1-2 mg/mL.[]

    • Dissolve the DBCO-functionalized drug payload in DMSO to a stock concentration of 10 mM.[]

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the DBCO-functionalized drug to the azide-modified antibody solution.[17]

    • Incubate the reaction mixture overnight at 4°C with gentle mixing.[17] Some protocols suggest incubation for 1 hour at room temperature.[] The optimal conditions may need to be determined empirically.

  • Purification of the ADC:

    • Remove the unreacted drug-linker and any remaining organic solvent using purification methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

  • Characterization of the Final ADC:

    • Purity and Aggregation: Analyze the purified ADC by SEC.

    • Drug-to-Antibody Ratio (DAR): Determine the DAR using HIC and/or LC-MS.[14][]

    • Antigen Binding: Confirm that the ADC retains its binding affinity to its target antigen using ELISA or SPR.[3]

    • In vitro Cytotoxicity: Evaluate the potency of the ADC on a relevant cancer cell line.[3]

Visualizations

ADC_Conjugation_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: ADC Conjugation (SPAAC) cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Ab Purified Antibody ModifiedAb Azide-Modified Antibody Ab->ModifiedAb Conjugation AzideLinker Azido-PEG-NHS Ester AzideLinker->ModifiedAb ModifiedAb_ref Azide-Modified Antibody DrugLinker DBCO-Drug Payload ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC ADC_ref Crude ADC ModifiedAb_ref->ADC Click Chemistry PurifiedADC Purified ADC PurifiedADC_ref Purified ADC ADC_ref->PurifiedADC SEC / TFF Analysis DAR (HIC, MS) Purity (SEC) Binding (ELISA) PurifiedADC_ref->Analysis Quality Control

Caption: A typical experimental workflow for ADC synthesis using Azido-PEG linkers.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide-Modified Antibody (R1-N3) TransitionState [3+2] Cycloaddition (Strain-Promoted) Azide->TransitionState DBCO DBCO-Drug Payload (R2-DBCO) DBCO->TransitionState Triazole Stable Triazole Linkage (ADC) TransitionState->Triazole Bio-orthogonal & Catalyst-free

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Tree Start Low ADC Yield or Purity? Check_DAR Is DAR within target range (2-4)? Start->Check_DAR Yes Check_Aggregation Is aggregation observed via SEC? Start->Check_Aggregation No Check_Reaction Review conjugation reaction conditions Check_DAR->Check_Reaction Yes Sol_DAR Optimize azide modification and/or click reaction stoichiometry Check_DAR->Sol_DAR No Check_Purification Review purification protocol Check_Aggregation->Check_Purification No Sol_Aggregation Increase PEG linker length or optimize formulation buffer Check_Aggregation->Sol_Aggregation Yes Sol_Reaction Ensure removal of interfering buffers (e.g., azide). Optimize time/temp. Check_Reaction->Sol_Reaction Sol_Purification Optimize chromatography conditions to improve separation Check_Purification->Sol_Purification

Caption: A troubleshooting decision tree for low ADC yield or purity issues.

References

Technical Support Center: Azido-PEG9-Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG9-Alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues to improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a bifunctional linker commonly used in bioconjugation and drug delivery.[1] Its two primary functionalities allow for a range of applications:

  • Azide (B81097) Group: This group is primarily used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and specific conjugation of the PEG linker to molecules containing an alkyne or a strained alkyne group, respectively.[2]

  • Alcohol Group: The terminal hydroxyl group can be used for further chemical modifications, such as esterification to attach carboxylic acid-containing molecules, or it can be activated to react with other functional groups.

Q2: What are the key factors influencing the yield of CuAAC reactions with this compound?

The success of a CuAAC reaction is dependent on several factors:

  • Catalyst Integrity: The active catalyst is Copper(I). It is susceptible to oxidation to Copper(II), which is inactive. The use of a reducing agent, such as sodium ascorbate (B8700270), is crucial to maintain the copper in its +1 oxidation state.

  • Ligands: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, prevent its oxidation, and increase the reaction rate.[3]

  • Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst. Degassing the reaction mixture and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

  • Reactant Purity: Impurities in the this compound or the alkyne-containing molecule can interfere with the reaction.

  • Solvent: The choice of solvent is critical for ensuring that all reactants are fully dissolved. A mixture of water and a co-solvent like DMSO or t-BuOH is often used.

Q3: When should I choose SPAAC over CuAAC for my conjugation?

SPAAC is the preferred method when the use of a copper catalyst is a concern, particularly in biological systems where copper ions can be toxic to cells. SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with the azide without the need for a catalyst. However, the kinetics of SPAAC reactions can be slower than CuAAC, and the cyclooctyne reagents can be less stable and more expensive.

Q4: How can I activate the hydroxyl group of this compound for subsequent reactions?

The terminal hydroxyl group can be activated for various conjugation chemistries. A common method is to convert it into a better leaving group. For example, it can be reacted with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base to form a mesylate or tosylate, respectively. These activated intermediates can then be readily displaced by nucleophiles.

Troubleshooting Guides

Low Yield in CuAAC Reactions
Symptom Possible Cause Troubleshooting Steps
No or very low product formation Inactive copper catalyst (oxidized to Cu(II))- Ensure you are using a fresh solution of sodium ascorbate. - Use a copper-stabilizing ligand like THPTA. - Degas your solvents and reaction mixture thoroughly. - Perform the reaction under an inert atmosphere (N₂ or Ar).
Incomplete dissolution of reactants- Ensure all reactants are fully dissolved before initiating the reaction. - Try a different co-solvent system (e.g., increase the percentage of DMSO).
Steric hindrance from the PEG chain- Increase the reaction time. - Slightly increase the reaction temperature (if compatible with your molecules). - Consider using a longer linker on your alkyne-containing molecule to increase distance.
Reaction starts but does not go to completion Insufficient reducing agent- Increase the molar excess of sodium ascorbate.
Low concentration of reactants- If possible, increase the concentration of your limiting reagent.
Multiple unidentified side products Degradation of biomolecules- If working with sensitive biomolecules, ensure the reaction pH is optimal (typically 7-8). - Minimize reaction time and temperature.
Impure starting materials- Verify the purity of your this compound and alkyne partner by NMR or MS.
Low Yield in SPAAC Reactions
Symptom Possible Cause Troubleshooting Steps
Slow or incomplete reaction Low reactivity of the strained alkyne- Consider using a more reactive cyclooctyne derivative (e.g., DBCO is generally faster than BCN).
Steric hindrance- Similar to CuAAC, increase reaction time or consider a longer linker on the reaction partner.
Degradation of the strained alkyne Instability of the cyclooctyne- Store strained alkyne reagents under recommended conditions (typically cold and dark). - Prepare solutions of the strained alkyne immediately before use.
Low Yield in Reactions Involving the Hydroxyl Group
Symptom Possible Cause Troubleshooting Steps
Incomplete activation of the hydroxyl group (e.g., mesylation) Presence of water- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.
Insufficient base- Ensure the correct stoichiometry of the base (e.g., triethylamine) is used.
Low yield in subsequent nucleophilic substitution Poor leaving group- Confirm the successful formation of the activated intermediate (e.g., mesylate) by NMR.
Weak nucleophile- Increase the reaction temperature or use a more polar aprotic solvent to enhance nucleophilicity.

Quantitative Data Summary

The following tables provide an overview of expected yields for the synthesis and subsequent reaction of azido-functionalized PEGs. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Table 1: Synthesis of Azido-PEG-Alcohol from Hydroxyl-PEG-Alcohol

Starting MaterialReagentsSolventYield (%)Reference
HO-PEG-OH1. MsCl, Et₃N 2. NaN₃1. CH₂Cl₂ 2. Ethanol>90% (for mesylation), 97% (for azidation)[4]

Table 2: Yield of Click Reaction with Azido-PEG Derivatives

Azido-PEG DerivativeReaction PartnerCatalyst/ConditionsSolventYield (%)Reference
mPEG-N₃Diethyl acetylenedicarboxylateRefluxChloroform>99%[5]
HO-PEG-N₃Diethyl acetylenedicarboxylateRefluxChloroform>80%[5]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol describes a general method for the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-containing molecule: 10 mM in DMSO.

    • CuSO₄: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

    • THPTA: 50 mM in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule to achieve the desired final concentration in the reaction volume.

    • Add this compound to the tube (typically 1.5-2 equivalents relative to the alkyne).

    • Add degassed PBS to bring the reaction to 90% of the final volume.

  • Catalyst Premix:

    • In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA premix to the reaction tube (final concentration of CuSO₄ is typically 50-100 µM).

    • Add the freshly prepared sodium ascorbate solution to the reaction tube (final concentration is typically 1-5 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the catalyst.

Protocol 2: Activation of the Hydroxyl Group of this compound via Mesylation

This protocol describes the conversion of the terminal hydroxyl group to a mesylate for subsequent nucleophilic substitution.

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous DCM under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Let the reaction proceed for 2-4 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.

Visualizations

experimental_workflow cluster_reagents Reactant Preparation cluster_reaction CuAAC Reaction cluster_purification Purification A This compound E Mix Reactants in Buffer A->E B Alkyne-Molecule B->E C CuSO4/THPTA F Add Catalyst & Reductant C->F D Sodium Ascorbate D->F E->F G Incubate at RT F->G H Size-Exclusion Chromatography G->H I Characterize Product H->I troubleshooting_yield cluster_catalyst Catalyst Issues cluster_reactants Reactant Issues cluster_conditions Condition Optimization cluster_purification Purification Issues Start Low Reaction Yield Catalyst Check Catalyst System Start->Catalyst Reactants Verify Reactant Quality Start->Reactants Conditions Optimize Reaction Conditions Start->Conditions Purification Assess Purification Step Start->Purification C1 Use fresh reductant Catalyst->C1 C2 Add stabilizing ligand Catalyst->C2 C3 Degas solvents Catalyst->C3 R1 Check purity (NMR/MS) Reactants->R1 R2 Ensure complete dissolution Reactants->R2 Co1 Increase reaction time Conditions->Co1 Co2 Adjust temperature Conditions->Co2 Co3 Modify solvent system Conditions->Co3 P1 Optimize chromatography Purification->P1 P2 Check for product loss Purification->P2

References

Technical Support Center: Azide-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azide-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting side reactions during bioconjugation experiments. Here, you will find a comprehensive troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter when working with Azide-PEG linkers in bioconjugation reactions.

Low or No Conjugation Yield

Q1: I am observing a very low or no yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in CuAAC reactions is a common issue that can often be resolved by systematically evaluating the following factors:

  • Copper(I) Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Troubleshooting:

      • Ensure you are using a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270).

      • Degas all buffers and solutions to remove dissolved oxygen.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

      • Use a copper-chelating ligand to stabilize the Cu(I) oxidation state.[3]

  • Poor Quality of Reagents: The azide (B81097) or alkyne functionalities on your molecules may have degraded.

    • Troubleshooting:

      • Verify the integrity of your Azide-PEG linker and alkyne-functionalized molecule using techniques like Mass Spectrometry or NMR.[4]

      • Use high-purity, anhydrous solvents when preparing stock solutions of reagents.

  • Suboptimal Reaction Conditions: The reaction kinetics can be highly sensitive to the reaction environment.

    • Troubleshooting:

      • Optimize the copper concentration. While catalytic amounts are needed, a certain threshold concentration (often around 50-100 µM) may be required for efficient reaction.[5]

      • Ensure the pH of the reaction buffer is within the optimal range (typically pH 7-8).

      • Increase the concentration of your reactants if possible.

  • Protein-Specific Issues: The local environment of the azide or alkyne on the protein can hinder the reaction.

    • Troubleshooting:

      • If you suspect steric hindrance, consider using a longer PEG linker.

      • Be aware that certain amino acid residues (e.g., histidine) can chelate copper, making it unavailable for catalysis. Increasing the ligand-to-copper ratio can sometimes mitigate this.[6]

Q2: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is very slow or has a low yield. What should I do?

A2: While SPAAC avoids the use of a copper catalyst, its efficiency can be influenced by other factors:

  • Inefficient Reaction Kinetics: The inherent reactivity of your chosen cyclooctyne (B158145) and the azide play a significant role.

    • Troubleshooting:

      • Switch to a more reactive cyclooctyne. DBCO derivatives generally exhibit the fastest reaction rates, followed by BCN.[7]

      • Increase the reaction temperature (e.g., from room temperature to 37°C), provided your biomolecule is stable at higher temperatures.

      • Increase the concentration of the reactants.

      • Optimize the reaction buffer and pH. For some SPAAC reactions, HEPES buffer has been shown to give higher rates than PBS.[7]

  • Steric Hindrance: The accessibility of the azide and cyclooctyne can be a limiting factor.

    • Troubleshooting:

      • The inclusion of a PEG linker between the DBCO group and the biomolecule can significantly improve reaction rates by extending the reactive group away from the surface of the molecule.[7][8]

  • Degradation of Reagents: Ensure your DBCO or other cyclooctyne reagent has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.

Observation of Unexpected Side Products

Q3: I have identified a side product with a mass corresponding to my Azide-PEG-protein having been reduced to an amine. How can this happen and how can I prevent it?

A3: The reduction of the azide group to a primary amine is a well-known side reaction, particularly in the presence of phosphines. This is known as the Staudinger reduction.[9]

  • Cause: This side reaction is common when using phosphine-based reagents, either intentionally in a Staudinger ligation or unintentionally from phosphine (B1218219) contaminants. Some reducing agents used in other contexts can also reduce azides.

  • Prevention and Mitigation:

    • If you are not performing a Staudinger ligation, ensure all your reagents and solvents are free from phosphine contamination.

    • In the context of a Staudinger ligation, the reaction conditions can be optimized to favor the formation of the desired amide bond over the amine byproduct. This can involve using phosphinothioesters that favor intramolecular cyclization.[10][11] The yield of the desired ligation product can be as high as 95% with optimized reagents.[10][11]

    • If azide reduction is a persistent issue, consider alternative conjugation chemistries that do not involve phosphines, such as SPAAC.

Q4: In my CuAAC reaction, I am observing protein aggregation and/or side products indicating oxidative damage. What is the cause and how can I minimize it?

A4: Oxidative damage is a significant concern in CuAAC bioconjugations due to the generation of reactive oxygen species (ROS) during the in situ reduction of Cu(II) to Cu(I) by agents like sodium ascorbate in the presence of oxygen.[3][6][12]

  • Cause: The Cu(I)/Cu(II) redox cycle can produce ROS, which can lead to the oxidation of sensitive amino acid residues like methionine, cysteine, tyrosine, and histidine, potentially causing protein aggregation or loss of function.[3][6]

  • Prevention and Mitigation:

    • Use of Ligands: Copper-chelating ligands, such as THPTA or BTTAA, can stabilize the Cu(I) state, accelerate the cycloaddition reaction, and protect the biomolecule from oxidative damage.[1][6] Using a ligand-to-copper ratio of 5:1 has been shown to significantly reduce histidine oxidation.[6]

    • Anaerobic Conditions: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize the formation of ROS.[1][2]

    • Additives: The addition of aminoguanidine (B1677879) can help to trap reactive aldehyde byproducts that may form from the oxidation of ascorbate.[13][14]

    • Reaction Time: Reducing the reaction time can limit the exposure of the biomolecule to oxidative conditions. One user reported that reducing the reaction time from 1 hour to 5 minutes eliminated most aggregation.[15]

Q5: I am performing a Staudinger ligation with a non-glycyl residue at the ligation site and observing a significant amount of a phosphonamide byproduct. Why is this happening?

A5: This is likely due to a competing aza-Wittig reaction, which becomes more prominent with sterically hindered amino acids at the ligation site.

  • Cause: For non-glycyl residues, steric hindrance can disfavor the desired intramolecular S- to N-acyl transfer, leading to an alternative pathway that results in a phosphonamide byproduct. Yields for non-glycyl couplings can be less than 50% under standard conditions.[16]

  • Prevention and Mitigation:

    • Solvent Choice: Using solvents of lower polarity, such as toluene (B28343) or dioxane, can favor the desired ligation pathway.

    • Phosphine Reagent Modification: Increasing the electron density on the phosphorus atom by using phosphines with electron-donating substituents on the phenyl rings can increase the yield of the desired amide product to over 80%.[16]

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in the optimization of your bioconjugation reactions.

Table 1: Comparison of Second-Order Rate Constants for SPAAC with Different Cyclooctynes

Cyclooctyne Derivative Reactant Azide Second-Order Rate Constant (k) (M⁻¹s⁻¹)
DBCO Derivatives Benzyl Azide ~0.1 - 2.0
DIBO Benzyl Azide ~0.3 - 0.7
BCN Benzyl Azide ~0.06 - 0.1

Data sourced from multiple references, rates can vary with specific derivatives and conditions.[7]

Table 2: Influence of PEG Linker on SPAAC Reaction Rates

DBCO Construct Reactant Azide Buffer Rate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amine Model Azides Various 0.27 - 1.22
DBCO-Trastuzumab Model Azides HEPES & PBS Slower than Sulfo DBCO-amine
DBCO-PEG5-Trastuzumab Model Azides HEPES & PBS 0.18 - 0.37

The presence of a PEG linker in DBCO-PEG5-Trastuzumab improves the reaction rate compared to the construct without a linker, likely by reducing steric hindrance.[7]

Table 3: Yields of Staudinger Ligation vs. Side Reactions

Ligation Reactants Reaction Conditions Desired Amide Yield Amine Byproduct (Staudinger Reduction) Phosphonamide Byproduct (aza-Wittig)
Glycyl-(diphenylphosphino)methanethiol + Glycyl-azide DMF 95% Minimal Minimal
Alanyl-(diphenylphosphino)methanethiol + Alanyl-azide DMF 36% Minimal Significant
Alanyl-(di(p-methoxyphenyl)phosphino)methanethiol + Alanyl-azide Toluene >80% Minimal Reduced

Data illustrates the impact of steric hindrance and the benefit of modifying the phosphine reagent and solvent to improve ligation yield for non-glycyl residues.[10][11][16]

Table 4: Effect of Copper Ligand on Protein Oxidation in CuAAC

Condition Ligand Ligand:Cu Ratio Oxidative Damage (Carbonyl group formation on BSA)
Aerobic None - Significant increase
Aerobic Tris(triazole) ligand 5:1 ~30% increase in 10 min
Anaerobic Bis(triazole) ligand 2:1 Oxidation avoided

BSA (Bovine Serum Albumin) was used as a model protein. The use of ligands and anaerobic conditions significantly reduces oxidative damage.[1]

Visualizations

Reaction Workflows and Mechanisms

CuAAC_Workflow CuAAC Experimental Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Azide-PEG- biomolecule solution E Combine biomolecule, alkyne, and Cu/ligand (Degas solution) A->E B Prepare alkyne- molecule solution B->E C Prepare CuSO4 and ligand solution C->E D Prepare Sodium Ascorbate solution F Initiate reaction with Sodium Ascorbate D->F E->F G Incubate at RT (e.g., 1-4 hours) F->G H Quench reaction (e.g., with EDTA) G->H I Purify conjugate (SEC, IEX) H->I J Analyze product (SDS-PAGE, MS) I->J

Caption: A typical experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC_Workflow SPAAC Experimental Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Azide-PEG- biomolecule solution C Combine reactants in appropriate buffer A->C B Prepare cyclooctyne- molecule solution (e.g., DBCO) B->C D Incubate at RT or 37°C (e.g., 1-24 hours) C->D E Purify conjugate (SEC, IEX) D->E F Analyze product (SDS-PAGE, MS) E->F

Caption: A general experimental workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Side_Reactions Key Side Reactions in Azide-PEG Bioconjugation cluster_azide_reduction Azide Reduction cluster_cuaac_side_reactions CuAAC Side Reactions Azide R-N3 (Azide-PEG-Biomolecule) Amine R-NH2 (Amine byproduct) Azide->Amine Staudinger Reduction Phosphine Phosphine (e.g., PPh3) Phosphine->Amine Biomolecule Biomolecule (e.g., Protein) Oxidized_Biomolecule Oxidized Biomolecule (Aggregation, loss of function) Biomolecule->Oxidized_Biomolecule ROS Reactive Oxygen Species (ROS) ROS->Oxidized_Biomolecule Cu_redox Cu(I)/Cu(II) cycle + O2 + Ascorbate Cu_redox->ROS

Caption: A diagram illustrating two major side reactions: azide reduction and oxidative damage in CuAAC.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Low Bioconjugation Yield Start Low or No Yield Reaction_Type Which reaction? Start->Reaction_Type CuAAC_Check Check Cu(I) activity, reagent quality, and reaction conditions Reaction_Type->CuAAC_Check CuAAC SPAAC_Check Check cyclooctyne reactivity, steric hindrance, and reagent quality Reaction_Type->SPAAC_Check SPAAC Side_Product_Check Analyze for side products (MS, HPLC) CuAAC_Check->Side_Product_Check Optimize_CuAAC Optimize CuAAC: Use ligands, degas, anaerobic conditions CuAAC_Check->Optimize_CuAAC No obvious side products SPAAC_Check->Side_Product_Check Optimize_SPAAC Optimize SPAAC: Change cyclooctyne, add PEG linker, adjust temp/pH SPAAC_Check->Optimize_SPAAC No obvious side products Azide_Reduction Azide reduction to amine detected Side_Product_Check->Azide_Reduction Mass consistent with reduction Oxidative_Damage Oxidative damage or aggregation detected Side_Product_Check->Oxidative_Damage Mass consistent with oxidation/ aggregation observed Prevent_Reduction Prevent Azide Reduction: Use phosphine-free reagents, optimize Staudinger ligation Azide_Reduction->Prevent_Reduction Oxidative_Damage->Optimize_CuAAC

Caption: A logical workflow for troubleshooting low yield in bioconjugation reactions involving Azide-PEG linkers.

Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein with an Azide-PEG Linker

This protocol provides a general method for conjugating an alkyne-modified small molecule to a protein functionalized with an Azide-PEG linker.

Materials:

  • Azide-PEG-Protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), free of azide preservatives.

  • Alkyne-functionalized molecule stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 250 mM in water).

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).

  • Degassing equipment (e.g., vacuum line and inert gas).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Reagent Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the Azide-PEG-Protein solution. A typical final protein concentration is 1-5 mg/mL.

  • Degassing: Degas the protein solution by sparging with an inert gas (e.g., argon) for 15-30 minutes.

  • Addition of Reactants: To the degassed protein solution, add the alkyne-functionalized molecule to a final concentration of 2-10 molar excess over the protein.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions to achieve a final concentration of approximately 100-250 µM copper and a 5-fold excess of ligand in the final reaction volume.

  • Addition of Catalyst and Additives: Add the pre-mixed catalyst solution and aminoguanidine (to a final concentration of ~5 mM) to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by taking aliquots for analysis.

  • Quenching and Purification: Stop the reaction by adding a chelating agent like EDTA (to a final concentration of 10 mM). Purify the conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

  • Analysis: Analyze the purified conjugate by SDS-PAGE (expecting a band shift) and mass spectrometry to confirm conjugation and assess purity.

Protocol 2: General Procedure for SPAAC Bioconjugation of an Antibody with an Azide-PEG Linker

This protocol describes the conjugation of a DBCO-functionalized molecule to an antibody modified with an Azide-PEG linker.

Materials:

  • Azide-PEG-Antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule stock solution (e.g., 10 mM in DMSO).

  • Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5).

  • Purification system (e.g., size-exclusion chromatography or protein A chromatography).

Procedure:

  • Reagent Preparation: Prepare a solution of the Azide-PEG-Antibody in the reaction buffer at a concentration of 1-10 mg/mL.

  • Addition of Reactant: Add the DBCO-functionalized molecule to the antibody solution. A 3-10 fold molar excess of the DBCO reagent over the antibody is a common starting point. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction progress can be monitored by analyzing aliquots.

  • Purification: Purify the antibody conjugate to remove unreacted DBCO-reagent and any potential side products. Size-exclusion chromatography is a common method.

  • Analysis: Characterize the purified conjugate using SDS-PAGE to visualize the shift in molecular weight of the antibody chains. Mass spectrometry can be used to confirm the molecular weight of the conjugate and determine the degree of labeling.

Protocol 3: Analytical Method for Detecting Azide Reduction by Mass Spectrometry

This protocol outlines a general procedure for detecting the unwanted reduction of an azide to an amine on a bioconjugate using LC-MS.

Procedure:

  • Sample Preparation: Take an aliquot of your reaction mixture or your purified product. If necessary, desalt the sample using a suitable method (e.g., zip-tip, spin column) compatible with mass spectrometry.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C18 for proteins) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) with a modifier (e.g., 0.1% formic acid).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum of your protein peak to obtain the zero-charge mass.

    • Compare the observed mass to the theoretical mass of your starting Azide-PEG-biomolecule and the theoretical mass of the corresponding amine-containing byproduct.

    • The mass difference between the azide (N₃) and the amine (NH₂) is -26 Da (mass of N₂ minus the mass of 2H). A peak corresponding to this mass difference indicates the presence of the reduced side product.

    • The relative peak intensities can be used to estimate the extent of the side reaction.

References

Technical Support Center: Azido-PEG9-Alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG9-Alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low reaction yields and to offer answers to frequently asked questions regarding the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

Troubleshooting Guide: Low Reaction Yield

Low yield is a common issue in bioconjugation reactions. This guide provides direct answers to specific problems you might encounter during the this compound conjugation process.

Q1: My CuAAC reaction has a very low yield or is not working at all. What are the primary causes?

A1: Low yields in CuAAC reactions can often be attributed to several key factors:

  • Oxidation of the Copper Catalyst: The active catalyst in the CuAAC reaction is Copper(I) (Cu(I)). If exposed to oxygen, it can be oxidized to the inactive Copper(II) (Cu(II)) state.

  • Inhibitory Buffer Components: Certain buffers can interfere with the reaction. For instance, buffers containing chelating agents like Tris can sequester the copper catalyst, reducing its availability and hindering the reaction.[1][2]

  • Suboptimal Reagent Concentrations: The kinetics of the reaction are dependent on the concentrations of your azide (B81097), alkyne, and catalyst. Low concentrations can lead to a significantly slower reaction rate.[1]

  • Degradation of Reagents: Ensure that your this compound and alkyne-containing molecule are stored correctly, typically at low temperatures and protected from moisture and light, to prevent degradation.[3]

Q2: I'm observing the formation of byproducts. What are they and how can I minimize them?

A2: A frequent side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, which results in a diacetylene byproduct. This is more likely to occur when the reaction is exposed to oxygen. To suppress this, it is crucial to maintain an inert atmosphere (e.g., by purging with argon or nitrogen) and to use an antioxidant like sodium ascorbate (B8700270).[1]

Q3: Could steric hindrance be affecting my reaction yield?

A3: Yes, if the azide or alkyne functional groups are located near bulky molecular structures, it can physically impede the reactive sites from coming together, which can slow down or even prevent the reaction from proceeding efficiently.[1]

Q4: How critical is the choice of ligand for the copper catalyst?

A4: The ligand plays a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[1] Commonly used ligands that have been shown to significantly improve reaction efficiency include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the this compound conjugation?

A1: this compound is a reagent used in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4] This reaction forms a stable triazole linkage between the azide group on the PEG linker and a terminal alkyne on your molecule of interest. The reaction is highly efficient and specific.[5] The process is initiated by the in-situ reduction of a Cu(II) salt to the active Cu(I) species by a reducing agent, most commonly sodium ascorbate.[6]

Q2: What are the recommended solvents for this reaction?

A2: The CuAAC reaction is versatile and can be performed in a variety of protic and aprotic solvents. For bioconjugation, aqueous systems are common. Other frequently used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and mixtures such as t-BuOH/H₂O.[6]

Q3: Can I use an internal alkyne for the CuAAC reaction?

A3: The standard CuAAC reaction is highly specific for terminal alkynes. Internal alkynes are generally unreactive under these conditions due to the reaction mechanism involving the formation of a copper acetylide intermediate.[1]

Q4: How can I purify my final PEGylated conjugate?

A4: Purification is often necessary to remove unreacted starting materials, the copper catalyst, and byproducts. Common purification techniques for PEGylated molecules include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.

  • Ion Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences, which may be altered by PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.

Quantitative Data Summary

Optimizing reaction conditions is key to achieving high yields. The following table summarizes the results from a study on PEG conjugation via CuAAC, demonstrating the impact of different reaction parameters.

Pressure (bar)Catalyst/Alkyne Molar RatioTemperature (°C)Reaction Time (h)Yield (%)
1300.5352482.32
1300.5354887.14
Data adapted from a study on PEG-coumarin conjugation in supercritical CO₂.[7]

Experimental Protocols

Below is a generalized protocol for a small-scale, solution-phase CuAAC reaction that can be adapted for your specific this compound conjugation.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of your alkyne-functionalized molecule in your chosen solvent.

    • Prepare a 10 mM stock solution of this compound in the same solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).

    • Add the this compound (1.0-1.2 equivalents).

    • Add the appropriate volume of solvent.

  • Catalyst Premix:

    • In a separate tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[6]

    • Let this mixture stand for 1-2 minutes.

  • Initiation of the Reaction:

    • Add the catalyst premix to the reaction vial.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be around 5 mM.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 1-12 hours.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, the copper catalyst can be removed by washing with a solution of buffered ethylenediamine (B42938) tetraacetic acid (EDTA).

    • Purify the final conjugate using a suitable chromatographic method (e.g., SEC).

Visualizations

Experimental Workflow for this compound Conjugation

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Monitoring & Purification prep_alkyne Dissolve Alkyne Substrate prep_azide Dissolve this compound prep_reagents Prepare Catalyst, Ligand, and Reductant Stocks mix_reactants Combine Alkyne and Azide in Reaction Vessel prep_reagents->mix_reactants add_catalyst Add Catalyst/Ligand Premix mix_reactants->add_catalyst add_reductant Add Sodium Ascorbate to Initiate add_catalyst->add_reductant react Stir at Room Temperature (1-12h) add_reductant->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Workup (e.g., EDTA wash) monitor->workup purify Purify Conjugate (e.g., SEC) workup->purify final_product final_product purify->final_product Final Conjugate G start Low or No Yield check_reagents Are reagents (Azide, Alkyne) and solvents fresh and pure? start->check_reagents reagent_no Prepare fresh reagents and use pure, dry solvents. check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes check_catalyst Was the reaction protected from oxygen (inert gas)? reagent_yes->check_catalyst catalyst_no Degas solvents and run under N2 or Ar. Ensure fresh sodium ascorbate is used. check_catalyst->catalyst_no No catalyst_yes Yes check_catalyst->catalyst_yes check_buffer Is the buffer non-chelating (e.g., Phosphate, HEPES)? catalyst_yes->check_buffer buffer_no Replace buffer with a non-chelating alternative. check_buffer->buffer_no No buffer_yes Yes check_buffer->buffer_yes check_conditions Are reactant concentrations and temperature optimal? buffer_yes->check_conditions conditions_no Increase reactant concentrations. Consider gentle heating (e.g., 37°C). check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes check_ligand Is an appropriate ligand (e.g., TBTA, THPTA) being used? conditions_yes->check_ligand ligand_no Add a suitable ligand to stabilize the Cu(I) catalyst. check_ligand->ligand_no No ligand_yes Consider steric hindrance or other substrate-specific issues. check_ligand->ligand_yes Yes

References

Technical Support Center: Purification of Azido-PEG9-Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Azido-PEG9-Alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in an this compound synthesis reaction?

A1: The synthesis of this compound typically proceeds in two steps: 1) tosylation or mesylation of the starting PEG9-Alcohol and 2) subsequent reaction with an azide (B81097) source (e.g., sodium azide). Therefore, the crude reaction mixture may contain several impurities.

Q2: What is the recommended general procedure for purifying the crude this compound?

A2: A general purification strategy involves an aqueous work-up followed by column chromatography. The aqueous work-up aims to remove most of the water-soluble impurities. Subsequent flash column chromatography is used to separate the desired product from the remaining organic impurities.[1][2][3]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the purification process.[2][4] For visualizing azides on a TLC plate, a specific staining protocol can be used which involves the reduction of the azide to an amine with triphenylphosphine, followed by staining with ninhydrin.[5]

Q4: What purity can I expect for this compound after purification?

A4: Commercially available this compound is typically offered at high purity levels. The expected purity after successful purification should be comparable.

Data Presentation

Table 1: Common Impurities and Recommended Removal Methods

ImpurityTypeRecommended Removal Method
Non-PEG9-AlcoholStarting MaterialFlash Column Chromatography
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)Excess ReagentAqueous work-up with sodium bicarbonate solution or quenching with amines.[6]
PEG9-Tosylate or PEG9-MesylateIntermediateFlash Column Chromatography
Sodium Azide (NaN₃)Excess ReagentAqueous work-up (washing with water and brine).[7]
Triethylamine (B128534) (TEA) or PyridineBaseAqueous work-up with dilute acid (e.g., HCl), followed by water and brine washes.[8]
Triphenylphosphine oxideBy-product (if azide reduction occurs)Flash Column Chromatography

Table 2: Typical Purity of Commercially Available Azido-PEG-Alcohols

ProductSupplierPurity
This compoundBroadPharm98%
This compoundMedChemExpress95.0%
Azido-PEG3-alcoholBroadPharm---
Azido-PEG10-alcoholBroadPharm98%

Troubleshooting Guides

Issue 1: My product is co-eluting with an impurity during column chromatography.

  • Possible Cause: The polarity of your product and the impurity are very similar.

  • Solution 1: Optimize the solvent system. Try a different solvent system. For polar compounds like this compound, gradients of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes are commonly used.[9][10] Sometimes, adding a small amount of a modifier, like triethylamine for basic compounds, can improve separation.

  • Solution 2: Consider a different stationary phase. If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase like alumina (B75360) or reversed-phase silica.[10] For highly polar compounds, reversed-phase chromatography can be an effective alternative.[11]

Issue 2: The product is streaking on the TLC plate and the column.

  • Possible Cause: PEG compounds are known to sometimes streak on silica gel, which can be due to their high polarity and interaction with the silica.

  • Solution 1: Adjust the solvent system. A more polar solvent system might reduce streaking. Using a solvent system containing a small amount of alcohol (e.g., methanol or ethanol) can help.[12]

  • Solution 2: Load the sample in a minimal amount of solvent. Dissolving the crude product in a small volume of the initial eluent or a slightly stronger solvent before loading it onto the column can lead to a tighter band and better separation.

Issue 3: I am having trouble removing all the sodium azide with an aqueous work-up.

  • Possible Cause: Insufficient washing or formation of emulsions.

  • Solution 1: Increase the number of aqueous washes. Perform multiple washes with water and brine to ensure complete removal of the water-soluble sodium azide.

  • Solution 2: Use desalting or dialysis. For larger PEG molecules, desalting columns or dialysis can be effective for removing salts.[7][13][14]

Experimental Protocols

Detailed Methodology: Purification of this compound

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture after synthesis from the corresponding tosylate or mesylate.

1. Aqueous Work-up

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the volatile solvent (e.g., DMF or DMSO).

  • Dissolve the residue in dichloromethane (DCM) or ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer) to remove the majority of sodium azide and other salts.

    • Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) if the reaction was acidic or to quench any remaining acid chlorides.

    • Brine (1 x volume of organic layer) to facilitate phase separation and remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

2. Flash Column Chromatography

  • Prepare the column: Pack a glass column with silica gel using a slurry method with the initial eluent.

  • Select the eluent: A common solvent system for purifying polar compounds is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[9][10] The optimal solvent system should be determined by TLC analysis of the crude product. Aim for an Rf value of 0.2-0.3 for the product in the initial eluent.

  • Load the sample: Dissolve the crude product from the work-up in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elute the column: Start with the initial, less polar eluent and gradually increase the polarity of the solvent mixture.

  • Collect fractions: Collect fractions and monitor them by TLC.

  • Combine and concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurities Removed start PEG9-Alcohol tosylation Tosylation/ Mesylation start->tosylation TsCl or MsCl, Base azidation Azidation with NaN3 tosylation->azidation PEG9-OMs/OTs Intermediate workup Aqueous Work-up (Water, Brine) azidation->workup Crude Reaction Mixture extraction Solvent Extraction (DCM or EtOAc) workup->extraction salts NaN3, Salts workup->salts reagents Excess TsCl/MsCl, Base workup->reagents drying Drying (Na2SO4) extraction->drying concentration1 Concentration drying->concentration1 chromatography Flash Column Chromatography concentration1->chromatography Crude Product concentration2 Final Concentration chromatography->concentration2 Pure Fractions byproducts Starting Material, Intermediate chromatography->byproducts product Purified This compound concentration2->product

References

Technical Support Center: Mitigating Aggregation in ADC Synthesis with PEG9 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of aggregation during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing a PEG9 linker.

Frequently Asked Questions (FAQs)

Q1: We are observing significant aggregation immediately after conjugating our payload to the antibody using a PEG9 linker. What are the primary causes?

A1: Immediate post-conjugation aggregation is typically driven by an increase in the overall hydrophobicity of the ADC.[1] Several factors can contribute to this:

  • Payload Hydrophobicity: Many potent cytotoxic payloads are inherently hydrophobic. Covalently attaching them to the antibody, even with a hydrophilic linker, can create hydrophobic patches on the antibody surface, leading to self-association to minimize exposure to the aqueous environment.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic payload molecules per antibody, which significantly increases the propensity for aggregation.[1][3] ADCs with high DARs are particularly susceptible to aggregation.[1]

  • Conjugation Conditions: The solvents used to dissolve the payload-linker and the pH of the reaction buffer can play a crucial role. Organic co-solvents (e.g., DMSO) can destabilize the antibody structure, while a pH near the antibody's isoelectric point can reduce its solubility and promote aggregation.[2]

  • Linker Characteristics: While PEG linkers are designed to be hydrophilic, the overall architecture of the linker-payload can influence its effectiveness in shielding the hydrophobic drug. The positioning of the PEG moiety is critical for physical and chemical stability.[4]

Q2: How does a PEG9 linker specifically help in preventing ADC aggregation?

A2: Polyethylene glycol (PEG) linkers are incorporated into ADC design to counteract the hydrophobicity of the payload.[4][5][6] A PEG9 linker, which consists of nine repeating ethylene (B1197577) glycol units, offers several advantages:

  • Increased Hydrophilicity: The PEG chain is highly hydrophilic and forms a hydration shell around the payload, effectively masking its hydrophobicity and improving the solubility of the entire ADC.[7]

  • Flexible Spacer: The PEG chain acts as a flexible spacer, which can prevent the hydrophobic payload from interacting with hydrophobic regions on the antibody or on adjacent ADC molecules.[]

  • Reduced Immunogenicity: By shielding the payload and preventing aggregation, PEG linkers can also reduce the potential for an immunogenic response against the ADC.[7][9]

A discrete PEG9 linker provides a balance between sufficient hydrophilicity to mitigate aggregation and a moderate length that is less likely to introduce significant steric hindrance during the conjugation reaction compared to very long PEG chains.[10]

Q3: We see an increase in aggregation during the purification and storage of our PEG9-linked ADC. What could be the cause and how can we prevent it?

A3: Gradual aggregation during purification and storage often points to issues with the formulation and physical stability of the ADC.

  • Buffer Conditions: The pH, ionic strength, and composition of the formulation buffer are critical. Suboptimal buffer conditions can lead to protein unfolding and aggregation over time.[1][2]

  • Temperature Stress: Exposure to elevated temperatures or freeze-thaw cycles can denature the antibody component of the ADC, leading to irreversible aggregation.[3]

  • Mechanical Stress: Agitation or shear stress during purification or handling can also induce aggregation.[3]

  • Excipient Choice: The absence of appropriate stabilizing excipients in the final formulation can leave the ADC vulnerable to aggregation during storage.[1]

To mitigate this, screen different formulation buffers and excipients (e.g., polysorbates, sugars) to find conditions that maximize the colloidal stability of your ADC. Proper handling and storage at recommended temperatures are also essential.

Q4: Can the Drug-to-Antibody Ratio (DAR) influence the effectiveness of the PEG9 linker in preventing aggregation?

A4: Yes, the DAR is a critical factor. While a PEG9 linker enhances hydrophilicity, its ability to prevent aggregation can be overcome at very high DARs. As the number of conjugated payloads increases, the overall hydrophobicity of the ADC can reach a tipping point where the hydrophilic contribution of the PEG9 linkers is no longer sufficient to maintain solubility. It is crucial to find an optimal DAR that balances therapeutic efficacy with acceptable physicochemical properties, including minimal aggregation.[3]

Troubleshooting Guide

If you are encountering aggregation with your PEG9-linked ADC, consider the following troubleshooting steps:

ProblemPotential CauseRecommended Action
Immediate Aggregation Post-Conjugation High payload hydrophobicityConsider a more hydrophilic payload if possible. Optimize the linker design by exploring branched or pendant PEG configurations to better shield the payload.[4]
High Drug-to-Antibody Ratio (DAR)Reduce the molar excess of the payload-linker during the conjugation reaction to target a lower average DAR.
Unfavorable reaction conditionsMinimize the concentration of organic co-solvents (e.g., <10% DMSO).[11] Ensure the reaction buffer pH is at least 1-2 units away from the antibody's isoelectric point.[2]
Aggregation During Purification Harsh purification methodsUse size exclusion chromatography (SEC) for purification under non-denaturing conditions.[6] Avoid aggressive elution conditions in other chromatography techniques.
Aggregation During Storage Suboptimal formulationScreen for optimal buffer pH and ionic strength. Add stabilizing excipients like polysorbates (e.g., Polysorbate 20) or sugars (e.g., sucrose, trehalose) to the final formulation.[1]
Inappropriate storage conditionsStore the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -80°C for frozen). Avoid repeated freeze-thaw cycles.[1]

Quantitative Data Summary

The length of the PEG linker can significantly impact the properties of an ADC. The following tables summarize representative data on how different PEG linker lengths can affect aggregation and pharmacokinetic parameters. While specific data for PEG9 is not always available, these trends can help inform expectations.

Table 1: Impact of PEG Linker Length on ADC Aggregation

LinkerADC Construct (Antibody-Payload)DAR% Aggregation (by SEC)
No PEGTrastuzumab-MMAE415.2%
PEG4Trastuzumab-MMAE48.5%
PEG8 Trastuzumab-MMAE 4 4.1%
PEG12Trastuzumab-MMAE43.5%
PEG24Trastuzumab-MMAE43.2%

This table synthesizes representative data from preclinical studies to illustrate a general trend. Actual results will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

LinkerADC ConstructPlasma Half-life (t1/2) in mice (hours)
No PEGAnti-CD22-MMAF85
PEG4Anti-CD22-MMAF110
PEG8 Anti-CD22-MMAF 150
PEG12Anti-CD22-MMAF165

This table illustrates the general trend that longer PEG linkers can improve the pharmacokinetic profile of an ADC.[12] A PEG9 linker would be expected to show properties between those of PEG8 and PEG12.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol outlines a standard method for quantifying high molecular weight species (aggregates) in an ADC sample.

  • System Preparation:

    • HPLC System: An HPLC or UHPLC system equipped with a UV detector.

    • Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel UP-SW3000, 4.6 x 300 mm, 2 µm).[4]

    • Mobile Phase: Prepare a mobile phase such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.[13] Filter and degas the mobile phase thoroughly.[1]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 0.5-1.0 mg/mL using the mobile phase.[1]

  • Chromatographic Run:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.3-0.5 mL/min) until a stable baseline is achieved.[1]

    • Inject a defined volume of the prepared ADC sample (e.g., 10-20 µL).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram. The main peak corresponds to the ADC monomer.

    • Peaks eluting earlier than the monomer peak represent high molecular weight species (aggregates).

    • Integrate the peak areas to calculate the percentage of aggregate in the sample: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a sensitive technique for detecting the presence of aggregates and assessing the size distribution of particles in a solution.[3]

  • System Preparation:

    • Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.

  • Sample Preparation:

    • Filter the ADC sample through a low-protein-binding 0.22 µm syringe filter to remove dust and large particulates.[14]

    • Dilute the filtered sample with the formulation buffer to a final concentration suitable for DLS analysis (typically 0.5-1.0 mg/mL).

    • Carefully pipette the sample into a clean, dust-free cuvette. Ensure there are no air bubbles.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including temperature (e.g., 25°C), viscosity of the solvent, and data acquisition time (e.g., 10-20 runs of 10 seconds each).

  • Data Analysis:

    • The instrument's software will generate an intensity distribution plot showing particle size (hydrodynamic radius) versus relative intensity.

    • A monomodal peak corresponding to the size of the ADC monomer (typically 10-15 nm) indicates a non-aggregated sample.

    • The presence of peaks at larger sizes (e.g., >100 nm) is indicative of aggregation. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a PDI value below 0.2 is generally considered monodisperse.

Visualizations

ADC_Synthesis_Workflow ADC Synthesis and Aggregation Troubleshooting Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Troubleshooting mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction mAb->conjugation payload_linker Payload-PEG9 Linker payload_linker->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc purification Purification (e.g., SEC) crude_adc->purification purified_adc Purified ADC purification->purified_adc analysis Aggregation Analysis (SEC, DLS) purified_adc->analysis no_aggregation Result: No Aggregation analysis->no_aggregation Pass aggregation Result: Aggregation Detected analysis->aggregation Fail troubleshoot Troubleshoot: - Optimize DAR - Adjust Buffer pH - Screen Excipients aggregation->troubleshoot troubleshoot->conjugation Iterate

Caption: Workflow for ADC synthesis and aggregation troubleshooting.

Aggregation_Causes Root Causes of ADC Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center ADC Aggregation payload Payload Hydrophobicity payload->center dar High DAR dar->center ph Suboptimal pH ph->center solvent Organic Co-solvents solvent->center temp Temperature Stress temp->center agitation Mechanical Stress agitation->center

Caption: Key factors contributing to ADC aggregation.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratios with Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your antibody-drug conjugate (ADC) development using Azido-PEG9-Alcohol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate challenges and achieve a consistent and optimal drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in ADC development?

This compound is a heterobifunctional linker used in the synthesis of ADCs.[] It consists of three key parts:

  • An azide (B81097) group (-N₃) , which is used for "click chemistry," a highly efficient and specific reaction for conjugating the linker to a drug or antibody.[2][3]

  • A polyethylene glycol (PEG) chain with nine repeating units (PEG9) . This hydrophilic spacer improves the water solubility of the final ADC, reduces aggregation caused by hydrophobic drugs, and can prolong the ADC's circulation time in the body.[4][5][6]

  • An alcohol group (-OH) , which provides a reactive handle for conjugation, typically to the cytotoxic drug payload, after activation.

Its primary role is to stably connect a cytotoxic drug to an antibody while enhancing the overall physicochemical properties of the resulting ADC.

Q2: What are the advantages of using a PEG linker in an ADC?

PEG linkers offer several significant advantages in ADC design:

  • Improved Solubility: Many potent cytotoxic drugs are hydrophobic. PEG linkers increase the overall hydrophilicity of the ADC, preventing aggregation and improving stability in aqueous solutions.[][7]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG can create a "hydration shell" around the ADC, which can reduce clearance by the kidneys and prolong its half-life in circulation, allowing for better tumor accumulation.[5][8]

  • Reduced Immunogenicity: By "shielding" the drug payload and potential epitopes on the antibody, PEG linkers can reduce the likelihood of the ADC being recognized and cleared by the immune system.[5][9]

  • Higher Drug Loading: The improved solubility imparted by PEG linkers can enable a higher drug-to-antibody ratio (DAR) without causing the ADC to aggregate and precipitate out of solution.[5][9]

Q3: What is "click chemistry" and why is it used for ADC conjugation?

"Click chemistry" refers to a class of chemical reactions that are rapid, highly specific, and efficient, producing high yields with minimal byproducts.[10] The most common type used in ADC development is the azide-alkyne cycloaddition.[] This method is ideal for bioconjugation because the azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological molecules like proteins, ensuring that the drug is attached only at the intended site.[12]

Q4: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?

Both are types of azide-alkyne cycloadditions, but they differ in their requirements:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to join a terminal alkyne and an azide.[][13] It is very efficient but requires caution, as the copper catalyst can potentially cause protein denaturation or aggregation, which could compromise the antibody's function.[12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that uses a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a simple alkyne.[2][10] The high ring strain of the cyclooctyne allows the reaction to proceed rapidly without a catalyst, which is highly advantageous for preserving the integrity of sensitive biomolecules like antibodies.[13]

Q5: How do I attach the this compound linker to my drug?

The terminal alcohol (-OH) group on the linker is not reactive on its own and must first be "activated." This typically involves converting it into a more reactive functional group that can then form a stable bond with a complementary group on the drug molecule. For example, if your drug has a carboxylic acid, the alcohol on the linker can be activated to form an ester bond. If your drug has an amine, the linker's alcohol can be converted to a p-nitrophenyl carbonate, which then reacts to form a carbamate (B1207046) bond.

Troubleshooting Guides

This section addresses common problems encountered when using this compound to synthesize ADCs.

Problem 1: Low or Zero Drug-to-Antibody Ratio (DAR)

A lower-than-expected DAR is a common issue that can stem from multiple steps in the conjugation process.

Possible Cause Troubleshooting Steps & Recommendations
Inefficient Activation of Linker's Alcohol Group Ensure the reaction used to activate the alcohol group on the this compound linker goes to completion. Use a molar excess of the activating agent and confirm the formation of the activated linker via LC-MS or NMR before proceeding.
Suboptimal Reaction Conditions Reaction parameters like pH, temperature, and time are critical. For reactions targeting antibody lysines, the pH should be slightly basic (typically 8.0-9.0). For click chemistry, ensure reagents are fresh and, if using co-solvents like DMSO for a hydrophobic drug-linker, keep the final concentration low (<10%) to prevent antibody denaturation.[14][15]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) can compete with the desired reaction. Perform a buffer exchange into a non-interfering buffer like PBS or HEPES before starting the conjugation.[15][16]
Inefficient Click Chemistry Reaction For CuAAC: Ensure the copper catalyst is active and consider using a copper-chelating ligand (e.g., THPTA) to protect the antibody. For SPAAC: Ensure the cyclooctyne reagent (e.g., DBCO-NHS ester) has not degraded. These reagents can be sensitive to moisture and should be stored properly.
Steric Hindrance The PEG chain, while beneficial, can cause steric hindrance. If conjugating to a sterically crowded site on the antibody or drug, the reaction efficiency may be reduced. Consider site-specific conjugation methods to target more accessible residues.[17]

Problem 2: ADC Aggregation During or After Conjugation

Aggregation indicates that the overall hydrophobicity of the ADC is too high for the solution conditions.

Possible Cause Troubleshooting Steps & Recommendations
High Hydrophobicity of the Payload Even with a PEG9 linker, highly lipophilic drugs can cause aggregation, especially at high DARs.[7][8] The primary strategy is to reduce the target DAR by lowering the molar excess of the drug-linker used in the reaction.
Suboptimal DAR While a high DAR seems desirable for potency, DARs above 4 can often lead to aggregation and rapid clearance in vivo.[5][9] An optimal DAR is typically between 2 and 4.
Incorrect Buffer Conditions The pH and ionic strength of the buffer can influence protein solubility. Ensure the final ADC is stored in a buffer that is optimal for the specific antibody, typically around pH 6.0-7.5.
Inefficient Purification Unreacted, hydrophobic drug-linker molecules can co-purify with the ADC and contribute to aggregation. Use purification methods like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to ensure a pure final product.[14]

Problem 3: High Heterogeneity and Inconsistent DAR

A wide distribution of DAR species (e.g., DAR0, DAR1, DAR2...DAR8) makes characterization difficult and can lead to batch-to-batch variability.

Possible Cause Troubleshooting Steps & Recommendations
Stochastic Conjugation Method Standard conjugation to surface lysines or cysteines is inherently stochastic and will always produce a mixture of species. While this cannot be eliminated, it can be controlled.
Inconsistent Reaction Parameters Precisely control the molar ratio of reactants, reaction time, and temperature. Small variations can shift the average DAR and the distribution of species.[14]
Ineffective Purification Standard SEC may not be sufficient to separate different DAR species. Hydrophobic Interaction Chromatography (HIC) is the gold-standard analytical technique for resolving and quantifying ADCs with different DARs. It can also be used as a preparative method to isolate a more homogeneous product.[14]

Experimental Protocols & Methodologies

Below is a representative two-step protocol for creating an ADC using this compound via a strain-promoted (copper-free) click chemistry reaction. This workflow assumes the antibody is modified with a cyclooctyne and the drug is conjugated to the azide linker.

Diagram: ADC Synthesis Workflow

ADC_Workflow cluster_Ab Antibody Preparation cluster_Drug Drug-Linker Preparation cluster_Final Final Conjugation & Purification Ab 1. Antibody (in PBS) DBCO_NHS DBCO-NHS Ester (in DMSO) Ab_DBCO 2. Alkyne-Modified Ab (Ab-DBCO) DBCO_NHS->Ab_DBCO pH 8.5 1-2 hr, RT Purify_Ab 3. Purify Ab-DBCO (SEC Desalting) Ab_DBCO->Purify_Ab Click 7. SPAAC Click Reaction Purify_Ab->Click Drug 4. Drug-COOH (in organic solvent) Activated_Linker 5. Activated Linker (e.g., Azido-PEG9-OTs) Linker This compound Linker->Activated_Linker Activation (e.g., TsCl, Py) Drug_Linker 6. Drug-Linker-Azide (Drug-PEG9-N3) Activated_Linker->Drug_Linker Esterification Drug_Linker->Click Final_ADC 8. Final ADC Click->Final_ADC Purify_Final 9. Purify & Characterize (HIC / SEC) Final_ADC->Purify_Final

Caption: General workflow for ADC synthesis using this compound.

Step 1: Antibody Modification with a Cyclooctyne (e.g., DBCO)
  • Buffer Exchange: Exchange the antibody into a conjugation buffer (e.g., PBS, pH 8.0-8.5). Ensure the antibody concentration is between 5-10 mg/mL.

  • Reagent Preparation: Dissolve a DBCO-NHS ester reagent in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation: Add a 5 to 10-fold molar excess of the DBCO-NHS ester to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove excess, unreacted DBCO reagent by running the solution through a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

Step 2: Preparation of the Drug-Linker-Azide Construct

This step is highly dependent on the functional groups available on your drug. The following is an example for a drug with a free amine that will be acylated by an activated linker.

  • Linker Activation: Dissolve this compound in a suitable anhydrous solvent (e.g., DCM or DMF). Activate the alcohol by converting it to a better leaving group, for example, by reacting it with p-nitrophenyl chloroformate to create an activated carbonate. Purify the activated linker.

  • Drug Conjugation: Dissolve the amine-containing drug and the activated Azido-PEG9-carbonate linker in an appropriate solvent like DMF with a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Purification: Purify the resulting Drug-PEG9-Azide conjugate using flash chromatography or preparative HPLC to remove unreacted starting materials.

Step 3: SPAAC "Click" Conjugation and Purification
  • Reagent Preparation: Dissolve the purified Drug-PEG9-Azide construct in a minimal amount of a water-miscible solvent like DMSO.

  • Click Reaction: Add a calculated molar excess (typically 1.5 to 2-fold excess per alkyne site) of the Drug-PEG9-Azide solution to the purified alkyne-modified antibody. A typical target DAR is 4, so you would add an 8-fold molar excess of the drug-linker relative to the antibody.

  • Incubation: Allow the reaction to proceed at 4°C or room temperature for 4-24 hours. The reaction progress can be monitored by HIC-HPLC.

  • Final Purification: Once the reaction is complete, purify the final ADC to remove excess drug-linker and any potential aggregates. This is best accomplished using size-exclusion chromatography (SEC) followed by hydrophobic interaction chromatography (HIC) for analytical characterization.

  • Characterization: Characterize the final ADC to determine the average DAR (by HIC or UV-Vis spectroscopy), level of aggregation (by SEC), and confirm its purity and integrity (by SDS-PAGE).

Logical Diagrams for Troubleshooting

Diagram: Troubleshooting Low DAR

DAR_Troubleshooting Start Start: Low Average DAR Check_Reagents Are all reagents (linker, antibody, drug) active and pure? Start->Check_Reagents Check_Conditions Are reaction conditions (pH, temp, time) optimal? Check_Reagents->Check_Conditions Yes Reagent_Fail Solution: Use fresh reagents. Verify purity/activity. Check_Reagents->Reagent_Fail No Check_Purification Was purification of intermediates successful? Check_Conditions->Check_Purification Yes Conditions_Fail Solution: Optimize pH (8.0-9.0 for NHS). Adjust time/temp. Use non-interfering buffers. Check_Conditions->Conditions_Fail No Purification_Fail Solution: Ensure complete removal of excess reagents after each step (e.g., via SEC). Check_Purification->Purification_Fail No Success Re-run conjugation with optimized parameters. Check_Purification->Success Yes Reagent_Fail->Success Conditions_Fail->Success Purification_Fail->Success

Caption: Decision tree for diagnosing the cause of a low DAR result.

References

Technical Support Center: Functionalizing Surfaces with Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective functionalization of surfaces with Azido-PEG9-Alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of functionalizing surfaces with this compound?

A1: this compound is primarily used to modify surfaces for biomedical applications. The azide (B81097) group allows for covalent attachment to alkyne-modified surfaces via "click chemistry," a highly efficient and specific reaction. The Polyethylene Glycol (PEG) spacer enhances biocompatibility, reduces non-specific protein adsorption, and improves the solubility of attached molecules.[1][][3] The terminal alcohol group can be used for further derivatization if needed.

Q2: What is the recommended storage condition for this compound?

A2: To maintain its reactivity, this compound should be stored at -20°C in a dry, sealed container.[][4][5]

Q3: Can the terminal alcohol group of this compound interfere with the azide-alkyne click chemistry reaction?

A3: The terminal alcohol group is generally unreactive under the conditions used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is therefore not expected to interfere with the reaction.[6]

Q4: How does the PEG9 chain length affect surface functionalization?

A4: The PEG9 chain length provides a hydrophilic spacer that can reduce steric hindrance for the subsequent attachment of biomolecules compared to shorter linkers.[1][7] However, the grafting density of PEG chains on a surface can be influenced by the chain length; longer PEG chains may lead to a lower grafting density due to increased steric hindrance between the PEG molecules themselves.[8][9]

Q5: How can I confirm the successful immobilization of this compound on a surface?

A5: Surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used. In FTIR, the disappearance of the characteristic azide peak at approximately 2100 cm⁻¹ after the click reaction is a strong indicator of successful conjugation.[8][9][10][11][12] XPS can be used to detect the presence of nitrogen from the triazole ring formed during the click reaction and to quantify the surface coverage of the PEG layer.[13][14]

Q6: Why is it crucial to remove the copper catalyst after the click chemistry reaction?

A6: Residual copper can be cytotoxic, which is a major concern for biomedical applications. It can also interfere with downstream assays and affect the stability of the functionalized surface.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no reaction yield Inactive Copper Catalyst: The active Cu(I) catalyst may have been oxidized to inactive Cu(II) by dissolved oxygen.- Degas all solutions thoroughly before use.- Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).- Consider using a copper-stabilizing ligand such as TBTA or THPTA.[15][16]
Poor Reagent Quality: this compound or the alkyne-modified surface may have degraded.- Use fresh, high-purity reagents.- Store this compound at -20°C and protect it from moisture.
Steric Hindrance: The alkyne groups on the surface may be inaccessible.- Increase the reaction time or temperature.- Consider using a longer linker on the surface to present the alkyne group more accessibly.[1][17]
Inappropriate Reaction Conditions: Incorrect solvent, pH, or temperature can hinder the reaction.- Ensure the solvent system (e.g., t-BuOH/H₂O, DMSO) is appropriate for both the substrate and the PEG linker.- The reaction is generally tolerant of a wide pH range (4-12), but optimal conditions may vary.[18]
Inconsistent Results Variability in Surface Preparation: Inconsistent cleaning or preparation of the alkyne-modified surface.- Standardize the substrate cleaning and alkyne functionalization protocol.
Variable Oxygen Exposure: Inconsistent degassing of reaction solutions.- Implement a consistent and thorough degassing procedure for all reactions.
Difficulty Purifying the Functionalized Surface Persistent Copper Contamination: Incomplete removal of the copper catalyst.- Wash the surface extensively with a copper chelating agent solution, such as aqueous EDTA.[12]- For nanoparticles, dialysis against an EDTA-containing buffer can be effective.[12]
Non-specific Adsorption of Reagents: Unreacted this compound or byproducts adhering to the surface.- Increase the number and duration of washing steps with appropriate solvents (e.g., water, ethanol).- Use sonication during washing steps to dislodge non-covalently bound molecules.

Quantitative Data Summary

The grafting density of PEG on surfaces is a critical parameter that influences the properties of the functionalized material. The following table provides representative data on the grafting density of thiol-terminated PEGs on gold nanoparticles, which can serve as an estimate for Azido-PEG functionalization. Note that the actual grafting density will depend on the substrate, PEG chain length, and reaction conditions.

PEG Molecular Weight ( g/mol )Nanoparticle Diameter (nm)Grafting Density (PEG chains/nm²)Reference
2,100153.93[19]
5,100151.57[19]
10,80015Not specified, but decreases with increasing MW[19]
3,000501.64[20]
5,000500.85[20]
20,000500.14[20]

Detailed Experimental Protocols

Protocol 1: Functionalization of Alkyne-Terminated Gold Surfaces with this compound via CuAAC

Materials:

  • Alkyne-terminated gold substrate

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Nitrogen or Argon gas

Procedure:

  • Substrate Preparation:

    • Clean the alkyne-terminated gold substrate by sonicating in ethanol for 10 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.

  • Preparation of Reaction Solutions (prepare fresh):

    • This compound Solution: Prepare a 10 mM solution of this compound in a 1:1 (v/v) mixture of t-BuOH and DI water.

    • Copper(II) Sulfate Solution: Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

    • Sodium Ascorbate Solution: Prepare a 1 M aqueous solution of sodium ascorbate.

  • Click Reaction:

    • Place the alkyne-terminated gold substrate in a reaction vessel.

    • Add the this compound solution to the vessel, ensuring the entire surface is covered.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • To the degassed solution, add the CuSO₄ solution to a final concentration of 1-5 mol% relative to the azide.

    • Immediately add the sodium ascorbate solution to a final concentration of 5-10 mol% relative to the azide.

    • Seal the reaction vessel and gently agitate at room temperature for 2-4 hours.

  • Washing and Drying:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with DI water, followed by ethanol.

    • To remove residual copper, wash the substrate with a 50 mM aqueous EDTA solution for 30 minutes, followed by rinsing with DI water.

    • Rinse again with ethanol and dry under a gentle stream of nitrogen.

  • Characterization:

    • Analyze the surface using FTIR to confirm the disappearance of the azide peak (~2100 cm⁻¹) and XPS to quantify the surface composition.

Protocol 2: Functionalization of Alkyne-Terminated Silica (B1680970) Surfaces with this compound

Materials:

  • Alkyne-terminated silica substrate (e.g., silicon wafer with a native oxide layer functionalized with an alkyne-silane)

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Substrate Preparation:

    • Clean the alkyne-terminated silica substrate by sonicating in ethanol for 10 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.

  • Preparation of Reaction Solution (prepare fresh in a glovebox or under inert atmosphere):

    • In a reaction vessel, dissolve this compound (e.g., 10 mM) in anhydrous DMF.

    • In a separate vial, prepare a catalyst solution by dissolving CuBr (e.g., 1 mM) and PMDETA (e.g., 1 mM) in anhydrous DMF.

  • Click Reaction:

    • Place the alkyne-terminated silica substrate in the reaction vessel containing the this compound solution.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the catalyst solution to the reaction vessel.

    • Seal the vessel and stir at room temperature for 12-24 hours under an inert atmosphere.

  • Washing and Drying:

    • Remove the substrate from the reaction solution.

    • Wash the substrate sequentially with DMF, ethanol, and DI water.

    • To remove the copper catalyst, wash with a 50 mM aqueous EDTA solution for 30 minutes, followed by a DI water rinse.

    • Rinse with ethanol and dry under a stream of nitrogen.

  • Characterization:

    • Characterize the functionalized surface using FTIR and XPS.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_post Post-Reaction cluster_char Characterization prep_substrate Substrate Preparation (Cleaning & Alkyne Functionalization) reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) prep_substrate->reaction prep_reagents Reagent Preparation (this compound, Catalyst, etc.) prep_reagents->reaction washing Washing & Purification (Solvent Rinses, EDTA Wash) reaction->washing drying Drying (Nitrogen Stream) washing->drying characterization Surface Analysis (FTIR, XPS, AFM) drying->characterization

Caption: Experimental workflow for surface functionalization with this compound.

troubleshooting_flowchart decision decision process process result result issue issue start Start Experiment check_yield Low/No Reaction Yield? start->check_yield check_catalyst Check Catalyst Activity (Fresh Reagents, Degas) check_yield->check_catalyst Yes successful Successful Functionalization check_yield->successful No check_reagents Verify Reagent Quality (Storage, Purity) check_catalyst->check_reagents optimize_conditions Optimize Conditions (Time, Temp, Solvent) check_reagents->optimize_conditions unsuccessful Further Troubleshooting (Consult Literature) optimize_conditions->unsuccessful

Caption: Troubleshooting logic for low reaction yield in surface functionalization.

References

Technical Support Center: Catalyst Issues in Azido-PEG9-Alcohol CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst-related issues encountered during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with Azido-PEG9-Alcohol.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My CuAAC reaction with this compound is showing very low or no conversion to the desired triazole product. What are the likely catalyst-related causes?

Answer:

Low or no product yield in a CuAAC reaction is a common issue that can often be traced back to the copper catalyst. The active catalytic species is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state.[1] Here are the primary catalyst-related factors to investigate:

  • Inactive Copper Catalyst: The most frequent cause of reaction failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) species by dissolved oxygen in the reaction mixture.[1]

    • Solution: Ensure the use of a freshly prepared reducing agent, such as sodium ascorbate (B8700270), to continuously regenerate Cu(I) from Cu(II).[1][2] It is also highly recommended to degas your solvents to remove dissolved oxygen.[1]

  • Insufficient Ligand Concentration or Inappropriate Ligand Choice: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction.[3] An inadequate amount of ligand or a poor choice of ligand for your reaction conditions can lead to catalyst deactivation.

    • Solution: For aqueous reactions involving PEGylated substrates, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[4][5] A ligand-to-copper ratio of 2:1 to 5:1 is often optimal to protect the catalyst.[2]

  • Copper Chelation by Substrates or Buffer Components: The ethylene (B1197577) glycol units of the PEG chain in this compound could potentially chelate the copper catalyst, reducing its availability for the reaction. Similarly, certain buffer components, like Tris, can also chelate copper and inhibit the reaction.

    • Solution: Increase the ligand-to-copper ratio to ensure the copper remains available for catalysis.[1] Avoid using coordinating buffers; phosphate (B84403) buffers (PBS) or HEPES are generally preferred for bioconjugation reactions.[6]

  • Poor Solubility of Reactants: While the PEG9 chain enhances water solubility, your alkyne substrate may have limited solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and poor reaction rates.[7]

    • Solution: Consider adding a co-solvent such as DMSO, t-BuOH, or DMF to improve the solubility of all reactants.[8]

Issue 2: Reaction Starts but Stalls or is Sluggish

Question: My reaction appears to start, as indicated by initial product formation, but it does not proceed to completion. What could be the cause?

Answer:

A stalling reaction often points to the gradual deactivation of the catalyst over time.

  • Depletion of Reducing Agent: The reducing agent, typically sodium ascorbate, can be consumed over the course of the reaction, especially if there is significant oxygen ingress. This leads to the accumulation of inactive Cu(II).

    • Solution: Cap the reaction vessel to minimize contact with air.[2] A second addition of the reducing agent mid-reaction can sometimes restart a stalled reaction.

  • Catalyst Poisoning: Impurities in your reagents or starting materials can act as catalyst poisons, binding to the copper and rendering it inactive. Thiols are a known poison for CuAAC reactions.

    • Solution: Use high-purity reagents and solvents. If you suspect impurities, purification of your starting materials is recommended.

  • Steric Hindrance: While the PEG9 linker is relatively flexible, a particularly bulky alkyne partner could sterically hinder the approach to the copper-acetylide intermediate, slowing the reaction rate.[5]

    • Solution: Increasing the reaction temperature or extending the reaction time may be necessary for sterically hindered substrates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for a CuAAC reaction with this compound?

A1: The most convenient and commonly used method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate.[3] This approach avoids handling potentially unstable Cu(I) salts.

Q2: Which ligand is best suited for the CuAAC reaction of the water-soluble this compound?

A2: For reactions in aqueous media, water-soluble ligands that stabilize Cu(I) are essential. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a highly effective and commonly used ligand for this purpose.[4][5]

Q3: Can the PEG chain of this compound interfere with the reaction?

A3: While PEG itself is generally considered a good solvent for CuAAC and can even protect the catalyst from oxidation, the ether oxygens in the PEG chain have the potential to weakly chelate the copper ion.[9][10] This can be overcome by using an appropriate excess of a strongly coordinating ligand like THPTA. The PEG chain can also improve water solubility and reduce steric hindrance between the reacting molecules.[1]

Q4: What are common side reactions to be aware of?

A4: A primary side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate (Glaser coupling), which is promoted by the presence of oxygen and Cu(II).[1] This can be minimized by thoroughly deoxygenating the reaction mixture and using an adequate amount of reducing agent.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Recommended Reagent Concentrations for a Typical this compound CuAAC Reaction

ReagentRecommended Concentration RangePurpose
This compound1 - 10 mMAzide-containing substrate
Alkyne Substrate1.1 - 2.0 equivalents (relative to azide)Alkyne-containing substrate
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMCopper catalyst precursor
Ligand (e.g., THPTA)2 - 5 equivalents (relative to CuSO₄)Stabilizes Cu(I), accelerates reaction
Sodium Ascorbate5 - 10 equivalents (relative to CuSO₄)Reducing agent to generate and maintain Cu(I)

Note: These are starting concentrations and should be optimized for each specific reaction.

Table 2: Troubleshooting Summary for Catalyst Issues

SymptomPotential CauseRecommended Solution
Low/No Product Catalyst oxidation (inactive Cu(II))Degas solvents, use fresh sodium ascorbate.
Insufficient/inappropriate ligandUse a water-soluble ligand (e.g., THPTA) at a 2:1 to 5:1 ratio to copper.
Copper chelationIncrease ligand concentration; use non-coordinating buffers (e.g., PBS, HEPES).
Stalled Reaction Depletion of reducing agentAdd a second portion of sodium ascorbate.
Catalyst poisoningUse high-purity reagents.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction with this compound

This protocol is a starting point and may require optimization for your specific alkyne substrate.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 100 mM stock solution in deionized water.

  • Alkyne Substrate: Prepare a 100 mM stock solution in a compatible solvent (e.g., DMSO or water).

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh immediately before use.

2. Reaction Setup (for a 200 µL final volume):

  • In a microcentrifuge tube, combine the following:

    • 20 µL of 100 mM this compound (final concentration: 10 mM)

    • 22 µL of 100 mM Alkyne substrate (final concentration: 11 mM, 1.1 equivalents)

    • 148 µL of phosphate buffer (e.g., 100 mM, pH 7.4)

  • In a separate tube, premix the catalyst solution:

    • 4 µL of 50 mM CuSO₄

    • 4 µL of 100 mM THPTA Let this mixture stand for 1-2 minutes.

  • Add the 8 µL of the premixed catalyst to the reaction tube.

  • Initiate the reaction by adding 2 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration: 10 mM).

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescently labeled molecules.

3. Analysis:

  • Monitor the reaction progress using a suitable analytical method (e.g., LC-MS or HPLC).

Mandatory Visualization

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst is_o2_removed Is reaction deoxygenated? check_catalyst->is_o2_removed deoxygenate Degas solvents and use inert atmosphere is_o2_removed->deoxygenate No check_reducer Is reducing agent fresh? is_o2_removed->check_reducer Yes deoxygenate->check_reducer fresh_reducer Prepare fresh sodium ascorbate solution check_reducer->fresh_reducer No check_ligand Check Ligand check_reducer->check_ligand Yes fresh_reducer->check_ligand ligand_ratio Is Ligand:Cu ratio sufficient? (e.g., 2:1 to 5:1) check_ligand->ligand_ratio increase_ligand Increase ligand concentration ligand_ratio->increase_ligand No ligand_type Is ligand appropriate? (e.g., water-soluble for aq. media) ligand_ratio->ligand_type Yes increase_ligand->ligand_type change_ligand Use appropriate ligand (e.g., THPTA) ligand_type->change_ligand No check_other Check Other Factors ligand_type->check_other Yes change_ligand->check_other buffer_issue Is buffer non-coordinating? (e.g., PBS, HEPES) check_other->buffer_issue change_buffer Switch to a non-coordinating buffer buffer_issue->change_buffer No success Reaction Successful buffer_issue->success Yes change_buffer->success

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Experimental_Workflow prep_stocks 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Na-Ascorbate) premix_catalyst 2. Premix Catalyst (CuSO4 + Ligand) prep_stocks->premix_catalyst combine_reactants 3. Combine Reactants (this compound + Alkyne Substrate + Buffer) prep_stocks->combine_reactants add_catalyst 4. Add Premixed Catalyst to Reactants premix_catalyst->add_catalyst combine_reactants->add_catalyst initiate_reaction 5. Initiate Reaction (Add fresh Sodium Ascorbate) add_catalyst->initiate_reaction incubate 6. Incubate (Room Temperature, 1-4h) initiate_reaction->incubate monitor 7. Monitor Progress (LC-MS, HPLC, or TLC) incubate->monitor purify 8. Purify Product monitor->purify

Caption: General experimental workflow for the this compound CuAAC reaction.

References

Technical Support Center: Enhancing PROTAC Solubility with Azido-PEG9-Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of Azido-PEG9-linkers.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs have poor aqueous solubility?

A1: PROTACs are inherently large molecules, often with a high molecular weight and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space. This combination of a large, often hydrophobic surface area can lead to low solubility in aqueous buffers and a tendency to aggregate.[1][2][3]

Q2: How can an Azido-PEG9-linker improve the solubility of my PROTAC?

A2: Polyethylene glycol (PEG) linkers, such as the Azido-PEG9-linker, are composed of repeating ethylene (B1197577) glycol units. These units are hydrophilic and can increase the aqueous solubility of PROTACs. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, which improves the interaction of the PROTAC with aqueous environments.[4] This enhancement in solubility is crucial for easier handling, formulation, and can improve oral absorption and overall pharmacokinetic profiles.

Q3: What are the potential downsides of using a PEG linker?

A3: While beneficial for solubility, long and flexible linkers like PEG can sometimes be more susceptible to enzymatic degradation, potentially impacting the metabolic stability of the PROTAC.[2] Additionally, excessive PEGylation can sometimes decrease cell permeability, so the optimal length of the PEG linker often needs to be determined empirically.[5]

Q4: What is the "hook effect" and how does it relate to PROTAC concentration?

A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficacy decreases at higher concentrations.[1][3][6][7] This occurs because at very high concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex required for degradation.[1][6][7] This leads to a characteristic bell-shaped dose-response curve.

Q5: How can I confirm that the observed protein degradation is mediated by the proteasome?

A5: To confirm that the degradation of your target protein is dependent on the proteasome, you can perform a co-treatment experiment. By treating your cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132), you can observe if the degradation of the target protein is blocked or significantly reduced.[1] A rescue of the protein from degradation in the presence of the inhibitor confirms a proteasome-mediated mechanism.

Troubleshooting Guides

Issue 1: PROTAC Precipitation in Aqueous Buffers

Potential Cause: The PROTAC concentration exceeds its thermodynamic solubility limit in the aqueous buffer. The small amount of organic solvent (e.g., DMSO) from the stock solution is insufficient to maintain solubility upon dilution.[1][3]

Solutions:

  • Optimize Solvent Concentration: While minimizing the final concentration of organic solvents is ideal, a certain percentage may be necessary to maintain solubility. Start by preparing a high-concentration stock solution in 100% DMSO and perform serial dilutions to keep the final DMSO concentration in the assay below 0.5%.[1]

  • Employ Co-solvents: For challenging compounds, co-solvents can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween-80.[1]

  • Sonication and Gentle Heating: To aid dissolution, gentle warming (e.g., 37°C) and brief sonication of the stock solution can be effective before further dilution.[1]

  • pH Adjustment: The solubility of PROTACs can be pH-dependent. Adjusting the pH of the buffer may improve solubility, especially for PROTACs with ionizable groups.[8]

Issue 2: PROTAC Aggregation

Potential Cause: At high concentrations, PROTAC molecules can self-associate to form aggregates, which can lead to experimental artifacts and a reduced effective concentration of the active monomeric form.[2][8]

Solutions:

  • Buffer Optimization: Adjusting the buffer conditions can minimize aggregation. This includes optimizing the pH and ionic strength. Adding salts like sodium chloride can help shield electrostatic interactions that may lead to aggregation.[8]

  • Use of Additives: Including additives such as glycerol (B35011) or low concentrations of non-ionic detergents (e.g., Tween-20) in the buffer can help stabilize the PROTAC and prevent aggregation.[2][8]

  • Amorphous Solid Dispersions (ASDs): For persistent aggregation issues, creating an amorphous solid dispersion by embedding the PROTAC in a polymer matrix can enhance solubility and prevent crystallization.[2]

Data Presentation

Table 1: Illustrative Physicochemical Properties of a Hypothetical PROTAC (BRD4-targeting) With and Without a PEG9 Linker.

PropertyPROTAC without PEG Linker (Alkyl Linker)PROTAC with Azido-PEG9-Linker
Molecular Weight (Da)~850~1250
cLogP5.84.2
Topological Polar Surface Area (TPSA) (Ų)150250
Aqueous Solubility (µM) < 1 ~50

Note: This data is illustrative to demonstrate the expected impact of a PEG9 linker on the physicochemical properties and solubility of a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-targeting PROTAC using Azido-PEG9-linker via Click Chemistry

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein and the CRBN E3 ligase, utilizing an Azido-PEG9-linker and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

  • Alkyne-functionalized JQ1 (BRD4 ligand)

  • Pomalidomide-Azido-PEG9 (CRBN ligand with Azido-PEG9-linker)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

  • Solvent: 1:1 mixture of tert-butanol (B103910) and water

  • Nitrogen or Argon gas

  • Standard organic synthesis glassware

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve alkyne-functionalized JQ1 (1.0 equivalent) in the t-BuOH/H₂O solvent mixture in a round-bottom flask.

    • Add Pomalidomide-Azido-PEG9 (1.1 equivalents) to the flask.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Preparation of Catalysts:

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.2 equivalents) and TBTA (0.2 equivalents, if used) in the t-BuOH/H₂O mixture.

  • Click Reaction:

    • To the stirring solution of the reactants, add the sodium ascorbate solution.

    • Then, add the copper sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Thermodynamic Solubility Assay for PROTACs

This protocol describes a shake-flask method to determine the thermodynamic (equilibrium) solubility of a PROTAC in an aqueous buffer.[9][10][11][12][13][14][15]

Materials:

  • PROTAC compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters (low protein binding, e.g., PVDF)

  • HPLC with UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Weigh out an excess amount of the solid PROTAC (e.g., 1-2 mg) and add it to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of PBS (e.g., 1 mL) to the vial.

    • Cap the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

    • Shake the mixture for 24-48 hours to ensure that equilibrium is reached. Visually confirm that excess solid is still present.

  • Sample Separation:

    • After the incubation period, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption of the compound to the filter membrane.

  • Quantification by HPLC:

    • Prepare a Calibration Curve:

      • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

      • Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a series of standards with known concentrations.

    • Analyze Samples:

      • Inject a known volume of the filtered supernatant (the saturated solution) and the standard solutions onto the HPLC system.

      • Analyze the samples using a suitable HPLC method (e.g., reverse-phase C18 column) and detect the compound using a UV detector at its maximum absorbance wavelength.

    • Calculate Solubility:

      • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

      • Determine the concentration of the PROTAC in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility of the PROTAC in PBS.

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate key concepts.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start: PROTAC Design & Synthesis solubility Solubility & Aggregation Assessment start->solubility permeability Cell Permeability Assay (e.g., PAMPA) solubility->permeability degradation Target Degradation Assay (e.g., Western Blot, NanoBRET) permeability->degradation ternary_complex Ternary Complex Formation (e.g., TR-FRET, SPR) degradation->ternary_complex proteasome_dep Proteasome-Dependence (co-treatment with inhibitor) ternary_complex->proteasome_dep optimization Optimization (Linker, Ligands) proteasome_dep->optimization Iterate if needed end Lead Candidate proteasome_dep->end Successful Degradation optimization->start

Caption: PROTAC Development Workflow.

Troubleshooting_Solubility problem Poor PROTAC Solubility or Aggregation check_stock 1. Verify Stock Solution (Clear? Correct Concentration?) problem->check_stock optimize_solvent 2. Optimize Assay Solvent (Lower %DMSO, Co-solvents) check_stock->optimize_solvent If stock is OK buffer_mods 3. Modify Buffer (Adjust pH, Ionic Strength) optimize_solvent->buffer_mods solution Solubility Improved optimize_solvent->solution If successful additives 4. Use Additives (Glycerol, Tween-20) buffer_mods->additives buffer_mods->solution If successful reformulate 5. Advanced Formulation (Amorphous Solid Dispersion) additives->reformulate additives->solution If successful reformulate->solution

Caption: Solubility Troubleshooting Logic.

References

Technical Support Center: Azido-PEG9-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of Azido-PEG9-Alcohol conjugates in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2][3] It is also crucial to protect the product from light.[3] For some specific Azido-PEG derivatives, storage at -80°C is recommended for periods up to six months, while at -20°C, the recommended duration is up to one month.[4][5]

Q2: Can I store this compound in solution?

It is generally not recommended to prepare stock solutions of this compound for long-term storage.[6] If a stock solution is prepared, for example in DMSO or DMF, it should be used immediately.[6] Any unused portion of the reconstituted reagent should be discarded to ensure optimal performance in subsequent experiments.[6] Stock solutions of PEG reagents that are not sensitive to oxygen or moisture may be stored for a few days at refrigerator or ambient temperatures, but repeated freeze-thaw cycles should be avoided.[1][2]

Q3: My this compound appears waxy or as a semi-solid. Is it still usable?

Yes, this is normal for some low molecular weight linear PEG derivatives, which can appear as a white or off-white powder, or as a wax-like, semi-solid material.[2] The physical form does not necessarily indicate degradation.

Q4: In what solvents is this compound soluble?

This compound is generally soluble in water and aqueous buffers.[1][2] It is also soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2][6]

Troubleshooting Guide

Issue 1: Low Yield in Click Chemistry Reactions (CuAAC)

Q: I am experiencing low yields in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. What are the common causes?

A: Low yields in CuAAC reactions are often due to several factors. A primary cause is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state, which can be caused by oxygen in the reaction mixture.[4] Another common issue is the degradation or poor quality of the reagents, including the this compound, the alkyne substrate, or the reducing agent.[4] Suboptimal reaction conditions, such as incorrect solvent, temperature, or reactant concentrations, can also significantly impact the reaction yield.[4]

Issue 2: Complete Failure of Conjugation Reaction

Q: There is no reaction or a very slow reaction in my conjugation experiment. What should I check?

A: An inactive catalyst is a likely culprit.[4] Ensure that your solvents have been thoroughly degassed and that you are using a fresh solution of the reducing agent, such as sodium ascorbate.[4] It is also important to verify the quality and purity of your this compound and alkyne substrate through analytical methods.[4] If steric hindrance is a potential issue, consider increasing the reaction temperature or prolonging the reaction time.[4]

Issue 3: Unexpected Side Products

Q: My TLC/LC-MS analysis shows multiple spots, indicating the presence of side products. What could be the cause?

A: The formation of side products can arise from several sources. One common side reaction is the homocoupling of the alkyne, known as Glaser coupling.[7] This can be minimized by ensuring a sufficient amount of reducing agent is present and by minimizing the exposure of the reaction to oxygen.[4][7] Additionally, if your molecule contains other nucleophiles, they could potentially react with other functional groups present in your reaction mixture.[4]

Data Summary

Table 1: Recommended Storage Conditions for Azido-PEG-Alcohol Conjugates

ConditionRecommendationRationale
Temperature -20°C or lower for long-term storage.[1][2][3][8][9][10][11][12][13] -80°C for up to 6 months is also suggested.[5][14]To minimize degradation and maintain the integrity of the azide (B81097) functional group.
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).[3]To prevent oxidation.
Light Protect from light.[3]PEG derivatives can be light-sensitive.
Moisture Keep in a dry environment, with a desiccant if necessary.[3][6]To prevent hydrolysis, especially of other functional groups if present.
Form Store in solid form as received.[1][2]To avoid degradation that can occur in solution.
Stock Solutions Prepare fresh and use immediately. Avoid long-term storage.[6]The stability of the conjugate is reduced in solution.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of stock solutions.[1][2]Can lead to degradation of the PEG chain and functional groups.

Experimental Protocols

Protocol 1: General Procedure for Handling and Use of this compound
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3][6]

  • Immediately before use, weigh the desired amount of the reagent.

  • Dissolve the this compound in an appropriate anhydrous solvent, such as DMSO or DMF, to the desired concentration.[6]

  • Add the solution of the PEG linker to your reaction mixture. Ensure that the final concentration of the organic solvent in an aqueous reaction does not exceed 10%.[6]

  • Proceed with your conjugation reaction (e.g., CuAAC or SPAAC).

  • Discard any unused portion of the reconstituted this compound solution.[6]

Protocol 2: Assessment of Azide Group Integrity via FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet of your this compound or cast a thin film from a solution onto a suitable IR-transparent window.

  • Data Acquisition: Record the FT-IR spectrum of the sample.

  • Analysis: Look for the characteristic azide (N₃) stretching vibration, which typically appears as a sharp, strong peak in the region of 2100 cm⁻¹. A significant decrease in the intensity of this peak over time or after exposure to certain conditions indicates degradation of the azide group.

Visual Guides

Stability_Troubleshooting_Workflow start Low Conjugation Yield check_reagents Verify Reagent Quality (Azide-PEG, Alkyne) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_catalyst Check Catalyst Activity (for CuAAC) catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_catalyst Yes replace_reagents Use Fresh/Pure Reagents reagent_ok->replace_reagents No catalyst_ok->check_conditions Yes optimize_catalyst Degas Solvents Use Fresh Reducing Agent catalyst_ok->optimize_catalyst No optimize_conditions Adjust Temp., Time, or Concentration conditions_ok->optimize_conditions No success Successful Conjugation conditions_ok->success Yes replace_reagents->check_reagents optimize_catalyst->check_catalyst optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low yield conjugation reactions.

Azide_Degradation_Pathway azide_peg R-PEG-N₃ (this compound) amine_peg R-PEG-NH₂ (Amino-PEG9-Alcohol) azide_peg->amine_peg Reduction reducing_agent Reducing Agents (e.g., DTT, TCEP, Staudinger conditions) reducing_agent->amine_peg inactive_product Inactive for Click Chemistry amine_peg->inactive_product

Caption: Potential degradation pathway of the azide group.

References

refining reaction conditions for Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG9-Alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a nine-unit polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) (-N₃) group at one end, and a primary alcohol (-OH) group at the other. Its hydrophilic PEG chain enhances solubility in aqueous media.[1][2] The azide group is a versatile functional handle for "click chemistry" reactions, while the hydroxyl group can be further modified or conjugated.[1][3] It is commonly used in bioconjugation, drug delivery systems (e.g., for creating PROTACs), and for functionalizing surfaces and nanoparticles.[4][5][6]

Q2: What are the main reactions the azide group of this compound can undergo?

A2: The azide group is primarily used for two types of "click" reactions and for reduction to an amine:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction with terminal alkynes to form a stable 1,4-disubstituted triazole linkage.[4][7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free reaction with strained alkynes (e.g., DBCO, BCN) that is bioorthogonal, making it ideal for use in living systems.[9][][11]

  • Staudinger Reduction/Ligation: Reduction of the azide to a primary amine using phosphines (e.g., triphenylphosphine).[12][13] This can be used to simply form an amine or, in the Staudinger ligation, to form a stable amide bond.[14]

Q3: What is the purpose of the hydroxyl group?

A3: The terminal hydroxyl group (-OH) is a versatile functional group that can be used for further derivatization.[1] It can be activated or replaced to enable conjugation to other molecules, such as carboxylic acids (to form esters), or converted into other functional groups as required by a specific synthetic strategy. Protecting this group may be necessary if it interferes with reactions involving the azide terminus.[15]

Q4: How should I store and handle this compound?

A4: this compound should be stored at -20°C for long-term stability.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[16] For experiments, it can be dissolved in various aqueous and organic solvents, including water, DMSO, DMF, and DCM.[1]

Troubleshooting Guides

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q: My CuAAC reaction is showing low or no product yield. What are the common causes?

A: Low yields in CuAAC reactions can stem from several factors. The most common issue is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state.

  • Troubleshooting Steps:

    • Ensure a Reducing Environment: Always include a reducing agent like sodium ascorbate (B8700270) in the reaction mixture to regenerate Cu(I).[] Dithiothreitol (DTT) can also be used.[18]

    • Use a Ligand: A copper-coordinating ligand, such as TBTA (tris(benzyltriazolylmethyl)amine), can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[18]

    • Check Reagent Quality: Verify the purity of your this compound and alkyne-containing molecule. Impurities can interfere with the reaction.

    • Degas Solvents: Oxygen can promote the oxidation of Cu(I). Degassing your solvents (e.g., by bubbling with nitrogen or argon) before use can improve yields.

    • Optimize Copper Source: While CuSO₄ with a reducing agent is common, you can also try a direct Cu(I) source like CuI.[19]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Q: My SPAAC reaction is slow or incomplete. How can I improve the reaction rate?

A: While SPAAC is advantageous for being copper-free, its kinetics can be slower than CuAAC and are highly dependent on the strained alkyne used.

  • Troubleshooting Steps:

    • Choice of Strained Alkyne: Reaction rates vary significantly between different strained alkynes. The choice of cyclooctyne (B158145) is a key driver of the reaction.[11] Check the literature for rates associated with your specific alkyne (e.g., DBCO, BCN).

    • Increase Reactant Concentration: Increasing the concentration of one or both reactants can accelerate the reaction. A 2 to 4-fold molar excess of the strained alkyne reagent is a good starting point.[16]

    • Optimize Solvent and pH: The reaction generally proceeds well in aqueous buffers like PBS at physiological pH (around 7.4).[9][16] Ensure your buffer is amine-free if your reagents are amine-sensitive. If using an organic co-solvent like DMSO to dissolve a reagent, keep its final concentration low (ideally <5% v/v) to avoid denaturing proteins.[16]

    • Extend Reaction Time/Temperature: Incubate the reaction for a longer period (e.g., 12-24 hours at 4°C or 4-12 hours at room temperature).[16] While SPAAC works at ambient temperatures, gentle warming may increase the rate, provided your biomolecules are stable.

Staudinger Reduction/Ligation

Q: I am having difficulty purifying my product after a Staudinger reduction. What can I do?

A: A common challenge in Staudinger reductions is the removal of the phosphine (B1218219) oxide byproduct (e.g., triphenylphosphine (B44618) oxide), which can be difficult to separate chromatographically.[12][13]

  • Troubleshooting Steps:

    • Choice of Phosphine: If using triphenylphosphine (PPh₃), consider switching to tributylphosphine (B147548). The resulting tributylphosphine oxide is often easier to remove.[13]

    • Use Polymer-Bound Phosphine: Employing a polymer-supported triphenylphosphine allows the phosphine oxide byproduct to be removed by simple filtration after the reaction is complete.[20]

    • Alternative Reduction Methods: If purification remains an issue, consider alternative azide reduction methods that do not produce phosphine oxide, such as catalytic hydrogenation (H₂, Pd/C) or reduction with metal hydrides like LiAlH₄, being mindful of the chemoselectivity of these powerful reducing agents.[7][12][21]

General PEGylation Issues

Q: I am observing reduced biological activity or increased clearance of my PEGylated conjugate. Why is this happening?

A: While PEGylation is intended to improve pharmacokinetics, it can sometimes lead to unintended consequences.

  • Potential Issues & Solutions:

    • Steric Hindrance: The PEG chain can physically block the active site or binding interface of a protein or therapeutic molecule, reducing its biological activity.[22] Consider using a shorter PEG linker if this is suspected.

    • Immunogenicity (Anti-PEG Antibodies): PEG is not completely immunologically inert. Pre-existing or treatment-emergent anti-PEG antibodies can lead to accelerated clearance of the PEGylated conjugate, reducing its efficacy.[23][24] This is a complex issue that may require screening for anti-PEG antibodies in preclinical models.

    • Increased Viscosity: PEGylation can sometimes lead to a significant increase in the viscosity of a protein solution, which can be a formulation challenge.[22]

Data Presentation

Table 1: Comparison of Common Reactions for this compound

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Staudinger Reduction
Reactant Terminal AlkyneStrained Alkyne (DBCO, BCN)Phosphine (e.g., PPh₃)
Catalyst Cu(I) source (e.g., CuSO₄/NaAsc)NoneNone
Key Advantage Very fast kinetics, high yield[8]Bioorthogonal, non-toxic (no copper)[9]Mild reduction, forms primary amine[13]
Key Disadvantage Copper toxicity limits in vivo useSlower kinetics than CuAAC[25]Byproduct removal can be difficult[12]
Typical Conditions Aqueous buffers, room temp[18]Aqueous buffers, physiological pH[16]THF/Water, room temp to reflux[12]
Primary Use Case In vitro conjugation, material scienceLive-cell labeling, in vivo studiesAmine synthesis, peptide ligation

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of this compound in water.

    • Prepare fresh stock solutions of:

      • Copper(II) Sulfate (CuSO₄) in water (e.g., 50 mM).

      • Sodium Ascorbate in water (e.g., 500 mM). Prepare this solution immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule (1.0 equivalent).

    • Add the this compound (1.1 - 1.5 equivalents).

    • Add the reaction buffer (e.g., PBS, pH 7.4) to reach the desired final concentration.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Vortex the mixture gently.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

    • Purify the resulting conjugate using standard methods such as dialysis, size exclusion chromatography, or HPLC.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reagent Preparation:

    • Dissolve your azide-modified molecule (e.g., a protein containing this compound) in an amine-free buffer such as PBS, pH 7.4.

    • Prepare a stock solution of the strained alkyne (e.g., DBCO-functionalized molecule) in an anhydrous organic solvent like DMSO.[16]

  • Reaction Setup:

    • In a suitable reaction vessel, add the solution of the azide-modified molecule (1.0 equivalent).

    • Add the strained alkyne stock solution to achieve a 2-4 fold molar excess.[16] Ensure the final concentration of the organic solvent is kept to a minimum (<5% v/v) to maintain protein stability.[16]

  • Incubation:

    • Mix the components gently.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[16] Reaction times may vary and require optimization.

  • Monitoring and Purification:

    • Monitor the reaction by LC-MS or SDS-PAGE (for proteins).

    • Purify the conjugate to remove excess unreacted strained alkyne using dialysis or size exclusion chromatography.

Protocol 3: General Procedure for Staudinger Reduction
  • Reaction Setup:

    • Dissolve the this compound (1.0 equivalent) in a suitable solvent like Tetrahydrofuran (THF) in a round-bottom flask.[12]

    • Add triphenylphosphine (1.1 - 1.5 equivalents) to the solution at room temperature.[12]

    • Add water (5-10 equivalents) to the reaction mixture to facilitate hydrolysis of the aza-ylide intermediate.[12]

  • Incubation:

    • Stir the mixture at room temperature or heat to reflux (approx. 65°C) for 6-24 hours.[12]

  • Monitoring and Workup:

    • Monitor the disappearance of the starting azide by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the THF under reduced pressure.

    • Extract the resulting amine from the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).[12]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.[12]

Visualizations

G cluster_start Starting Material cluster_options Reaction Choice cluster_spaac SPAAC Workflow cluster_cuaac CuAAC Workflow start This compound c_c Need Bio-Orthogonal? (Live Cells/In Vivo) start->c_c spaac_reagent Strained Alkyne (e.g., DBCO, BCN) c_c->spaac_reagent  Yes cuaac_reagent Terminal Alkyne c_c->cuaac_reagent  No spaac_reaction SPAAC Reaction (No Catalyst) spaac_reagent->spaac_reaction spaac_product Stable Triazole Product spaac_reaction->spaac_product cuaac_reaction CuAAC Reaction (+ Cu(I) Catalyst) cuaac_reagent->cuaac_reaction cuaac_product Stable Triazole Product cuaac_reaction->cuaac_product

Caption: Decision workflow for choosing between SPAAC and CuAAC reactions.

G start This compound + Terminal Alkyne reagents Add Buffer (e.g., PBS) Add CuSO4 / NaAscorbate start->reagents reaction Incubate (Room Temp, 1-4h) reagents->reaction monitor Monitor Progress (LC-MS / HPLC) reaction->monitor monitor->reaction Incomplete purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify Complete product Final PEGylated Product purify->product

Caption: Experimental workflow for a typical CuAAC reaction.

G cluster_reactants Reactants & Conditions cluster_products Products & Byproducts azide This compound reaction Staudinger Reaction (Formation of Aza-Ylide) azide->reaction phosphine Triphenylphosphine (PPh3) phosphine->reaction solvent THF / Water solvent->reaction hydrolysis Hydrolysis reaction->hydrolysis amine Amine-PEG9-Alcohol hydrolysis->amine byproduct Triphenylphosphine Oxide hydrolysis->byproduct

Caption: Logical relationship in the Staudinger reduction of an azide.

References

Technical Support Center: Optimizing Azido-PEG9-Alcohol Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG9-Alcohol click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the minimization of side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound click chemistry?

A1: The most prevalent side products in CuAAC reactions involving PEGylated azides stem from several sources:

  • Oxidative homocoupling of the alkyne: This leads to the formation of a diacetylene byproduct, which can complicate purification and reduce the yield of the desired triazole product.[1]

  • Reactions with free thiols: If your sample contains proteins with cysteine residues or other molecules with free thiol groups, these can react with the alkyne probe or the copper catalyst, leading to off-target labeling and the formation of thiotriazole conjugates.[2][3]

  • Non-specific binding of copper ions: Copper ions can chelate to various biomolecules, particularly proteins, which can cause aggregation or generate a background signal in analytical assays.[2]

  • Formation of reactive oxygen species (ROS): In the presence of oxygen, the Cu(I) catalyst can participate in redox cycling, generating ROS that can damage or modify your target molecules.[2]

  • Side reactions from reagent impurities: Impurities present in the azide (B81097) or alkyne starting materials can lead to unexpected byproducts.[2]

Q2: How can I prevent the oxidative homocoupling of my alkyne?

A2: To minimize the formation of diacetylene byproducts, it is crucial to maintain a reducing environment and protect the Cu(I) catalyst from oxidation. This can be achieved by:

  • Using a sufficient amount of a reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state and to scavenge any dissolved oxygen.[1][4] Always use freshly prepared sodium ascorbate solutions, as they are prone to oxidation.[5]

  • Degassing your reaction solvents: Removing dissolved oxygen from your buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen) can significantly reduce oxidative side reactions.[5]

  • Employing a copper-chelating ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) stabilize the Cu(I) oxidation state and prevent its disproportionation or oxidation.[2][5][6]

Q3: My protein sample contains cysteine residues. How can I avoid side reactions with thiols?

A3: Thiol-alkyne side reactions are a significant source of off-target labeling.[2][3] To mitigate this, consider the following strategies:

  • Pre-treat your sample with a thiol-blocking agent: Reagents like N-ethylmaleimide (NEM) can be used to cap free cysteine residues before initiating the click reaction.[5]

  • Remove other reducing agents: If your protein sample has been treated with reducing agents like DTT or TCEP, it is essential to remove them through methods like dialysis or buffer exchange prior to the click reaction.[5]

Q4: I am observing low yields in my reaction. What are the potential causes and solutions?

A4: Low reaction yields can be attributed to several factors:

  • Inactivation of the copper catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) form.[5] Ensure you are using fresh reducing agent and a proper ligand-to-copper ratio (a 5:1 ratio is often recommended) to protect the catalyst.[5]

  • Suboptimal reactant concentrations: Click reactions are concentration-dependent.[5] Very dilute solutions may result in poor yields.[5] Consider increasing the concentration of your reactants.

  • Steric hindrance: The azide or alkyne functionality on your biomolecule might be in a sterically hindered environment, limiting its accessibility.[5] Performing the reaction under denaturing conditions (e.g., with 1% SDS) may improve accessibility, if compatible with your downstream applications.[5]

  • Interfering buffer components: Avoid using buffers that contain primary amines, such as Tris, as they can chelate the copper catalyst.[5] Buffers like PBS or HEPES are generally preferred.[5]

Troubleshooting Guide

This table provides a summary of common issues, their potential causes, and recommended solutions to minimize side products and improve the efficiency of your this compound click chemistry reaction.

Issue Potential Cause(s) Recommended Solution(s)
High background signal/non-specific labeling 1. Non-specific binding of copper ions.[2]2. Side reactions with free thiols.[2][3]3. Excess alkyne probe.[2]4. Reagent impurities.[2]1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5:1 molar ratio to copper.[5]2. Pre-treat protein samples with a thiol-blocking agent like NEM.[5]3. Titrate the concentration of the alkyne probe to the minimum effective concentration.4. Ensure the purity of your azide and alkyne reagents.[2]
Low yield of the desired product 1. Oxidation and inactivation of the Cu(I) catalyst.[5]2. Insufficient or degraded reducing agent.[5]3. Low reactant concentrations.[5]4. Steric hindrance at the reaction site.[5]5. Interfering substances in the reaction buffer.[5]1. Degas all solutions and use a copper ligand.[5]2. Prepare a fresh solution of sodium ascorbate for each experiment.[5]3. Increase the concentration of reactants or use a slight excess of one component.[7]4. Consider performing the reaction under denaturing conditions if applicable.[5]5. Avoid Tris-based buffers; use PBS or HEPES instead.[5]
Presence of diacetylene byproduct (alkyne homocoupling) 1. Presence of oxygen in the reaction mixture.2. Insufficient reducing agent.1. Thoroughly degas all solvents and buffers before use.2. Ensure an adequate concentration of fresh sodium ascorbate.
Inconsistent or non-reproducible results 1. Degradation of stock solutions (especially sodium ascorbate).[5]2. Variations in reagent purity between batches.1. Prepare fresh stock solutions of critical reagents before each experiment.2. Use high-purity reagents from a reliable supplier.

Experimental Protocol: Optimized CuAAC for PEGylation

This protocol provides a general framework for the copper-catalyzed click reaction between an this compound and an alkyne-modified molecule. The concentrations provided are a starting point and may require optimization for your specific system.

Materials:

  • This compound

  • Alkyne-modified molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Degassed deionized water

Stock Solution Preparation:

  • This compound (10 mM): Dissolve the appropriate amount in degassed deionized water or a suitable organic solvent like DMSO.

  • Alkyne-modified molecule (10 mM): Dissolve in a compatible solvent.

  • Copper(II) sulfate (50 mM): Dissolve in degassed deionized water.

  • Ligand (e.g., THPTA) (250 mM): Dissolve in degassed deionized water.

  • Sodium ascorbate (500 mM): Prepare this solution fresh immediately before use by dissolving in degassed deionized water.

Reaction Procedure:

  • In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer.

  • Add the this compound. A 1.5 to 2-fold molar excess of the PEG reagent over the alkyne-modified molecule is a good starting point.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add the copper(II) sulfate solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for proteins).

  • Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper. The product can then be purified using a suitable method (e.g., chromatography, dialysis).

Typical Reaction Concentrations:

ReagentTypical Final ConcentrationNotes
Alkyne-modified molecule10 µM - 1 mMLower concentrations may require longer reaction times or a higher excess of other reagents.[5]
This compound20 µM - 2 mMA 2 to 10-fold molar excess over the alkyne is often used.[5]
Copper(II) Sulfate50 µM - 1 mM
Ligand (e.g., THPTA)250 µM - 5 mMMaintain at least a 5:1 ligand to copper molar ratio.[5]
Sodium Ascorbate1 mM - 5 mM

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound click chemistry.

TroubleshootingWorkflow start Start: Reaction Performance Issue check_yield Low or No Product Yield? start->check_yield check_background High Background Signal? check_yield->check_background No catalyst_issue Potential Catalyst Inactivation check_yield->catalyst_issue Yes copper_binding Non-specific Copper Binding? check_background->copper_binding Yes reagent_issue Reagent Concentration/ Integrity Issue catalyst_issue->reagent_issue If still low yield optimize_catalyst Action: - Use fresh Na-Ascorbate - Degas solutions - Increase Ligand:Cu ratio (5:1) catalyst_issue->optimize_catalyst steric_hindrance Steric Hindrance? reagent_issue->steric_hindrance If still low yield optimize_reagents Action: - Increase reactant concentrations - Verify reagent purity reagent_issue->optimize_reagents denature_conditions Action: - Perform reaction under  denaturing conditions (e.g., 1% SDS) steric_hindrance->denature_conditions Yes end Successful Reaction steric_hindrance->end No thiol_reaction Thiol Side Reactions? copper_binding->thiol_reaction No add_ligand Action: - Ensure adequate  copper-chelating ligand copper_binding->add_ligand Yes block_thiols Action: - Pre-treat with NEM - Remove DTT/TCEP thiol_reaction->block_thiols Yes thiol_reaction->end No optimize_catalyst->end optimize_reagents->end denature_conditions->end add_ligand->end block_thiols->end

Caption: Troubleshooting workflow for this compound click chemistry.

References

Validation & Comparative

Validating PROTACs Synthesized with Azido-PEG9-Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized using an Azido-PEG9-Alcohol linker versus those with alternative linkers. This guide is supported by representative experimental data and detailed protocols for key validation assays.

The efficacy of a PROTAC is critically influenced by the linker connecting the target protein binder and the E3 ligase ligand. Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[1] this compound is a valuable building block for PROTAC synthesis, particularly in "click chemistry" applications, which allow for a highly efficient and modular approach to synthesizing PROTAC libraries.[2][3] This guide will delve into the validation of PROTACs incorporating a nine-unit PEG linker and compare their performance characteristics to PROTACs with shorter PEG chains and more rigid alkyl linkers.

Performance Comparison of PROTAC Linkers

The selection of a linker can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), cell permeability, and overall physicochemical properties. The following tables summarize representative data comparing a hypothetical BRD4-targeting PROTAC synthesized with an this compound linker to analogues with different linkers.

Table 1: Impact of Linker Composition on BRD4 Degradation

PROTAC LinkerDC50 (nM)Dmax (%)Cell Line
PEG9 (from this compound) 25>95HEK293
PEG550>90HEK293
C8 Alkyl Chain15085HEK293

This table illustrates that a longer, more flexible PEG9 linker can lead to enhanced degradation potency (lower DC50) and efficacy (higher Dmax) compared to a shorter PEG5 linker and a more rigid alkyl chain for the BRD4 target.

Table 2: Influence of Linker Composition on Physicochemical and Permeability Properties

PROTAC LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)PAMPA Papp (x 10⁻⁶ cm/s)
PEG9 (from this compound) ~10502.12300.8
PEG5~8702.81931.2
C8 Alkyl Chain~7804.51650.5

This table highlights the trade-offs in physicochemical properties. The PEG9 linker increases molecular weight and topological polar surface area (TPSA), which can sometimes negatively impact passive diffusion, as suggested by the slightly lower PAMPA permeability coefficient (Papp) compared to the PEG5 linker. However, the increased hydrophilicity (lower cLogP) can be beneficial for solubility. The alkyl chain, while having a lower molecular weight, is more lipophilic and shows lower passive permeability in this representative example.

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC validation, it is crucial to visualize the underlying biological pathways and the experimental procedures used to assess their efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (e.g., with PEG9 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Transfer Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

The validation of a novel PROTAC follows a systematic workflow, from initial synthesis to comprehensive characterization of its biological activity.

PROTAC_Validation_Workflow Experimental Workflow for PROTAC Validation cluster_synthesis Synthesis cluster_validation Validation cluster_comparison Comparison Synthesis PROTAC Synthesis (e.g., via Click Chemistry with This compound) Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA) Synthesis->Permeability_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Comparison Compare with Alternative Linkers Data_Analysis->Comparison

Caption: Workflow for PROTAC synthesis and validation.

Experimental Protocols

Accurate and reproducible experimental data are essential for the objective comparison of PROTACs. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]

Materials:

  • Cell line expressing the target protein (e.g., HEK293)

  • PROTACs of interest (with PEG9, PEG5, and C8 alkyl linkers)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add RIPA lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[4]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.[2]

  • Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[5]

Materials:

  • 96-well PAMPA plate system (with donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PBS (pH 7.4)

  • PROTAC stock solutions in DMSO

  • UV-Vis plate reader

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Coat Donor Plate: Coat the membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Donor Solutions: Prepare the PROTAC solutions in PBS from the DMSO stocks.

  • Assemble PAMPA Plate: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).

  • Quantification: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.

  • Calculate Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Conclusion

The length and composition of the linker are critical determinants of PROTAC efficacy. While a longer, more flexible PEG9 linker, readily synthesized using this compound, can offer advantages in terms of degradation potency and efficacy for certain targets, it may also present challenges related to increased molecular weight and potentially altered permeability. The choice of the optimal linker is target-dependent and requires a systematic evaluation of various linker types and lengths. The experimental protocols and comparative data framework provided in this guide offer a robust approach for the validation and optimization of novel PROTACs, enabling researchers to make informed decisions in the design of next-generation targeted protein degraders.

References

Azido-PEG9-Alcohol in Antibody-Drug Conjugates: A Comparative Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of Azido-PEG9-Alcohol with other PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

This compound is a discrete PEG linker featuring a terminal azide (B81097) (N₃) group and a hydroxyl (-OH) group, separated by a nine-unit PEG chain. The azide group facilitates covalent conjugation to an antibody or drug via highly efficient and specific "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] The hydroxyl group offers a versatile handle for further chemical modifications. The PEG chain itself imparts hydrophilicity to the ADC, which can mitigate aggregation issues associated with hydrophobic payloads and improve the overall pharmacokinetic profile.[4][]

The Impact of PEG Linkers on ADC Performance

The incorporation of PEG linkers in ADCs offers several advantages that can significantly enhance their therapeutic index. The length and chemical nature of the PEG linker are key determinants of an ADC's behavior.[6][7]

Key Advantages of PEG Linkers in ADCs:

  • Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, compromising efficacy and potentially inducing an immune response. Hydrophilic PEG linkers create a hydration shell around the ADC, improving its solubility and preventing aggregation, even at higher drug-to-antibody ratios (DARs).[4][][8]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG linkers can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[4][8]

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without negatively impacting the ADC's physical properties.[4]

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[8]

Comparative Analysis of PEG Linker Properties

The choice of PEG linker length and functionality represents a critical optimization step in ADC development. While longer PEG chains generally improve pharmacokinetic properties, they may also introduce steric hindrance that can affect antigen binding or payload release.[6][9]

Table 1: Impact of PEG Linker Length on Key ADC Performance Metrics

FeatureShorter PEG Linkers (e.g., PEG2, PEG4)Medium PEG Linkers (e.g., PEG8, PEG9)Longer PEG Linkers (e.g., PEG12, PEG24)References
Hydrophilicity Moderate increaseSignificant increaseHigh increase[4][8]
Potential for Aggregation Higher risk with hydrophobic payloadsReduced riskLowest risk[4][8]
Drug-to-Antibody Ratio (DAR) May be limited by hydrophobicityCan enable higher DARsCan enable the highest DARs[4]
In Vitro Cytotoxicity Generally higher potencyMay see a slight decreasePotential for decreased potency[6][9]
Plasma Clearance Faster clearanceSlower clearanceSlowest clearance[7]
In Vivo Efficacy May be limited by poor PKOften optimal efficacyCan be highly efficacious, but may have reduced potency[6][10]

Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen.

This compound and Click Chemistry: A Path to Homogeneous ADCs

A significant advantage of this compound lies in its azide functionality, which enables the use of click chemistry for conjugation.[1][2] Traditional conjugation methods, such as those targeting lysine (B10760008) residues or using maleimide-thiol chemistry, often result in heterogeneous ADC populations with varying DARs and conjugation sites.[11] This heterogeneity can impact the ADC's consistency, safety, and efficacy.

Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offers a bioorthogonal and highly efficient method for site-specific conjugation.[12][13] By introducing an alkyne-bearing non-natural amino acid into the antibody sequence, an azido-functionalized linker-payload can be precisely attached, leading to a homogeneous ADC with a defined DAR.[13]

Table 2: Comparison of Conjugation Chemistries

FeatureMaleimide-Thiol ChemistryAzide-Alkyne Click Chemistry (SPAAC)References
Specificity Targets cysteine residues (native or engineered)Bioorthogonal, targets engineered alkynes[12][14]
Homogeneity of ADC Often results in heterogeneous mixturesProduces homogeneous ADCs with defined DAR[11][12]
Reaction Conditions Mild, but potential for side reactionsMild and highly specific[12]
Linkage Stability Thioether bond can be susceptible to retro-Michael additionStable triazole linkage[15]
Control over Conjugation Site Limited with native cysteines, better with engineered cysteinesHigh degree of control with engineered alkynes[14]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADCs with different PEG linkers.

ADC Synthesis and Characterization

1. Drug-Linker Synthesis:

  • The payload is chemically linked to the desired PEG linker (e.g., this compound) through a functional group on the payload that is compatible with the linker's available functional group (e.g., the hydroxyl group on this compound can be activated or replaced).

2. Antibody Modification (for Click Chemistry):

  • A monoclonal antibody is engineered to incorporate a non-natural amino acid containing an alkyne group (e.g., bicyclononyne, BCN) at a specific site.

3. Conjugation:

  • The azido-functionalized drug-linker is added to the alkyne-modified antibody in a suitable buffer. The strain-promoted azide-alkyne cycloaddition reaction proceeds without the need for a copper catalyst.[13]

4. Purification:

  • The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linkers, unconjugated antibody, and aggregates.[6]

5. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determined using HIC, reversed-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry (LC-MS).[16][17][]

  • Purity and Aggregation: Assessed by SEC.

  • Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the ADC.

In Vivo Pharmacokinetic Study
  • Animal Model: Healthy rodents (e.g., mice or rats) are used.

  • Administration: ADCs with different PEG linkers are administered intravenously at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Quantification: The concentration of the total antibody or the ADC in plasma is quantified using an ELISA.[6]

In Vivo Efficacy Study (Xenograft Model)
  • Animal Model: Immunocompromised mice are subcutaneously implanted with tumor cells expressing the target antigen.

  • Treatment: Once tumors reach a predetermined size, mice are treated with the ADC, a vehicle control, and relevant control antibodies.

  • Tumor Volume Measurement: Tumor size is measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[6]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker Conjugation Site Payload Payload Linker->Payload Attachment

Caption: General structure of an Antibody-Drug Conjugate.

PEG_Linker_Comparison cluster_properties Key Performance Properties Azido_PEG9_Alcohol This compound (Click Chemistry) Homogeneity Homogeneity Azido_PEG9_Alcohol->Homogeneity High (Site-specific) Pharmacokinetics Pharmacokinetics Azido_PEG9_Alcohol->Pharmacokinetics Improved In_Vivo_Efficacy In_Vivo_Efficacy Azido_PEG9_Alcohol->In_Vivo_Efficacy Potentially Enhanced Other_PEG_Linkers Other PEG Linkers (e.g., Maleimide, NHS Ester) Other_PEG_Linkers->Homogeneity Low to Moderate (Often heterogeneous) Other_PEG_Linkers->Pharmacokinetics Improved Other_PEG_Linkers->In_Vivo_Efficacy Variable

Caption: Conceptual comparison of this compound with other PEG linkers.

Experimental_Workflow Start Start: Design & Synthesize ADCs ADC_Synthesis Synthesize ADCs with different PEG linkers Start->ADC_Synthesis Characterization Characterize ADCs (DAR, Purity, etc.) ADC_Synthesis->Characterization In_Vitro_Assays In Vitro Assays (Cytotoxicity, Binding) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (PK, Efficacy) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Lead Candidate Selection In_Vivo_Studies->Data_Analysis End End: Identify Optimal Linker Data_Analysis->End

Caption: General experimental workflow for comparing ADCs with different PEG linkers.

Conclusion

The choice of a PEG linker is a critical decision in the development of an effective and safe ADC. This compound, with its discrete length and azide functionality, offers a compelling option for constructing homogeneous ADCs through click chemistry. This approach can lead to improved batch-to-batch consistency and a more predictable pharmacokinetic and safety profile.

While longer PEG chains generally enhance the pharmacokinetic properties of an ADC, there is often a trade-off with in vitro potency. The optimal PEG linker length is context-dependent and must be empirically determined for each specific antibody, payload, and target combination. By carefully considering the interplay between linker length, conjugation chemistry, and the overall properties of the ADC, researchers can rationally design next-generation antibody-drug conjugates with an improved therapeutic index.

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Azido-PEG9-Alcohol and Non-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, profoundly impacting their efficacy, stability, and safety. While poly(ethylene glycol) (PEG) linkers have long been the gold standard, the emergence of non-PEG alternatives presents new opportunities and considerations. This guide provides an objective comparison of Azido-PEG9-Alcohol, a discrete PEG linker, with prominent non-PEG linkers, supported by experimental data to inform your selection process.

The ideal linker should not only covalently connect the biomolecule to a payload but also optimize the overall properties of the conjugate. This compound, a heterobifunctional linker, features a discrete PEG chain of nine ethylene (B1197577) glycol units, an azide (B81097) group for bioorthogonal click chemistry, and a terminal alcohol for further functionalization. This structure imparts hydrophilicity, biocompatibility, and precise control over linker length. However, concerns regarding the potential immunogenicity of PEG and its non-biodegradable nature have driven the development of alternative linker technologies.[1][2]

This guide will delve into a comparative analysis of this compound and two major classes of non-PEG linkers: polysarcosine (PSar) and polypeptide-based linkers. We will examine their impact on key bioconjugate attributes, including solubility, stability, in vitro cytotoxicity, and in vivo pharmacokinetics.

At a Glance: Key Properties of this compound and Non-PEG Linkers

PropertyThis compound (PEG Linker)Polysarcosine (PSar) LinkersPolypeptide Linkers
Composition Poly(ethylene glycol) chain with azide and alcohol terminiPolymer of N-methylated glycineSequence of natural amino acids
Hydrophilicity HighHighTunable based on amino acid sequence
Biocompatibility Generally good, but potential for anti-PEG antibodies[1]Excellent, non-immunogenic[3]Generally good, low immunogenicity[4]
Biodegradability Non-biodegradableBiodegradable[4]Biodegradable[4]
Conjugation Chemistry Click chemistry (azide)Various, can be functionalized for click chemistryVarious, dependent on amino acid side chains
Homogeneity High (for discrete PEGs)Can be synthesized with low polydispersityHigh (for specific sequences)

Performance Comparison: Experimental Data

The selection of a linker can significantly influence the performance of a bioconjugate, particularly in the context of antibody-drug conjugates (ADCs). The following tables summarize quantitative data from studies comparing PEGylated linkers with non-PEG alternatives. While direct data for this compound is limited, the performance of short-chain PEG linkers provides a relevant comparison.

In Vitro Cytotoxicity

The in vitro potency of an ADC is a critical measure of its efficacy. The following table presents IC50 values (the concentration of ADC that inhibits 50% of cell growth) from comparative studies.

Cell LineLinker TypePayloadIC50 (ng/mL)Reference
Karpas-299No PEGMMAE~10[5]
Karpas-299PEG2MMAE~10[5]
Karpas-299PEG4MMAE~10[5]
Karpas-299PEG8MMAE~10[5]
Karpas-299PEG12MMAE~10[5]
Karpas-299PEG24MMAE~10[5]
Daudi CellsPEG-IFNInterferon-α2bHigher than PSar-IFN[3]
Daudi CellsPSar-IFNInterferon-α2bLower than PEG-IFN[3]

Note: In some studies, the inclusion of PEG linkers of varying lengths had no significant effect on the in vitro potency of ADCs[5]. However, other studies have shown that polysarcosine-conjugated proteins can exhibit slightly higher potency than their PEGylated counterparts[3]. The impact of the linker on cytotoxicity can be dependent on the specific antibody, payload, and cell line used.

In Vivo Pharmacokinetics

The pharmacokinetic profile of a bioconjugate determines its circulation half-life and exposure in the body, which are crucial for efficacy.

BioconjugateLinker TypeKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNo PEGHalf-life of 19.6 minutes[6]
Affibody-Drug Conjugate4 kDa PEG2.5-fold increase in half-life compared to no PEG[6]
Affibody-Drug Conjugate10 kDa PEG11.2-fold increase in half-life compared to no PEG[6]
Interferon-α2bPEGProlonged circulation half-life[3]
Interferon-α2bPolysarcosineComparable circulation half-life to PEGylated IFN[3]
DAR8 ADCLinear PEG24High clearance[7]
DAR8 ADCPendant (PEG12)2Low clearance[7]
DAR8 ADCPolysarcosine (orthogonal)Favorable, restored PK properties[2]

Note: Longer PEG chains generally lead to a longer circulation half-life[6]. The architecture of the PEG linker (linear vs. branched/pendant) can also significantly impact clearance rates[7]. Polysarcosine has been shown to be a viable alternative to PEG for prolonging circulation time[3].

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of different linkers in bioconjugation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for this compound Conjugation

This protocol outlines the general steps for conjugating an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, CuSO4, sodium ascorbate (B8700270), and THPTA in a suitable solvent (e.g., water or DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of this compound in the reaction buffer.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA ligand solutions.

  • Initiation of Reaction: Add the CuSO4/THPTA mixture to the reaction tube containing the biomolecule and linker. Initiate the click reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting bioconjugate to remove unreacted linker and catalyst components using a desalting column or dialysis.

CuAAC_Workflow Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction_Mix Reaction Mixture Alkyne_Biomolecule->Reaction_Mix Azido_PEG This compound Azido_PEG->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix Ligand THPTA Ligand Ligand->Reaction_Mix Purification Purification (e.g., SEC) Reaction_Mix->Purification Incubation Conjugate Bioconjugate Purification->Conjugate

CuAAC Bioconjugation Workflow
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to determine the cytotoxic potential of bioconjugates like ADCs.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Bioconjugate (e.g., ADC) and unconjugated control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate and controls in cell culture medium. Add the dilutions to the appropriate wells and incubate for a set period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_plate 96-Well Plate Cell_Seeding Seed Cells Treatment Add Bioconjugate (Serial Dilutions) Cell_Seeding->Treatment Incubate MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubate Solubilization Add Solubilization Solution MTT_Addition->Solubilization Incubate Read_Plate Measure Absorbance (Microplate Reader) Solubilization->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

In Vitro Cytotoxicity (MTT) Assay Workflow
Protocol 3: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the homogeneity of ADCs.

Materials:

  • ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in sodium phosphate (B84403) buffer)

  • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer with isopropanol)

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography: Inject the sample onto the HIC column equilibrated with Mobile Phase A.

  • Elution: Elute the ADC species using a decreasing salt gradient by mixing Mobile Phase A and Mobile Phase B. Species with higher DAR, being more hydrophobic, will elute later.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to different DAR species to calculate the average DAR and assess the distribution.

HIC_Workflow ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Injection HPLC HPLC System HIC_Column->HPLC Gradient Elution Chromatogram Chromatogram (DAR Species Separation) HPLC->Chromatogram UV Detection Data_Analysis Average DAR Calculation Chromatogram->Data_Analysis

ADC Characterization by HIC Workflow

Conclusion: Making an Informed Decision

The choice between this compound and non-PEG linkers is not a one-size-fits-all decision and depends heavily on the specific application and desired attributes of the bioconjugate.

This compound and other discrete PEG linkers offer the advantages of high hydrophilicity, well-defined length, and established conjugation chemistry, which can lead to improved solubility and pharmacokinetic profiles of the resulting bioconjugates. The azide functionality allows for efficient and specific "click" conjugation.

Non-PEG linkers , such as polysarcosine and polypeptides, present compelling alternatives, particularly when biodegradability and reduced immunogenicity are primary concerns.[3][4] Polysarcosine has demonstrated comparable or even superior performance to PEG in some studies in terms of in vitro potency and in vivo efficacy.[3] Polypeptide linkers offer the unique advantage of tunability, where the amino acid sequence can be engineered for specific properties like controlled cleavage and solubility.[4]

Ultimately, a thorough evaluation of the linker's impact on the bioconjugate's stability, efficacy, and safety through rigorous experimental testing is crucial for successful drug development. The protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in their bioconjugation strategies.

References

Characterization of Antibody-Drug Conjugates with Azido-PEG9-Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). The linker not only covalently attaches the cytotoxic payload to the monoclonal antibody but also profoundly influences the ADC's stability, pharmacokinetics, and efficacy. Among the diverse array of linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides a comparative analysis of ADCs featuring a non-cleavable Azido-PEG9-linker, placing them in context with other widely used linker technologies and providing relevant experimental data and protocols.

Linker Technology Comparison: The Role of Hydrophilicity and Cleavability

The in vivo fate and efficacy of an ADC are intrinsically linked to the nature of its linker. Linkers are broadly classified as cleavable or non-cleavable, with hydrophilicity being a key tunable property.[1]

Cleavable Linkers , such as the commonly used valine-citrulline (Val-Cit) dipeptide, are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells, such as lysosomal proteases.[1][2] This mechanism can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

Non-cleavable Linkers , like the Azido-PEG9-linker, rely on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid catabolite. This generally results in higher plasma stability and a reduced risk of off-target toxicity.[1][3]

The incorporation of a hydrophilic PEG spacer, such as in the Azido-PEG9-linker, offers several advantages:

  • Improved Solubility and Reduced Aggregation: Hydrophobic payloads can induce ADC aggregation, leading to rapid clearance and potential immunogenicity. The hydrophilic PEG chain creates a hydration shell, mitigating this issue.

  • Enhanced Pharmacokinetics: The PEG moiety can shield the ADC from clearance mechanisms, prolonging its circulation half-life and increasing tumor accumulation.

  • Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can enable the conjugation of more drug molecules per antibody without compromising its properties.

The Azido-PEG9-linker is a non-cleavable linker that leverages "click chemistry" for conjugation. The azide (B81097) group allows for a highly specific and efficient bioorthogonal reaction with an alkyne-modified payload or antibody, forming a stable triazole linkage.[4][5]

Performance Comparison of Linker Technologies

While direct head-to-head comparative data for an Azido-PEG9-linker against other linkers with an identical antibody and payload is limited in publicly available literature, we can infer its performance based on studies comparing PEGylated and non-cleavable linkers with other types.

Linker TypeADC ExampleKey Performance CharacteristicsReferences
Non-cleavable, PEGylated (e.g., inferred for Azido-PEG9) Hypothetical anti-Her2-Azido-PEG9-MMAEHigh Plasma Stability: Non-cleavable nature minimizes premature drug release. Reduced Off-Target Toxicity: Payload is primarily released within the target cell after antibody degradation. Improved Pharmacokinetics: PEG chain is expected to increase circulation half-life.[1][3]
Cleavable, Peptide-based (Val-Cit) Anti-CD30-Val-Cit-PABC-MMAE (Brentuximab Vedotin)High In Vitro Potency: Efficient payload release in the lysosome. Bystander Effect: Released payload can kill adjacent tumor cells. Potential for Off-Target Toxicity: Susceptible to premature cleavage by proteases.[3][6]
Non-cleavable, Non-PEGylated (SMCC) Anti-Her2-SMCC-DM1 (Trastuzumab Emtansine)High Plasma Stability: Thioether bond is stable in circulation. Lower Bystander Effect: Active catabolite is less membrane-permeable. Lower Systemic Toxicity: Compared to some cleavable linker ADCs.[3]

In Vitro Cytotoxicity:

Studies have shown that the choice of linker can impact the in vitro potency of an ADC. For instance, a comparison of different linkers on a trastuzumab-MMAE conjugate revealed that a β-galactosidase-cleavable linker resulted in a lower IC50 (8.8 pmol/L) compared to a Val-Cit linker (14.3 pmol/L).[3] While specific data for an Azido-PEG9 linker is not available, as a non-cleavable linker, its in vitro potency would be dependent on the efficiency of antibody degradation and the activity of the resulting payload-linker-amino acid catabolite.

In Vivo Efficacy:

The enhanced stability and pharmacokinetics of ADCs with non-cleavable and PEGylated linkers often translate to improved in vivo efficacy. For example, a study comparing a novel disulfide-linked ADC to a maleimide (B117702) peptide (Val-Cit)-PBD-ADC showed similar in vivo activity, but the disulfide-linked ADC had a higher maximum tolerated dose (10 vs. 2.5 mg/kg), suggesting a wider therapeutic window.[3] An ADC with a stable glutamic acid–valine–citrulline (EVCit) linker, which is resistant to premature cleavage in mice, demonstrated complete tumor remission in xenograft models, whereas the corresponding Val-Cit ADC showed poor therapeutic effect.[6] This highlights the critical role of linker stability in vivo.

Signaling Pathways and Experimental Workflows

The general mechanism of action for an ADC involves several key steps, from binding to the target antigen to the ultimate induction of cell death.

ADC_Mechanism cluster_cell Tumor Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

A systematic workflow is essential for the characterization and comparison of ADCs with different linkers.

Experimental_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Functional Evaluation Ab Antibody Conjugation Conjugation (Click Chemistry) Ab->Conjugation Linker Azido-PEG9-Linker Linker->Conjugation Payload Alkyne-Payload Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (HIC, MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity Stability Plasma Stability Assay Purification->Stability InVitro In Vitro Cytotoxicity Purification->InVitro InVivo In Vivo Efficacy (Xenograft Model) InVitro->InVivo PK Pharmacokinetics InVivo->PK

References

A Comparative Guide to Analytical Techniques for Azido-PEG9-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, particularly those utilizing discrete polyethylene (B3416737) glycol (PEG) linkers like Azido-PEG9-Alcohol, rigorous analytical characterization is paramount. This guide provides an objective comparison of key analytical techniques to confirm the identity, purity, and integrity of this compound and its subsequent conjugates. The focus is on providing actionable data, detailed experimental protocols, and clear visual representations of analytical workflows.

The use of discrete PEG linkers, which have a defined number of PEG units, is advantageous as it leads to more homogeneous conjugates with improved batch-to-batch reproducibility.[1] this compound, a bifunctional linker containing an azide (B81097) group for "click chemistry" and a terminal hydroxyl group for further derivatization, requires a multi-faceted analytical approach to ensure its quality and the successful outcome of conjugation reactions.[][3][4][5]

Comparison of Key Analytical Techniques

The primary analytical techniques for the characterization of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information.

FeatureNMR SpectroscopyMass SpectrometryHPLCFTIR Spectroscopy
Principle Nuclear magnetic resonance of atomic nucleiMass-to-charge ratio of ionized moleculesDifferential partitioning between mobile and stationary phasesVibrational absorption of infrared light by chemical bonds
Information Provided Detailed molecular structure, confirmation of functional groups, purity assessmentMolecular weight confirmation, fragmentation patterns, purityPurity assessment, quantification, separation of impuritiesPresence of functional groups
Key Indicator for Azide Chemical shifts of protons and carbons adjacent to the azide groupMolecular ion peak, specific fragmentation patterns (e.g., loss of N₂)A single, sharp peak indicating purityStrong, sharp absorption band around 2100 cm⁻¹[6]
Sample Requirement ~5-25 mg (dissolved in a deuterated solvent)< 1 mg (in solution)~1-10 mg (in a suitable solvent)~1-10 mg (solid or liquid)
Analysis Time Minutes to hours< 10 minutes10-30 minutes< 5 minutes
Sensitivity LowerHighModerate to HighModerate
Cost HighHighModerateLow
Data Interpretation ComplexModerate to ComplexRelatively SimpleRelatively Simple

Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of this compound. It provides unambiguous confirmation of the PEG backbone, the azide, and the alcohol termini.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Presentation: Expected Chemical Shifts for this compound

Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
N₃-CH₂ -CH₂-O-~3.39~50.6
-O-CH₂ -CH₂-OH~3.71~72.5
PEG Backbone (-O-CH₂ -CH₂ -O-)~3.64 (s, broad)~70.5
-CH₂-CH₂ -OH~3.58~61.7
-CH₂-CH₂-OH Variable (depends on concentration and solvent)-

Note: The chemical shifts are approximate and can vary slightly based on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the discrete PEG linker, ensuring it is the correct "PEG9" length. Electrospray ionization (ESI) is a common technique for this type of analysis.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile (B52724)/water.

  • LC-MS Analysis:

    • Chromatography: A short C18 column can be used with a gradient of water and acetonitrile (both with 0.1% formic acid) to desalt the sample before it enters the mass spectrometer.

    • Mass Spectrometry:

      • Ionization Mode: Positive ESI.

      • Analyzer: Time-of-Flight (TOF) or Quadrupole.

      • Scan Range: m/z 100-1000.

      • Expected Ion: The primary observed ion will likely be the sodium adduct [M+Na]⁺ due to the high affinity of the PEG ether oxygens for sodium ions. The protonated molecule [M+H]⁺ may also be observed.

Data Presentation: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₁₈H₃₇N₃O₉
Exact Mass 455.2533 g/mol
Expected [M+H]⁺ 456.2611 m/z
Expected [M+Na]⁺ 478.2430 m/z
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. Since PEG linkers lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often used in conjunction with or instead of a standard UV detector.[8][9]

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

    • Gradient: A linear gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD, CAD, or UV (at low wavelength, e.g., 214 nm).

Data Presentation: Expected HPLC Results

A high-purity sample of this compound should yield a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks would indicate impurities, such as PEGs of different lengths or molecules with incomplete functionalization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of the key functional groups, especially the azide.[6]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solution.

  • Data Acquisition:

    • Instrument: Any standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Data Presentation: Key FTIR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
Azide (N₃) ~2100 Strong, Sharp [6]
Alcohol (O-H) 3600-3200Broad
Alkyl (C-H) 3000-2850Strong
Ether (C-O-C) 1150-1085Strong

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive analysis of this compound conjugates. The following diagrams illustrate a typical characterization workflow and the logical relationship between the analytical techniques.

cluster_0 Initial Characterization of this compound cluster_1 Confirmation cluster_2 Decision A This compound Sample B FTIR Spectroscopy A->B C NMR Spectroscopy (¹H & ¹³C) A->C D Mass Spectrometry A->D E HPLC (RP-ELSD/CAD) A->E F Presence of Azide & Hydroxyl? B->F G Correct Structure? C->G H Correct Molecular Weight? D->H I High Purity? E->I J Proceed to Conjugation F->J Yes K Further Purification / Re-synthesis F->K No G->J Yes G->K No H->J Yes H->K No I->J Yes I->K No

Caption: Workflow for the initial quality control of this compound.

cluster_techniques Analytical Techniques cluster_information Information Obtained A Analyte: This compound NMR NMR (¹H, ¹³C) A->NMR MS Mass Spectrometry (ESI-TOF) A->MS HPLC HPLC (RP-ELSD/CAD) A->HPLC FTIR FTIR A->FTIR Structure Detailed Structure & Connectivity NMR->Structure MW Molecular Weight MS->MW Purity Purity Profile HPLC->Purity FuncGroups Functional Groups FTIR->FuncGroups

Caption: Relationship between techniques and the data obtained for the analyte.

By employing this suite of analytical techniques, researchers can ensure the quality of their this compound linkers, leading to more reliable and reproducible results in their drug development and bioconjugation endeavors.

References

Mass Spectrometry of PROTACs with PEG9 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of Proteolysis Targeting Chimeras (PROTACs) presents unique challenges due to their complex tripartite structure, comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker. The linker, particularly polyethylene (B3416737) glycol (PEG) chains, plays a crucial role in the molecule's solubility, cell permeability, and the geometry of the ternary complex it forms. This guide provides a comparative overview of mass spectrometry (MS) techniques for the characterization of PROTACs containing a nine-unit polyethylene glycol (PEG9) linker, offering insights into its performance against other analytical methods and linker types.

The Role of the PEG9 Linker in PROTAC Analysis

The PEG9 linker imparts specific physicochemical properties to a PROTAC that influence its behavior in mass spectrometric analyses. Its hydrophilic nature can enhance solubility in aqueous mobile phases used in liquid chromatography (LC), while its flexibility can impact the stability of the ternary complex. Understanding these characteristics is key to developing robust analytical methods.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of PROTACs in various biological matrices, essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Challenges and Considerations:

  • In-source Fragmentation: PROTACs, particularly those with flexible linkers like PEG9, are susceptible to fragmentation within the ion source of the mass spectrometer. This can be mitigated by optimizing ionization conditions, such as using lower ionizing energy and source temperatures.

  • Non-specific Binding: The exposed nature of the PEG linker can lead to adsorption onto experimental materials, resulting in sample loss. Careful selection of vials and tubing is crucial.

  • Metabolic Instability: The ether bonds in the PEG linker can be sites of metabolic cleavage. LC-MS/MS methods must be able to separate and identify the parent PROTAC from its metabolites.

Comparative Performance of LC-MS/MS for PROTACs with Different Linkers

While direct comparative data for a PEG9 linker versus other specific linkers is limited in publicly available literature, general trends can be inferred from studies on PROTACs with varying PEG linker lengths.

Linker TypeTypical LC Retention TimeSusceptibility to In-Source FragmentationMetabolic Stability
PEG9 Generally shorter due to hydrophilicityModerate to highSusceptible to O-dealkylation
Alkyl Longer due to hydrophobicityLowerGenerally more stable
Rigid (e.g., piperazine-containing) VariableLowerOften more stable

Note: These are general trends and the actual performance will depend on the specific PROTAC molecule and experimental conditions.

Experimental Protocol: Quantification of a PEG9-containing PROTAC in Rat Plasma by LC-MS/MS

This protocol outlines a general procedure for the sensitive quantification of a PROTAC with a PEG9 linker.

1. Sample Preparation:

  • To 50 µL of rat plasma, add an internal standard (a structurally similar compound).
  • Precipitate proteins by adding 200 µL of cold acetonitrile.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the sample in 50 µL of the initial mobile phase.

2. LC-MS/MS System:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from low to high organic content to elute the PROTAC.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the PROTAC and internal standard.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of the PROTAC.
  • Quantify the PROTAC in the plasma samples by comparing their peak area ratios (PROTAC/internal standard) to the calibration curve.

Characterization of Ternary Complexes by Native Mass Spectrometry

Native MS is a powerful technique for studying the non-covalent interactions involved in the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for PROTAC efficacy.

Advantages of Native MS:

  • Direct Observation: Allows for the direct detection of the intact ternary complex and its subunits.

  • Stoichiometry Determination: Provides information on the binding stoichiometry of the complex.

  • Relative Quantification: Can be used to assess the relative abundance of the ternary complex under different conditions.

Comparison of Analytical Techniques for Ternary Complex Analysis
TechniqueInformation ProvidedThroughputSample Consumption
Native Mass Spectrometry Stoichiometry, relative quantification of complex formationHighLow
Surface Plasmon Resonance (SPR) Binding kinetics (on/off rates), affinity (KD)Medium to HighLow
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), thermodynamics (enthalpy, entropy)LowHigh
Experimental Protocol: Analysis of a PEG9-PROTAC Ternary Complex by Native MS

This protocol provides a general workflow for the analysis of a ternary complex involving a PROTAC with a PEG9 linker.

1. Sample Preparation:

  • Prepare solutions of the target protein, E3 ligase, and the PEG9-containing PROTAC in a volatile buffer suitable for native MS (e.g., ammonium (B1175870) acetate).
  • Incubate the components at a suitable temperature and for a sufficient time to allow for complex formation.

2. Native MS System:

  • Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
  • Ionization Conditions: Use gentle ionization conditions to preserve the non-covalent interactions.
  • Mass Analysis: Acquire spectra over a mass range that encompasses all expected species (proteins, PROTAC, binary and ternary complexes).

3. Data Analysis:

  • Deconvolute the raw spectra to obtain the zero-charge mass of each species.
  • Identify the peaks corresponding to the individual components, binary complexes, and the ternary complex.
  • Calculate the relative abundance of the ternary complex to assess the efficiency of its formation.

Visualizing Mass Spectrometry Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows.

cluster_lcms LC-MS/MS Workflow for PROTAC Quantification Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Internal Standard & Acetonitrile LC Separation LC Separation Protein Precipitation->LC Separation Inject Supernatant MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Elution Data Analysis Data Analysis MS/MS Detection->Data Analysis MRM Data

PROTAC Quantification Workflow

cluster_nativems Native MS Workflow for Ternary Complex Analysis Components Target Protein + E3 Ligase + PEG9-PROTAC Incubation Incubation Components->Incubation Mix in Volatile Buffer nESI-MS Nano-ESI Mass Spectrometry Incubation->nESI-MS Introduce into MS Spectrum Analysis Spectrum Analysis nESI-MS->Spectrum Analysis Acquire Spectra Complex Identification Complex Identification Spectrum Analysis->Complex Identification Deconvolution & Identification

Ternary Complex Analysis Workflow

Conclusion

Mass spectrometry, encompassing both LC-MS/MS and native MS, provides a powerful and indispensable toolkit for the comprehensive analysis of PROTACs containing PEG9 linkers. While challenges such as in-source fragmentation and non-specific binding exist, they can be effectively addressed through careful method development and optimization. By combining quantitative data from LC-MS/MS with the structural insights from native MS, researchers can gain a deep understanding of their PROTAC's behavior, from its pharmacokinetic profile to its mechanism of action at the molecular level. This integrated approach is crucial for the successful development of novel and effective protein-degrading therapeutics.

A Comparative Guide to PEG9 and PEG12 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving desired therapeutic outcomes. The linker, a critical component connecting the biological moiety to a payload, significantly influences the stability, solubility, pharmacokinetics, and efficacy of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of two commonly used discrete PEG linkers, PEG9 and PEG12, supported by experimental data to inform linker selection in bioconjugation.

The Influence of PEG Linker Length on Bioconjugate Performance

The length of the PEG chain is a crucial parameter in the design of bioconjugates.[1] Generally, increasing the PEG linker length can enhance the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads to mitigate aggregation.[1][2] Longer PEG chains can also increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a prolonged plasma half-life.[2][3] However, there is a trade-off, as longer linkers may sometimes lead to decreased in vitro potency due to steric hindrance at the target site.[1][4] The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[1]

Quantitative Comparison of PEG9 and PEG12 Linkers

While direct head-to-head comprehensive studies comparing PEG9 and PEG12 linkers across all performance metrics are limited in publicly available literature, we can synthesize data from studies on various discrete PEG lengths to provide a comparative overview. The following tables summarize the expected and reported performance characteristics.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyPEG9 LinkerPEG12 LinkerKey Considerations
Molecular Weight ~414 g/mol ~546 g/mol Increased length contributes to a larger hydrodynamic size.
Solubility HighVery HighBoth significantly enhance the solubility of hydrophobic molecules. Longer PEG chains generally provide a greater solubilizing effect.[5][6]
ADC Clearance Rate Expected to be lowLow (~2.5 mL/kg/day for a non-binding IgG-MMAE ADC with DAR of 8)Studies on PEG8 and PEG12 linkers show that clearance rates are comparable and significantly lower than non-PEGylated counterparts, suggesting a plateau effect in this range.[7] It is anticipated that a PEG9 linker would exhibit a similarly low clearance rate.
Plasma Stability GoodGoodThe ether backbone of PEG is highly stable in biological fluids.[5]
Immunogenicity LowLowPEGylation is known to reduce the immunogenicity of bioconjugates by masking epitopes.[3][5] However, the potential for anti-PEG antibodies should be considered, especially for longer chains.[8]

Table 2: Biological Performance in Antibody-Drug Conjugates (ADCs)

Performance MetricPEG9 LinkerPEG12 LinkerKey Considerations
In Vitro Potency (IC50) Generally PotentPotentially slightly lower potency than shorter linkersLonger PEG chains can sometimes lead to a modest decrease in in vitro cytotoxicity due to steric hindrance, although this is highly dependent on the specific ADC components.[4]
In Vivo Efficacy GoodGenerally Good to ExcellentEnhanced pharmacokinetic properties conferred by longer PEG chains often translate to improved in vivo antitumor activity.[1][4]
Drug-to-Antibody Ratio (DAR) AchievableAchievableThe use of hydrophilic PEG linkers can facilitate the conjugation of a higher number of drug molecules without causing aggregation. In some instances, linker length can influence the achievable DAR. For example, incorporating a PEG12 spacer has been shown to impact the DAR depending on the properties of the payload and the cleavable trigger.
Off-Target Toxicity ReducedReducedBy improving the hydrophilicity and pharmacokinetic profile of an ADC, PEG linkers can help reduce non-specific uptake and off-target toxicity.[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates with different linker lengths. Below are representative protocols for key experiments.

Protocol 1: General Antibody-Drug Conjugation via NHS-Ester Chemistry

This protocol describes the conjugation of a drug-linker construct containing an N-hydroxysuccinimide (NHS) ester to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker-NHS ester (e.g., Drug-PEG9-NHS or Drug-PEG12-NHS) dissolved in an organic solvent like DMSO

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching buffer (e.g., Tris-HCl)

  • Desalting columns for purification

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.

  • Conjugation Reaction: Add a calculated molar excess of the Drug-linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS esters.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using desalting columns equilibrated with a suitable storage buffer.[3]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • Purified ADC sample

  • HIC column

  • HIC mobile phases: Buffer A (e.g., a high salt buffer) and Buffer B (e.g., a low salt buffer)

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to an appropriate concentration in Buffer A.

  • Chromatography: Inject the sample onto the HIC column. Elute the different ADC species using a gradient of decreasing salt concentration (from Buffer A to Buffer B).

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks due to increasing hydrophobicity with a higher number of conjugated drug-linkers. The average DAR can be calculated based on the peak areas and their corresponding DAR values.[7]

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical study to evaluate the antitumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Tumor cells of interest

  • Immunodeficient mice

  • ADC constructs (with PEG9 and PEG12 linkers)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Grouping: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups (Vehicle, ADC-PEG9, ADC-PEG12).

  • Treatment: Administer the ADC constructs and vehicle control intravenously at a specified dose and schedule.

  • Monitoring: Measure tumor volumes and body weights of the mice 2-3 times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing the Role of PEG Linkers in Bioconjugation

The following diagrams, generated using Graphviz, illustrate key concepts in the comparison of PEG9 and PEG12 linkers.

G General Structure of a PEGylated Antibody-Drug Conjugate cluster_Ab Antibody cluster_Linker Linker cluster_Payload Payload Ab Monoclonal Antibody Linker PEG9 or PEG12 Ab->Linker Conjugation Site (e.g., Lysine) Payload Cytotoxic Drug Linker->Payload

Caption: A simplified representation of an ADC, highlighting the central role of the PEG linker.

G Workflow for Comparing ADCs with Different PEG Linkers A Synthesize Drug-Linker (PEG9 and PEG12) B Conjugate to Antibody A->B C Purify ADCs B->C D Characterize ADCs (e.g., DAR by HIC) C->D E In Vitro Studies (e.g., Cytotoxicity Assay) C->E F In Vivo Studies (e.g., Xenograft Model) C->F H Compare Performance D->H E->H G Pharmacokinetic Analysis F->G G->H

Caption: An overview of the experimental workflow for the comparative evaluation of ADCs.

G Impact of Increasing PEG Linker Length cluster_PEG9 Shorter PEG (e.g., PEG9) cluster_PEG12 Longer PEG (e.g., PEG12) P9_Sol Good Solubility P12_Sol Very Good Solubility P9_Sol->P12_Sol Increase P9_PK Improved PK P12_PK Further Improved PK (Longer Half-life) P9_PK->P12_PK Increase P9_Pot High Potency P12_Pot Potentially Slightly Reduced Potency P9_Pot->P12_Pot Potential Decrease

References

A Comparative Guide to the Efficacy of Antibody-Drug Conjugates: Azido-PEG9-Alcohol Linkers vs. Other Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, pharmacokinetics, and efficacy. This guide provides an objective comparison of ADCs constructed with Azido-PEG9-Alcohol linkers, which utilize click chemistry for conjugation, against those with other prevalent linker technologies. The information presented herein is supported by experimental data to facilitate informed decisions in ADC design and development.

The Role of the Linker in ADC Performance

An ideal ADC linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity. Upon reaching the tumor, it should facilitate the efficient release of the cytotoxic agent. The choice of linker chemistry dictates these characteristics and significantly impacts the overall performance of the ADC.

This compound Linkers: A Click Chemistry Approach

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal azide (B81097) (N₃) group and a terminal alcohol (-OH) group. The azide group enables highly specific and efficient conjugation to an alkyne-modified payload or antibody via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry". The PEG9 component enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation. The terminal alcohol group can be used for further functionalization or payload attachment.

Quantitative Comparison of ADC Linker Technologies

The following tables summarize key performance metrics for ADCs with different linker types. While direct comparative data for this compound is limited, the data for other PEGylated linkers provide a strong basis for expected performance.

Linker Type Conjugation Chemistry Key Advantages Potential Disadvantages
This compound Azide-Alkyne Click ChemistryHigh specificity and efficiency of conjugation, formation of a stable triazole linkage, enhanced hydrophilicity from PEG component.Potential for immunogenicity of the triazole linkage (though generally considered low).
Maleimide-PEG Michael AdditionWell-established chemistry for thiol-specific conjugation.The resulting thioether bond can be susceptible to retro-Michael addition, leading to premature drug release.
Valine-Citrulline (VC) Amide bond formationCleavable by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, leading to targeted payload release.Efficacy is dependent on the expression levels of the target enzyme; potential for off-target cleavage.
SMCC (Non-cleavable) Michael AdditionHigh stability in circulation.Generally lower bystander killing effect as the payload is released after lysosomal degradation of the antibody.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
Linker Clearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

This data illustrates that increasing the PEG linker length generally decreases the clearance rate of the ADC, thereby prolonging its circulation time.

Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with and without PEG Linkers
Conjugate Linker IC50 (nM) on HER2-positive cells
ZHER2-SMCC-MMAE (HM)SMCC (No PEG)2.48 - 4.94
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEG26.2 - 31.9
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEG83.5 - 111.3

This study demonstrates that while longer PEG chains can decrease in vitro cytotoxicity, they can also significantly improve in vivo performance by extending the half-life of the conjugate.[1][2]

Table 3: In Vivo Half-Life of Affibody-Drug Conjugates
Conjugate Half-life Extension (relative to no PEG)
ZHER2-PEG4K-MMAE (HP4KM)2.5-fold
ZHER2-PEG10K-MMAE (HP10KM)11.2-fold

[1][2]

Experimental Protocols

Protocol 1: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified payload to an azide-functionalized antibody.

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-modified cytotoxic payload dissolved in an organic solvent (e.g., DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody and Payload Preparation:

    • Ensure the azide-modified antibody is at a suitable concentration (e.g., 5-10 mg/mL).

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

  • Catalyst Preparation:

    • Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-modified antibody and the alkyne-modified payload. A molar excess of the payload is typically used.

    • Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Quench the reaction by adding 5 mM EDTA.

    • Purify the ADC using an SEC column to remove unreacted payload, catalyst, and other small molecules.

    • Collect the fractions containing the purified ADC and perform a buffer exchange into a suitable formulation buffer.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free cytotoxic payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A (e.g., high salt buffer)

  • Mobile Phase B (e.g., low salt buffer or isopropanol)

  • ADC sample

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Run a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing DAR.

  • Data Analysis:

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area of DARn * n)) / (Σ (Peak Area of all DAR species)) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Cytotoxic Effect

Figure 1: Generalized mechanism of action for an Antibody-Drug Conjugate.

Experimental_Workflow_ADC_Synthesis cluster_synthesis ADC Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Ab_Mod 1. Antibody Modification (e.g., Azide Installation) Conjugation 3. Conjugation Reaction (Click Chemistry) Ab_Mod->Conjugation Payload_Linker 2. Payload-Linker Synthesis Payload_Linker->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (HIC, MS) Purification->DAR Purity Purity/Aggregation (SEC) Purification->Purity Binding Antigen Binding (ELISA, SPR) Purification->Binding InVitro In Vitro Cytotoxicity DAR->InVitro Purity->InVitro Binding->InVitro InVivo In Vivo Efficacy InVitro->InVivo

Figure 2: General experimental workflow for ADC synthesis and evaluation.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with profound implications for its therapeutic success. This compound linkers, in conjunction with click chemistry, offer a powerful platform for creating stable and hydrophilic ADCs. The PEG component is expected to confer favorable pharmacokinetic properties, potentially leading to enhanced in vivo efficacy, although a trade-off with in vitro potency may be observed. Compared to traditional maleimide-based linkers, the triazole linkage formed via click chemistry offers superior stability. When compared to cleavable linkers like Val-Cit, the stability of the Azido-PEG linker in circulation is a key advantage, though it may result in a less pronounced bystander effect. Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating the complexities of ADC development.

References

Enhancing Antibody-Drug Conjugate Stability: A Comparative Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its stability, efficacy, and safety. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone for optimizing ADC performance. This guide provides an objective comparison of different PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The incorporation of potent, often hydrophobic, cytotoxic payloads onto a monoclonal antibody can lead to significant stability challenges, most notably aggregation, which can compromise the therapeutic's pharmacokinetic profile and immunogenicity.[1][2] Hydrophilic PEG linkers are a key strategy to mitigate these issues.[3][4] By increasing the overall hydrophilicity of the ADC and providing steric hindrance, PEG linkers can prevent intermolecular aggregation, even at high drug-to-antibody ratios (DAR).[1] This allows for the development of ADCs with higher drug loading without sacrificing stability.[5]

The Impact of PEG Linker Properties on ADC Stability

The stability of an ADC is a multifaceted attribute, encompassing both physical stability (resistance to aggregation) and chemical stability (integrity of the linker and payload in circulation).[6] The properties of the PEG linker, such as its length, architecture, and uniformity, are pivotal in determining the overall stability of the ADC.

Key contributions of PEG linkers to ADC stability include:

  • Increased Hydrophilicity: The repeating ethylene (B1197577) oxide units of the PEG chain create a hydration shell around the hydrophobic payload, increasing the solubility of the entire ADC construct and reducing the propensity for aggregation.[1][5]

  • Steric Hindrance: The flexible PEG chain acts as a physical shield, preventing close association between ADC molecules and thereby inhibiting aggregation.[1]

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic volume of the ADC, PEG linkers can reduce renal clearance, prolonging the circulation half-life and allowing for greater tumor accumulation.[6][7]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the payload or linker, reducing the risk of an immune response.[5]

Comparative Analysis of PEG Linker Stability

The selection of the optimal PEG linker often involves a trade-off between various properties. While longer PEG chains generally impart greater hydrophilicity and lead to improved pharmacokinetic profiles, there can be a potential decrease in in vitro potency.[7][8] The ideal PEG linker length and architecture are specific to the antibody, payload, and target antigen.[7][9]

Table 1: Influence of PEG Linker Length on ADC Properties

PEG Linker LengthAggregation PropensityPlasma Half-LifeIn Vivo EfficacyIn Vitro Potency
No PEG HighShortestLowerHighest
Short (e.g., PEG4) ReducedModerately IncreasedImprovedModerately Reduced
Medium (e.g., PEG8, PEG12) Significantly ReducedIncreasedSignificantly ImprovedReduced
Long (e.g., PEG24, PEG45) LowestLongestPotentially HighestLowest

Note: This table summarizes general trends observed across various studies.[1][7] Actual performance is ADC-specific.

A critical consideration in PEG linker design is the use of monodisperse versus polydisperse PEGs. Monodisperse, or discrete, PEG (dPEG®) linkers have a defined molecular weight and structure, leading to a more homogeneous ADC product with improved batch-to-batch consistency and a better-defined safety profile.[5][9] Polydisperse PEGs, which consist of a mixture of different chain lengths, can result in heterogeneous ADC populations that are more challenging to characterize and may have less predictable behavior in vivo.[5]

Recent studies have also explored the impact of PEG linker architecture. For instance, amide-coupled ADCs with two pendant 12-unit PEG chains have demonstrated superior physical and chemical stability compared to those with a conventional linear 24-unit PEG oligomer.[3][4] This highlights that the spatial arrangement of the PEG moiety can be as crucial as its overall length.[3][4]

Experimental Protocols for Assessing ADC Stability

A comprehensive evaluation of ADC stability requires a suite of analytical techniques to characterize aggregation, fragmentation, and drug deconjugation.

Size Exclusion Chromatography (SEC) for Aggregation Analysis
  • Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their size.[1]

  • Methodology:

    • Sample Preparation: The ADC sample is diluted to an appropriate concentration (e.g., 1 mg/mL) in a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size exclusion column (e.g., Agilent AdvanceBio SEC 300Å) is used.[1]

    • Chromatographic Conditions: The separation is performed under isocratic conditions with a flow rate of approximately 0.5-1.0 mL/min.

    • Data Acquisition and Analysis: The eluent is monitored at 280 nm. The peak areas corresponding to the monomer, aggregates, and fragments are integrated to determine their relative percentages.[1]

Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Hydrophobicity Assessment
  • Objective: To separate ADC species with different DARs based on their hydrophobicity.[1]

  • Methodology:

    • Sample Preparation: The ADC sample is prepared in a high-salt mobile phase (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Instrumentation: An HPLC system with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR) is utilized.

    • Chromatographic Conditions: A descending salt gradient is applied to elute the ADC species, with more hydrophobic (higher DAR) species eluting later.

    • Data Analysis: The retention times of the peaks are correlated with the DAR values, which are often confirmed by mass spectrometry. The relative abundance of each DAR species is calculated from the peak areas.[1]

In Vivo Plasma Stability Assay
  • Objective: To evaluate the stability of the ADC in a physiological environment by measuring changes in DAR and the concentration of free payload over time.[1][10][11]

  • Methodology:

    • Animal Model: The ADC is administered to a suitable animal model (e.g., mice or rats) via intravenous injection.[7]

    • Blood Sampling: Blood samples are collected at various time points post-administration.[7]

    • Sample Processing: Plasma is isolated from the blood samples.

    • Analysis of ADC DAR: The ADC is captured from the plasma (e.g., using affinity chromatography), and the average DAR is determined at each time point using LC-MS.[1]

    • Analysis of Free Payload: The plasma proteins are precipitated, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload.[1]

    • Data Analysis: The change in average DAR and the concentration of free payload are plotted over time to determine the in vivo stability of the ADC.[1]

Visualizing Key Concepts and Workflows

To better illustrate the principles and processes involved in ADC stability assessment, the following diagrams are provided.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

Aggregation_Mechanism cluster_NoPEG Without PEG Linker cluster_PEG With PEG Linker ADC1 ADC ADC2 ADC ADC1->ADC2 Hydrophobic Interaction Aggregation Aggregation ADC2->Aggregation PEG_ADC1 ADC PEG_ADC2 ADC Stability Enhanced Stability PEG_ADC2->Stability PEG_Linker1 PEG PEG_Linker2 PEG

Caption: Mechanism of PEG linkers in reducing ADC aggregation.

Stability_Workflow ADC_Sample ADC Sample SEC Size Exclusion Chromatography (SEC) ADC_Sample->SEC HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC InVivo In Vivo Plasma Stability Assay ADC_Sample->InVivo Aggregation_Analysis Aggregation Analysis (% Monomer, % Aggregate) SEC->Aggregation_Analysis DAR_Analysis DAR Distribution & Hydrophobicity Profile HIC->DAR_Analysis PK_Analysis Pharmacokinetics & Linker Stability InVivo->PK_Analysis

Caption: Experimental workflow for ADC stability assessment.

References

Evaluating the In Vitro Performance of Azido-PEG9-Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of molecules with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug delivery and bioconjugation. Azido-PEG9-Alcohol, a heterobifunctional PEG linker, offers a versatile platform for researchers, featuring an azide (B81097) group for "click chemistry" and a hydroxyl group for further modification.[1][2] This guide provides a framework for evaluating the performance of this compound in different cell lines, drawing upon established principles of PEGylation to offer insights into its expected biocompatibility, cellular uptake, and potential effects compared to non-PEGylated molecules and other PEG derivatives.

Comparative Performance Overview

While direct comparative studies on this compound are not extensively available in peer-reviewed literature, the well-documented effects of PEGylation allow for informed comparisons. The introduction of a PEG chain, such as the nine-unit ethylene (B1197577) glycol spacer in this compound, is generally anticipated to enhance the aqueous solubility and biocompatibility of the conjugated molecule.[3]

The covalent attachment of PEG chains to therapeutic agents or nanoparticles is a widely adopted strategy to prolong their systemic circulation time by preventing uptake by the reticuloendothelial system and reducing renal clearance due to an increase in molecular weight.[4]

Key Performance Parameters

The in vitro performance of a PEGylated compound like this compound can be assessed across several key parameters. The following table summarizes expected outcomes based on studies of similar PEGylated molecules.

Performance ParameterExpected Outcome for this compound ConjugateComparison with Non-PEGylated AnalogueComparison with Other PEG Derivatives (e.g., different PEG lengths)
Cytotoxicity Generally low, but can be cell-type and conjugate-dependent.[5]Expected to be lower than many non-PEGylated small molecules, which may have inherent toxicity.Cytotoxicity of PEGs can be molecular weight-dependent, with some studies showing higher toxicity for lower molecular weight PEGs and others showing the opposite.[6][7]
Biocompatibility High. PEGylation is known to reduce immunogenicity and non-specific interactions.[3]Significantly improved. Non-PEGylated molecules may be more prone to opsonization and phagocytosis.Generally high across different PEG lengths, though very high molecular weight PEGs can sometimes elicit specific immune responses.[8]
Cellular Uptake Generally reduced compared to non-PEGylated counterparts. The mechanism can be a combination of passive diffusion and endocytosis.[9][10]Lower. The hydrophilic PEG chain can shield the molecule from interacting with the cell membrane.[11]Uptake can be influenced by PEG length; longer chains may lead to greater shielding and reduced uptake.[11]
Aqueous Solubility High. The hydrophilic nature of the PEG chain enhances solubility.[3]Significantly improved, especially for hydrophobic molecules.Generally high for all water-soluble PEG derivatives.

Experimental Protocols for Performance Evaluation

To empirically determine the performance of this compound in specific cell lines, a series of in vitro assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the this compound conjugate and control compounds (e.g., the unconjugated molecule, a different PEGylated molecule) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.

Cellular Uptake Studies

To quantify the internalization of an this compound conjugate, it can be labeled with a fluorescent dye.

Protocol:

  • Fluorescent Labeling: Conjugate a fluorescent dye (e.g., FITC, Rhodamine) to the this compound or the molecule of interest.

  • Cell Treatment: Incubate the target cell line with the fluorescently labeled conjugate for various time points.

  • Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized conjugate.

  • Quantification:

    • Fluorometry: Lyse the cells and measure the fluorescence intensity using a fluorometer.

    • Flow Cytometry: Analyze the fluorescence of individual cells to determine the percentage of cells that have taken up the conjugate and the mean fluorescence intensity.

    • Confocal Microscopy: Visualize the subcellular localization of the conjugate.

Visualizing Experimental Workflows and Pathways

To facilitate a clear understanding of the experimental processes and potential molecular interactions, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_Cells Incubate Cells with Compounds Cell_Seeding->Incubate_Cells Prepare_Compounds Prepare this compound Conjugate & Controls Prepare_Compounds->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Cellular_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_quant Quantification Label_Conjugate Fluorescently Label Conjugate Incubate Incubate Cells with Labeled Conjugate Label_Conjugate->Incubate Seed_Cells Seed Cells Seed_Cells->Incubate Wash Wash to Remove External Conjugate Incubate->Wash Fluorometry Fluorometry Wash->Fluorometry Flow_Cytometry Flow Cytometry Wash->Flow_Cytometry Confocal_Microscopy Confocal Microscopy Wash->Confocal_Microscopy

Caption: Experimental workflow for quantifying cellular uptake.

PEGylation_Effect_Pathway cluster_properties Altered Physicochemical Properties cluster_outcomes Biological Outcomes Molecule Therapeutic Molecule / Nanoparticle PEGylation PEGylation (e.g., with this compound) Molecule->PEGylation PEG_Conjugate PEGylated Conjugate PEGylation->PEG_Conjugate Increased_Solubility Increased Solubility PEG_Conjugate->Increased_Solubility Increased_Size Increased Hydrodynamic Size PEG_Conjugate->Increased_Size Shielding Surface Charge Shielding PEG_Conjugate->Shielding Prolonged_Circulation Prolonged Circulation (in vivo) Increased_Size->Prolonged_Circulation Reduced_Uptake Reduced Cellular Uptake Shielding->Reduced_Uptake Reduced_Immunogenicity Reduced Immunogenicity Shielding->Reduced_Immunogenicity

Caption: The impact of PEGylation on molecular properties and biological outcomes.

References

A Comparative Analysis of Click Chemistry Efficiency Featuring Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a cornerstone methodology, prized for its efficiency, selectivity, and biocompatibility. Central to this are the azide-alkyne cycloaddition reactions, which provide a robust means of covalently linking molecules. This guide offers a comparative study of the efficiency of click chemistry reactions with a specific focus on Azido-PEG9-Alcohol, a hydrophilic linker gaining traction in the field. We will delve into the two primary forms of click chemistry—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—providing a quantitative comparison, detailed experimental protocols, and visual workflows to inform your selection of conjugation strategies.

The Role of the PEG9 Linker

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case, one with nine ethylene (B1197577) glycol units, imparts several desirable properties to the azide (B81097) linker. The PEG chain enhances hydrophilicity, which can improve the solubility of the resulting conjugate in aqueous buffers, a critical factor when working with biomolecules. Furthermore, the length and flexibility of the PEG chain can influence the steric environment of the azide group, potentially impacting reaction kinetics. While direct comparative studies on the effect of PEG chain length on click chemistry reaction rates are not extensively documented, it is generally understood that a longer PEG chain can increase the accessibility of the reactive azide moiety, potentially leading to improved reaction efficiency in certain contexts.[1][2][3]

Quantitative Comparison of Click Chemistry Reactions

The efficiency of a click chemistry reaction is primarily assessed by its reaction rate and overall yield. Below, we present a comparative overview of CuAAC and SPAAC, with expected performance characteristics when using an azide such as this compound. Please note that the exact quantitative values can vary based on the specific reaction partners, solvent, and temperature.

Table 1: Comparative Efficiency of CuAAC and SPAAC with Azido-PEGylated Linkers
ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 10 to 100 M⁻¹s⁻¹.[4]Rate is highly dependent on the strained alkyne used. For example, with DBCO, rates are typically in the range of 0.1 to 1 M⁻¹s⁻¹.
Typical Reactants This compound + Terminal AlkyneThis compound + Strained Alkyne (e.g., DBCO, BCN)
Catalyst Required Yes (Copper (I))No
Biocompatibility The copper catalyst can be toxic to living cells, though the use of chelating ligands can mitigate this.Generally considered more biocompatible due to the absence of a metal catalyst.
Expected Yield High to quantitative yields are often achievable.[4]High yields are also common, though may require longer reaction times or higher concentrations compared to CuAAC.
Key Considerations Requires a reducing agent (e.g., sodium ascorbate) to maintain the copper in the +1 oxidation state. Ligands like THPTA are often used to stabilize the copper catalyst and protect biomolecules.The choice of strained alkyne is critical to reaction efficiency. DBCO is one of the fastest, while BCN offers a smaller, more hydrophilic option.[5]

Experimental Protocols

To provide a practical framework for your research, we present detailed protocols for performing CuAAC and SPAAC reactions with an this compound linker.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to a terminal alkyne-modified biomolecule.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve starting materials)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 1-10 mg/mL solution of the alkyne-modified biomolecule in PBS.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 5-10 fold molar excess of the this compound stock solution.

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final copper concentration of 1-2 mM.

    • Add the catalyst premix to the biomolecule/azide mixture.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification:

    • The resulting conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of this compound to a DBCO-modified biomolecule.

Materials:

  • This compound

  • DBCO-modified biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve starting materials)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 1-10 mg/mL solution of the DBCO-modified biomolecule in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified biomolecule with a 3-5 fold molar excess of the this compound stock solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE. For some applications, incubation at 37°C can accelerate the reaction.

  • Purification:

    • Purify the conjugate using appropriate methods as described for the CuAAC protocol to remove unreacted starting materials.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Stock_Solutions Prepare Stock Solutions: - this compound - Alkyne-Biomolecule - CuSO4/THPTA - Sodium Ascorbate Mix_Reactants Combine Azide-PEG9-Alcohol and Alkyne-Biomolecule Stock_Solutions->Mix_Reactants Add_Catalyst Add CuSO4/THPTA Catalyst Premix Mix_Reactants->Add_Catalyst Initiate Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify

CuAAC Experimental Workflow

SPAAC_Workflow cluster_prep_spaac Preparation cluster_reaction_spaac Reaction cluster_purification_spaac Purification Stock_Solutions_SPAAC Prepare Stock Solutions: - this compound - DBCO-Biomolecule Mix_Reactants_SPAAC Combine this compound and DBCO-Biomolecule Stock_Solutions_SPAAC->Mix_Reactants_SPAAC Incubate_SPAAC Incubate at RT (2-12 hours) Mix_Reactants_SPAAC->Incubate_SPAAC Purify_SPAAC Purify Conjugate (e.g., SEC, Dialysis) Incubate_SPAAC->Purify_SPAAC

SPAAC Experimental Workflow

Signaling Pathway Analogy: The Click Chemistry Reaction

The "clicking" of an azide to an alkyne can be conceptually compared to a simplified signaling pathway where a ligand binds to a receptor to elicit a specific cellular response.

Click_Chemistry_Signaling_Pathway Azide Azide (e.g., this compound) Catalyst Catalyst (Cu(I) or Strain) Azide->Catalyst Alkyne Alkyne (Terminal or Strained) Alkyne->Catalyst Triazole Stable Triazole Linkage (Conjugate) Catalyst->Triazole

References

Safety Operating Guide

Proper Disposal of Azido-PEG9-Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Azido-PEG9-Alcohol is critical for ensuring laboratory safety and environmental compliance. While some safety data sheets (SDS) classify this compound as non-hazardous, others recommend treating it as hazardous waste[1][2]. Given the presence of the azide (B81097) functional group, a cautious approach is imperative. Organic azides are potentially explosive and can be sensitive to heat, light, and friction[3]. Therefore, adherence to the following procedures is essential for the safe handling and disposal of this compound and its associated waste.

Immediate Safety Precautions

Before handling this compound, always consult your institution's Environmental Health and Safety (EHS) office and review the specific Safety Data Sheet (SDS) provided by the manufacturer. The following are general safety guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat[4].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood[4].

  • Avoid Incompatibilities: Keep this compound away from acids, heavy metals, and halogenated solvents. Contact with acids can form highly toxic and explosive hydrazoic acid[3]. Reactions with heavy metals can form shock-sensitive metal azides[3][5]. Do not use metal spatulas for handling[1][3].

  • Spill Cleanup: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a designated, labeled container for hazardous waste disposal[6].

Waste Segregation and Collection

Proper segregation of waste streams is crucial to prevent hazardous reactions.

  • Designated Waste Container: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a clearly labeled, dedicated waste container[3][7].

  • Labeling: The waste container must be clearly labeled with "this compound Waste" and should indicate that it contains organic azide compounds[3].

  • Container Type: Use non-metallic containers, such as those made of polyethylene (B3416737) or polypropylene, to avoid the formation of explosive metal azides[5].

  • Storage: Store the sealed waste container in a cool, dry, and designated hazardous waste storage area away from incompatible materials[5].

Disposal Procedures

Never dispose of this compound down the drain or in the regular trash[4][8]. The following step-by-step protocol outlines the recommended disposal process:

  • Chemical Inactivation (Recommended): Whenever possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal[3]. This chemical inactivation reduces the potential for explosive decomposition. Consult with your institution's EHS office or a qualified chemist for appropriate and safe reduction protocols. A common method involves reduction with a suitable reducing agent like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.

  • Waste Collection: Carefully transfer the this compound waste into the designated and labeled hazardous waste container.

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[4][6].

  • Decontamination: Decontaminate any surfaces or equipment that came into contact with this compound. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste[4]. Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before washing with soap and water[4].

Quantitative Handling and Disposal Parameters

ParameterGuidelineRationale
Working Concentration As low as experimentally required.To minimize the volume and potential hazard of the waste generated.
Storage of Waste Segregated, clearly labeled, sealed, non-metallic container.To prevent accidental mixing with incompatible chemicals, ensure clear identification, and avoid the formation of explosive metal azides.[3][5][7]
pH of Aqueous Waste Neutral (if applicable after inactivation).To minimize reactivity. Avoid acidification of any azide-containing waste.[3]
Container Rinsing Triple rinse with a suitable solvent.To ensure the removal of residual chemical. Collect all rinsate as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines and SDS start->consult_ehs is_inactivation_possible Is chemical inactivation (e.g., reduction to amine) feasible and approved? consult_ehs->is_inactivation_possible inactivate Perform Chemical Inactivation (Follow approved protocol) is_inactivation_possible->inactivate Yes collect_waste Collect in a Labeled, Non-Metallic Hazardous Waste Container is_inactivation_possible->collect_waste No inactivate->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_disposal Arrange for Pickup by Licensed Waste Disposal Contractor store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

Personal protective equipment for handling Azido-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Azido-PEG9-Alcohol. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

This compound is a versatile linker used in bioconjugation and drug delivery systems.[1][2][3] While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential for skin and eye irritation, respiratory irritation, and harm if swallowed.[4][5] Therefore, it is imperative to handle this compound with care, incorporating safety measures appropriate for potentially hazardous substances. The presence of the azide (B81097) functional group necessitates specific precautions to mitigate risks associated with this chemical class.

I. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles or Face ShieldProtects against splashes and aerosols that can cause serious eye irritation.[5][6][7][8]
Skin and Body Protection Chemical-Resistant Lab CoatProvides a barrier against spills and contamination of personal clothing.[8][9][10]
Chemical-Resistant Gloves (Nitrile)Protects hands from direct contact. Double gloving is recommended. Gloves should be inspected before use and changed frequently.[10][11]
Respiratory Protection Use in a Chemical Fume HoodAll handling of this compound, especially when in solid form or being dissolved, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10][12]

II. Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step operational plan should be followed.

A. Preparation and Weighing:

  • Work Area Preparation : Ensure the chemical fume hood is clean and uncluttered. Line the work surface with absorbent paper.[9]

  • Gather Materials : Assemble all necessary equipment, including non-metallic spatulas (plastic or ceramic) to avoid the formation of shock-sensitive metal azides.[9][12][13]

  • Weighing : Carefully weigh the desired amount of this compound in the fume hood. Avoid creating dust.

B. Dissolution and Reaction:

  • Solvent Selection : Use appropriate, non-halogenated solvents. Avoid chlorinated solvents like dichloromethane (B109758) and chloroform, which can react with azides to form explosive compounds.[10][14]

  • Temperature Control : Store the compound below room temperature and away from light.[13][14]

  • Reaction Setup : If the reaction involves heating, use a blast shield.[9][10] Avoid using ground glass joints where friction could potentially lead to detonation of any residual azide.[15]

C. Post-Reaction Work-up:

  • Quenching : If applicable, ensure any excess azide is safely quenched.

  • Purification : Avoid distillation or sublimation for purification.[14] Extraction and precipitation are preferred methods.[14] Do not concentrate azide-containing mixtures by rotary evaporation.[15]

The logical flow for handling this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_post Post-Reaction & Cleanup cluster_disposal Waste Disposal prep_area Prepare Fume Hood gather_materials Gather Non-Metallic Tools & PPE prep_area->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve in Non-Halogenated Solvent weigh->dissolve Transfer to Reaction Vessel reaction Perform Reaction (Use Blast Shield if Heating) dissolve->reaction purify Purify (Avoid Distillation/Rotovap) reaction->purify Proceed to Work-up cleanup Decontaminate Work Area purify->cleanup collect_waste Collect Waste in Labeled, Non-Metallic Container cleanup->collect_waste Segregate Waste Streams store_waste Store Separately from Acids & Metals collect_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for Safe Handling of this compound.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills (in a fume hood):

    • Cover the spill with an absorbent material.

    • Clean the surface with a pH-adjusted water solution (pH > 9.0).[9][11]

    • Collect all contaminated materials into a labeled hazardous waste container.[9]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Notify your supervisor and the institution's Environmental Health & Safety (EHS) office.[9]

    • Prevent entry into the affected area.

IV. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing systems.

Waste TypeCollection ProcedureDisposal Protocol
Solid Waste Collect in a clearly labeled, non-metallic container.[16] This includes contaminated gloves, weigh paper, and absorbent materials.Dispose of as hazardous waste through your institution's EHS office.[11][12][13]
Liquid Waste Collect in a dedicated, clearly labeled, non-metallic waste container.[16] DO NOT mix with acidic waste.[12][13]Dispose of as hazardous waste through your institution's EHS office. Under no circumstances should azide solutions be poured down the drain without prior treatment and explicit permission from EHS. [10][12]

Deactivation of Dilute Azide Solutions:

For dilute aqueous solutions (≤5% sodium azide equivalent), a deactivation procedure can be performed by trained personnel in a chemical fume hood.[10] This involves reacting the azide with nitrous acid.[10] This procedure generates nitric oxide and should only be carried out with prior approval and detailed protocol from your EHS office.[10]

Emergency Contact: In case of exposure or a large spill, contact your institution's emergency response line immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG9-Alcohol
Reactant of Route 2
Reactant of Route 2
Azido-PEG9-Alcohol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。